molecular formula C53H94N2NiO15 B15578190 18:1 DGS-NTA(Ni)

18:1 DGS-NTA(Ni)

Cat. No.: B15578190
M. Wt: 1058.0 g/mol
InChI Key: PZGJAOJEARBEAQ-CSFLCUTQSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18:1 DGS-NTA(Ni) is a useful research compound. Its molecular formula is C53H94N2NiO15 and its molecular weight is 1058.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 18:1 DGS-NTA(Ni) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18:1 DGS-NTA(Ni) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H94N2NiO15

Molecular Weight

1058.0 g/mol

IUPAC Name

6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]-2-[carboxylatomethyl(carboxymethyl)amino]hexanoate;nickel(2+);dihydrate

InChI

InChI=1S/C53H92N2O13.Ni.2H2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-50(61)66-43-45(68-52(63)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-67-51(62)39-38-47(56)54-40-34-33-35-46(53(64)65)55(41-48(57)58)42-49(59)60;;;/h17-20,45-46H,3-16,21-44H2,1-2H3,(H,54,56)(H,57,58)(H,59,60)(H,64,65);;2*1H2/q;+2;;/p-2/b19-17+,20-18+;;;

InChI Key

PZGJAOJEARBEAQ-CSFLCUTQSA-L

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of 18:1 DGS-NTA(Ni) Mediated Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and applications of 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni). This versatile chelator lipid has become an indispensable tool for the site-specific, reversible immobilization of recombinant proteins to artificial lipid membranes, enabling a wide range of biophysical and cell-free biological studies.

The Fundamental Binding Mechanism

The functionality of 18:1 DGS-NTA(Ni) is rooted in the principles of Immobilized Metal Affinity Chromatography (IMAC). The core of this interaction is a highly specific and reversible coordination chemistry between a polyhistidine-tag (His-tag) engineered onto a recombinant protein and a nickel ion chelated by the nitrilotriacetic acid (NTA) headgroup of the lipid.

The mechanism can be broken down into two key steps:

  • Chelation of Nickel: The NTA headgroup of the DGS lipid is a tetradentate chelating agent, meaning it has four points of attachment to a metal ion. It firmly binds a divalent nickel ion (Ni²⁺), leaving two of the nickel ion's six coordination sites available.

  • Coordination with Histidine: The imidazole (B134444) side chains of histidine residues in the protein's His-tag act as electron donors and coordinate with the available sites on the chelated nickel ion. This interaction is highly specific for histidine residues, and its strength is amplified by the presence of multiple histidines in a polyhistidine tag (commonly a hexa-histidine or 6xHis-tag).

This binding is reversible and can be disrupted by competition with free imidazole or by the action of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), which will strip the nickel ion from the NTA group. The strength of the interaction is also pH-dependent.

Below is a diagram illustrating the fundamental binding mechanism.

Binding_Mechanism Figure 1: The 18:1 DGS-NTA(Ni) Protein Binding Mechanism cluster_membrane Lipid Bilayer lipid_bilayer 18:1 DGS-NTA Lipid NTA Headgroup Ni_ion Ni²⁺ Ion lipid_bilayer:f1->Ni_ion Chelation imidazole Imidazole Side Chains of Histidine Residues Ni_ion->imidazole Coordination His_tag Protein Polyhistidine-tag (e.g., 6xHis) His_tag:f1->imidazole

Caption: Figure 1: The 18:1 DGS-NTA(Ni) Protein Binding Mechanism.

Quantitative Binding Data

The affinity of His-tagged proteins for DGS-NTA(Ni) functionalized membranes has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter, with lower values indicating higher affinity. The binding is influenced by factors such as the length of the His-tag, the density of DGS-NTA(Ni) in the membrane, and the specific protein being studied.

Protein/LigandHis-tag LengthLipid CompositionMethodDissociation Constant (Kd)Reference
sfGFP6xHisDOPC with 20 mol% Ni-NTA-DGSSteady-state Fluorescence247 ± 45 nM[1]
6H-GFP6xHisGUVs with 3 mol% DGS-NTA(Ni)Fluorescence Microscopy37.5 nM
6H-FITC6xHisGUVs with 3 mol% DGS-NTA(Ni)Fluorescence Microscopy18.5 nM
Drp1NoneLiposomes with 10 mol% DGS-NTA(Ni²⁺)PLiMAP~3 µM (apparent)
LsrB6xHisNiNLPs with varying Ni-lipid contentSurface Plasmon ResonanceNot specified[2]

Experimental Protocols

Preparation of 18:1 DGS-NTA(Ni)-Containing Liposomes by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired background lipid

  • 18:1 DGS-NTA(Ni)

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES, MOPS)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream or rotary evaporator

  • Vacuum desiccator

  • Water bath

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical molar ratio is 95-99% background lipid to 1-5% 18:1 DGS-NTA(Ni).

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired buffer to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-5 mM).

    • Hydrate the lipid film by vortexing for several minutes. The solution will appear cloudy, indicating the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen until frozen and then thawing in a warm water bath (e.g., 37°C). This process helps to break up large multilamellar structures.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Load the hydrated lipid suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a size comparable to the membrane pore diameter.

    • The resulting liposome (B1194612) solution should be translucent. Store at 4°C.

His-Tagged Protein Binding to Liposomes

Materials:

  • Prepared 18:1 DGS-NTA(Ni)-containing liposomes

  • Purified His-tagged protein of interest

  • Binding buffer (should be compatible with the protein and not contain chelating agents like EDTA)

Procedure:

  • Dilute the liposome stock to the desired concentration in the binding buffer.

  • Add the His-tagged protein to the liposome solution at the desired molar ratio.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for binding.

  • The protein-decorated liposomes are now ready for downstream applications. Unbound protein can be removed by size exclusion chromatography if necessary.

Visualization of Workflows and Pathways

Experimental Workflow: Protein-Liposome Interaction Study

The following diagram outlines a typical workflow for studying the interaction of a His-tagged protein with a membrane containing 18:1 DGS-NTA(Ni).

Experimental_Workflow Figure 2: A Typical Experimental Workflow start Start lipid_prep Lipid Film Preparation (DOPC + DGS-NTA(Ni)) start->lipid_prep hydration Hydration of Lipid Film lipid_prep->hydration extrusion Liposome Formation (Extrusion) hydration->extrusion protein_binding Incubation of Liposomes with His-tagged Protein extrusion->protein_binding analysis Biophysical Analysis protein_binding->analysis spr Surface Plasmon Resonance (SPR) analysis->spr Kinetics/Affinity qcm Quartz Crystal Microbalance (QCM-D) analysis->qcm Mass/Viscoelasticity fret FRET Assay analysis->fret Proximity/Conformation end End spr->end qcm->end fret->end

Caption: Figure 2: A Typical Experimental Workflow.

Reconstituted Signaling Pathway: T-Cell Receptor Activation

The 18:1 DGS-NTA(Ni) system is powerful for reconstituting complex biological processes on artificial membranes. One prominent example is the in vitro reconstitution of the T-cell receptor (TCR) proximal signaling network. In this system, His-tagged signaling proteins are anchored to a supported lipid bilayer, allowing for the stepwise reconstruction and analysis of the signaling cascade.

The diagram below illustrates a simplified representation of a reconstituted TCR signaling initiation event.

TCR_Signaling Figure 3: Reconstituted T-Cell Receptor Signaling Initiation cluster_slb Supported Lipid Bilayer (SLB) with DGS-NTA(Ni) Lck His-Lck CD3zeta His-CD3ζ Lck->CD3zeta 1. Lck is recruited to the membrane pCD3zeta Phosphorylated CD3ζ (pITAMs) ATP ATP ATP->pCD3zeta 2. Lck phosphorylates CD3ζ ITAMs ZAP70 ZAP70 pCD3zeta->ZAP70 3. pITAMs recruit ZAP70 pZAP70 Activated ZAP70 ZAP70->pZAP70 4. ZAP70 is activated downstream Downstream Signaling pZAP70->downstream

Caption: Figure 3: Reconstituted T-Cell Receptor Signaling Initiation.

Conclusion

The 18:1 DGS-NTA(Ni) lipid provides a robust and versatile platform for the controlled assembly of proteins on artificial membranes. Its well-defined binding mechanism, based on the specific interaction between a His-tag and chelated nickel, allows for quantitative and reproducible studies of protein-membrane and protein-protein interactions. The ability to reconstitute complex biological systems, such as signaling pathways, in a cell-free environment opens up new avenues for research in drug development, diagnostics, and fundamental cell biology. This guide has provided a comprehensive overview of the core principles, quantitative aspects, and practical applications of this powerful tool for the scientific community.

References

An In-depth Technical Guide to 18:1 DGS-NTA(Ni) Lipid: Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 18:1 DGS-NTA(Ni) lipid, a nickel-chelating phospholipid instrumental in various research and drug development applications. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, experimental applications, and the underlying mechanisms of action.

Core Characteristics of 18:1 DGS-NTA(Ni)

1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly abbreviated as 18:1 DGS-NTA(Ni), is a synthetic lipid that plays a crucial role in the specific and reversible binding of histidine-tagged (His-tagged) proteins. This functionality makes it an invaluable tool for applications requiring the controlled orientation and immobilization of proteins on lipid bilayers, such as in liposomes and supported lipid membranes.

The structure of 18:1 DGS-NTA(Ni) consists of a di-oleoyl glycerol (B35011) backbone, providing the hydrophobic lipid anchor, and a headgroup functionalized with a nitrilotriacetic acid (NTA) moiety complexed with a nickel (II) ion. The NTA group acts as a chelator, with four of the six coordination sites of the nickel ion being occupied by the NTA.[1] This leaves two coordination sites available to bind to the imidazole (B134444) side chains of histidine residues in a His-tag, enabling the specific attachment of recombinant proteins.[2]

Quantitative Data

The following tables summarize the key quantitative characteristics of 18:1 DGS-NTA(Ni) and liposomes incorporating this lipid.

Physicochemical Properties of 18:1 DGS-NTA(Ni)
PropertyValueReference
Synonyms 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt); DOGS NTA[3]
Molecular Formula C₅₃H₉₃N₂O₁₅Ni[3]
Molecular Weight 1057.00 g/mol [3]
CAS Number 231615-77-3[3]
Form Powder or liquid in chloroform[3]
Storage Temperature -20°C[3]
Purity (TLC) >99%[3]
Binding Affinity of His-tagged Proteins to Ni-NTA-Containing Liposomes

The binding affinity of His-tagged proteins to Ni-NTA functionalized surfaces is a critical parameter for designing experiments. This interaction is multivalent and can be influenced by factors such as the number of histidine residues, the density of Ni-NTA lipids in the membrane, and the accessibility of the His-tag.

ProteinLiposome (B1194612) CompositionApparent Binding Affinity (Kd)Reference
Drp1Liposomes with 10 mol% DGS-NTA(Ni²⁺)~3 µM[4]
His-SfGFPLiposomes with varying Ni-NTA densitiesKd values can be quantified using steady-state fluorescence and ITC[5]

Note: The binding kinetics are often complex and multiphasic, reflecting different binding conformations.[5]

Physicochemical Characterization of 18:1 DGS-NTA(Ni)-Containing Liposomes

The incorporation of 18:1 DGS-NTA(Ni) into liposomes can influence their physical properties, such as size and surface charge (zeta potential). These parameters are crucial for the stability and in vivo behavior of the liposomes.

Liposome CompositionZ-Average (nm)Polydispersity Index (PdI)Zeta Potential (mV)Reference
77 mol% DOPC, 15 mol% DOPG, 4 mol% DSPE-PEG14-COOH, 4 mol% 18:1 DGS-NTA(Ni)122.7 ± 5.60.05 ± 0.01Not specified[1]
Cationic, anionic, and neutral liposomes68 - 109Not specifiedLinearly related to the mole percentage of charged lipids[6]

Note: Zeta potential is highly dependent on the pH and ionic strength of the surrounding buffer.[6] Generally, formulations with a zeta potential of at least ±30 mV are considered stable.[7]

Experimental Protocols

Detailed methodologies for the preparation and use of 18:1 DGS-NTA(Ni)-containing liposomes are provided below.

Preparation of Liposomes Containing 18:1 DGS-NTA(Ni) by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

  • Lipid Film Formation :

    • In a round-bottom flask, combine the desired lipids, including 18:1 DGS-NTA(Ni), dissolved in an organic solvent such as chloroform.[8] A typical formulation might include a primary phospholipid like DOPC and a certain mole percentage of 18:1 DGS-NTA(Ni) (e.g., 2-10 mol%).[4][5]

    • Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • Place the flask under a high vacuum for at least one hour to remove any residual solvent.[8]

  • Hydration :

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS or HEPES buffer) preheated to above the phase transition temperature of the lipids.[9] The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction and Homogenization (Extrusion) :

    • To produce unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm).[9]

    • Pass the liposome suspension through the membrane multiple times (typically 11-21 passes).[9] This process results in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

Protein Binding Assay using Liposomes with 18:1 DGS-NTA(Ni)

This protocol describes a general method to assess the binding of a His-tagged protein to 18:1 DGS-NTA(Ni)-containing liposomes.

  • Preparation :

    • Prepare liposomes containing 18:1 DGS-NTA(Ni) as described above.

    • Purify the His-tagged protein of interest.

  • Binding Reaction :

    • In a microcentrifuge tube, combine a known concentration of the His-tagged protein with the liposome suspension. A typical reaction might involve incubating 5 µM of protein with 50 µM of liposomes.[9]

    • Incubate the mixture at room temperature for a sufficient time to allow for binding (e.g., 15-60 minutes).[9]

  • Separation of Liposome-Bound and Unbound Protein :

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the liposome pellet with buffer to remove any non-specifically bound protein and centrifuge again.

    • Resuspend the final liposome pellet in a suitable buffer.

  • Analysis :

    • Analyze the amount of protein in the supernatant and the resuspended pellet fractions using a protein quantification method such as SDS-PAGE with Coomassie staining or Western blotting.

    • The relative amounts of protein in the pellet versus the supernatant indicate the extent of binding.

Fluorescence Quenching Assay for Protein-Liposome Binding Kinetics

This is a more advanced technique to study the kinetics of protein binding in real-time.

  • Liposome Preparation :

    • Prepare liposomes containing 18:1 DGS-NTA(Ni) and a fluorescent lipid probe and a quencher lipid (e.g., Dabsyl-PE).[5]

  • Stopped-Flow Fluorescence Measurement :

    • Use a stopped-flow apparatus to rapidly mix the His-tagged protein solution with the liposome suspension.[5]

    • Monitor the change in fluorescence over time. The binding of the protein to the liposome surface brings the protein's intrinsic fluorophores (like tryptophan) or an attached fluorescent label into proximity with the quencher in the lipid bilayer, resulting in a decrease in fluorescence intensity.[5]

  • Data Analysis :

    • Fit the fluorescence decay curve to appropriate kinetic models to determine the association rate constants (k_on).[5]

Visualizations of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving 18:1 DGS-NTA(Ni) lipids.

LiposomePreparationWorkflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion start Combine Lipids in Organic Solvent evaporation Solvent Evaporation (Nitrogen Stream) start->evaporation vacuum High Vacuum Drying evaporation->vacuum film Thin Lipid Film vacuum->film hydration Add Aqueous Buffer & Agitate film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrude through Pore Membrane mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv

Workflow for the preparation of 18:1 DGS-NTA(Ni)-containing liposomes.

ProteinBindingMechanism cluster_liposome Liposome Surface cluster_protein His-tagged Protein Lipid Bilayer Lipid Bilayer NTA_Ni 18:1 DGS-NTA(Ni) Protein Protein HisTag His-tag Protein->HisTag HisTag->NTA_Ni Chelation Binding (Ni-Histidine)

Mechanism of His-tagged protein binding to a 18:1 DGS-NTA(Ni) functionalized liposome.

TargetedDeliveryWorkflow cluster_formulation Vaccine/Drug Formulation cluster_delivery In Vivo Delivery and Targeting Liposome 18:1 DGS-NTA(Ni) Liposome FunctionalizedLiposome Functionalized Liposome Liposome->FunctionalizedLiposome HisAntigen His-tagged Antigen or Targeting Ligand HisAntigen->FunctionalizedLiposome Injection Administration (e.g., Injection) FunctionalizedLiposome->Injection Circulation Systemic Circulation Injection->Circulation Binding Receptor-Ligand Binding Circulation->Binding TargetCell Target Cell (e.g., APC, Tumor Cell) Binding->TargetCell Internalization Internalization (e.g., Endocytosis) Binding->Internalization Release Antigen/Drug Release Internalization->Release

Conceptual workflow for targeted delivery using 18:1 DGS-NTA(Ni) liposomes.

Applications in Research and Drug Development

The unique properties of 18:1 DGS-NTA(Ni) make it a versatile tool in several key areas:

  • Reconstitution of Membrane Proteins and Signaling Pathways : By immobilizing His-tagged proteins on the surface of liposomes or supported lipid bilayers, researchers can study protein-protein and protein-lipid interactions in a more physiologically relevant context. This is particularly useful for reconstituting signaling pathways that occur at the cell membrane.

  • Targeted Drug Delivery : Liposomes can be functionalized with His-tagged targeting moieties, such as antibodies or peptides, that recognize specific cell surface receptors. This allows for the targeted delivery of encapsulated therapeutic agents to diseased cells, potentially increasing efficacy and reducing off-target side effects. The general workflow for such a system involves the circulation of the functionalized liposome, binding to the target cell, internalization, and subsequent release of the drug.

  • Vaccine Development : 18:1 DGS-NTA(Ni) is used to create liposomal vaccine formulations where His-tagged antigens are displayed on the liposome surface.[10] This particulate presentation of antigens can enhance their uptake by antigen-presenting cells (APCs) and stimulate a more robust immune response compared to soluble antigens.[11] The liposome can also co-encapsulate adjuvants to further boost the immune response.

References

The Core Principle of His-tag Binding to Ni-NTA Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction between polyhistidine-tagged (His-tagged) proteins and lipid bilayers functionalized with nickel-nitrilotriacetic acid (Ni-NTA). This specific and reversible binding system is a cornerstone of modern biotechnology, enabling the immobilization of proteins onto lipid surfaces for a wide array of applications, from structural studies using cryo-electron microscopy to the development of novel drug delivery systems and biosensors.

The Molecular Mechanism of Interaction

The binding of a His-tagged protein to a Ni-NTA functionalized lipid is a highly specific interaction based on the principles of immobilized metal affinity chromatography (IMAC).[1][2] The core of this interaction is a coordination complex formed between the polyhistidine tag on the protein, a divalent nickel cation (Ni²⁺), and the chelating agent, nitrilotriacetic acid (NTA), which is covalently attached to a lipid headgroup.[3][4]

The Key Players:

  • Polyhistidine-tag (His-tag): This is a sequence of typically six to nine histidine residues genetically engineered into the N- or C-terminus of a recombinant protein.[1] The imidazole (B134444) side chains of the histidine residues are crucial for the interaction.[5]

  • Nickel Ion (Ni²⁺): A transition metal ion that can form multiple coordination bonds. In this context, it acts as a bridge between the NTA-lipid and the His-tag.[5] While other divalent cations like cobalt and copper can be used, nickel is the most common for this application.[1]

  • Nitrilotriacetic Acid (NTA): A tetradentate chelating agent, meaning it can form four bonds with a central metal ion.[3][6] When NTA is coupled to a lipid anchor, it immobilizes the nickel ion at the surface of the lipid bilayer.[4]

The NTA group occupies four of the six available coordination sites of the Ni²⁺ ion.[3][6] This leaves two coordination sites free to be occupied by the nitrogen atoms from the imidazole side chains of two histidine residues from the His-tag.[4] The optimal length for a His-tag to bind to Ni-NTA lipids is six residues.[4] This interaction is reversible and can be disrupted by competition with free imidazole or by the addition of a strong chelating agent like EDTA, which will strip the Ni²⁺ ions from the NTA.[5][7]

cluster_lipid_bilayer Lipid Bilayer cluster_protein His-tagged Protein Lipid_Bilayer NiNTA_Lipid Ni-NTA Lipid Hydrophobic Tail His_Protein His-tag Protein Ni_Ion Ni²⁺ His_Protein:tag->Ni_Ion Coordination Bonds Ni_Ion->NiNTA_Lipid:head Chelation

Diagram of the His-tag to Ni-NTA lipid binding mechanism.

Quantitative Binding Parameters

The affinity of the His-tag for Ni-NTA surfaces is a critical parameter for experimental design. This interaction is characterized by a low dissociation constant (Kd), indicating a high-affinity bond. However, the apparent affinity can be influenced by several factors, including the density of Ni-NTA lipids in the bilayer, the length of the His-tag, and the experimental conditions.

ParameterValueConditionsReference
Equilibrium Dissociation Constant (KD) 14 ± 1 nMHexahistidine tag on a Biacore NTA sensor chip[8]
Equilibrium Dissociation Constant (KD) ~1 nMHexahistidine-tagged proteins to membranes with 25 mol% NTA-DTDA[9]
Binding Capacity 5-10 mg protein/mL resinAverage for Ni-NTA agarose (B213101) beads[10]
Binding Kinetics (kobs) Fast Phase: ~10-20 s⁻¹Stopped-flow fluorescence with SfGFP and Ni-NTA liposomes[7][11]
Binding Kinetics (kobs) Slow Phase: < 4 s⁻¹Stopped-flow fluorescence with SfGFP and Ni-NTA liposomes[7][11]

Factors Influencing Binding

The efficiency and specificity of His-tag binding to Ni-NTA lipids are sensitive to the experimental environment. Careful optimization of buffer conditions is crucial for successful protein immobilization.

FactorEffect on BindingRecommendations and ConsiderationsReferences
pH Strong pH dependence.The binding affinity can be significantly affected by pH changes. Optimal pH is typically around 8.0.[4][12]
Imidazole Concentration Competitive binding.Low concentrations (1-20 mM) can reduce non-specific binding of contaminating proteins. High concentrations (>100 mM) are used for elution.[3][6]
Reducing Agents (e.g., DTT, β-mercaptoethanol) Can reduce Ni²⁺, inhibiting binding.Avoid in binding buffers. If necessary, use at very low concentrations.
Chelating Agents (e.g., EDTA, EGTA) Strip Ni²⁺ from NTA, preventing binding.Must be excluded from all buffers.
Ni-NTA Lipid Density Affects binding affinity and capacity.Increasing the mole percentage of Ni-NTA lipids in the bilayer enhances protein binding.[7]
His-tag Accessibility A buried His-tag will not bind.If the tag is suspected to be inaccessible, purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) may be necessary.
Lipid Composition (e.g., Cholesterol) Can modulate binding affinity.The presence of cholesterol in the lipid bilayer can increase the binding affinity of His-tagged proteins to the Ni-NTA surface.[7]

Experimental Protocols

A variety of biophysical techniques can be employed to characterize the binding of His-tagged proteins to Ni-NTA lipids. Below are generalized methodologies for common experimental approaches.

Preparation of Ni-NTA Functionalized Liposomes
  • Lipid Film Hydration:

    • Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing a desired molar percentage of Ni-NTA lipids (e.g., 1-10 mol%).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, Tris) at a pH of 7.5-8.0.

    • The hydration process can be facilitated by vortexing or sonication to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Nickel Charging:

    • Incubate the prepared liposomes with a solution of NiCl₂ or NiSO₄ to charge the NTA headgroups with nickel ions.

    • Remove excess, unbound nickel by dialysis or size-exclusion chromatography.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements
  • Sensor Chip Functionalization:

    • Use a sensor chip with a surface that can be functionalized with Ni-NTA (e.g., an NTA sensor chip).

    • Inject a solution of NiCl₂ to charge the NTA surface with nickel ions.

  • Ligand Immobilization:

    • Inject the His-tagged protein over the Ni-NTA functionalized surface to allow for binding and immobilization.

  • Analyte Injection and Kinetic Analysis:

    • Inject a series of concentrations of the binding partner (analyte) over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).

cluster_prep Liposome Preparation cluster_binding Binding Assay Lipid_Film Prepare Lipid Film (with Ni-NTA Lipid) Hydration Hydrate Film to form MLVs Lipid_Film->Hydration Extrusion Extrude to form Unilamellar Vesicles Hydration->Extrusion Ni_Charging Charge with Ni²⁺ Extrusion->Ni_Charging Incubation Incubate Liposomes with His-tagged Protein Ni_Charging->Incubation Prepared Liposomes Separation Separate Unbound Protein (e.g., Centrifugation, SEC) Incubation->Separation Quantification Quantify Bound Protein (e.g., Fluorescence, Western Blot) Separation->Quantification cluster_protein Protein Integrity cluster_lipid Lipid Surface Integrity cluster_buffer Buffer Conditions Successful_Binding Successful & Specific Binding His_Tag Accessible His-tag His_Tag->Successful_Binding Protein_Fold Correctly Folded Protein Protein_Fold->Successful_Binding NTA_Lipid Sufficient Ni-NTA Lipid Density NTA_Lipid->Successful_Binding Ni_Charged NTA Charged with Ni²⁺ Ni_Charged->Successful_Binding pH Optimal pH (e.g., 7.5-8.0) pH->Successful_Binding No_Chelators Absence of Chelators (e.g., EDTA) No_Chelators->Successful_Binding Low_Imidazole Low Imidazole Concentration Low_Imidazole->Successful_Binding

References

An In-Depth Technical Guide to 18:1 DGS-NTA(Ni) for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins, particularly those that are membrane-associated or part of larger complexes, the ability to immobilize and present these molecules in a near-native state is paramount. The chelating lipid 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni), has emerged as a powerful tool in the structural biologist's arsenal. This in-depth guide provides a comprehensive overview of its applications, detailed experimental protocols, and key quantitative data to facilitate its successful implementation in your research.

Core Concepts of 18:1 DGS-NTA(Ni)

18:1 DGS-NTA(Ni) is a synthetic phospholipid engineered to selectively capture and immobilize recombinant proteins featuring a polyhistidine-tag (His-tag). Its structure consists of a di-oleoyl glycerol (B35011) backbone, providing lipid bilayer compatibility, and a headgroup functionalized with a nitrilotriacetic acid (NTA) moiety chelated to a nickel (II) ion. The nickel ion has unoccupied coordination sites that exhibit a strong and specific affinity for the imidazole (B134444) side chains of histidine residues in a His-tag, enabling the oriented immobilization of proteins onto lipid bilayers.[1][2] This reversible interaction can be disrupted by a competing agent like imidazole or a strong chelator such as EDTA.[3]

This lipid is a versatile component for creating various membrane-mimicking platforms, including:

  • Liposomes and Proteoliposomes: Spherical vesicles that can mimic the cell membrane, allowing the study of membrane-bound proteins in a controlled lipid environment.

  • Nanodiscs: Small, discoidal patches of a lipid bilayer encircled by a membrane scaffold protein, providing a soluble, stable, and more native-like environment for integral membrane proteins.[4][5][6]

  • Lipid Monolayers: A single layer of lipid molecules at an air-water interface, particularly useful for concentrating proteins for cryo-electron microscopy (cryo-EM).

Data Presentation: Quantitative Parameters for Experimental Design

The successful application of 18:1 DGS-NTA(Ni) hinges on the careful optimization of several experimental parameters. The following tables summarize key quantitative data gathered from various studies to guide your experimental design.

ParameterLiposomesNanodiscsLipid MonolayersReferences
18:1 DGS-NTA(Ni) Molar Ratio 2-30 mol%2-10 mol%2-40 mol%[7][8][9][10]
Typical Co-Lipids DOPC, DOPE, POPC, CholesterolDMPC, POPCGalCer[5][8][11]
Protein Concentration 50 nM - 5 µM~0.3-0.5 mM0.15 mg/mL[8][11][12]
Lipid Concentration 1-2 mM7-18 mM2.5-25 mg/mL[8][11]
ParameterValueConditionsReferences
Binding Affinity (Kd) of His-tag to Ni-NTA ~14 ± 1 nMHexahistidine tag to Ni-NTA surface (SPR)[13]
Apparent Binding Affinity of Drp1 to DGS-NTA(Ni) liposomes ~3 µM10 mol% DGS-NTA(Ni) liposomes[14]
Binding Capacity of Ni-NTA Magnetic Beads Up to 40 mg of His-tagged protein per mL of beadsCommercial Ni-NTA magnetic beads[15]

Mandatory Visualizations: Workflows and Logical Relationships

To provide a clear visual representation of the experimental processes involving 18:1 DGS-NTA(Ni), the following diagrams have been generated using the DOT language.

Liposome_Preparation_and_Protein_Immobilization cluster_prep Liposome (B1194612) Preparation cluster_immobilization Protein Immobilization Lipid_Mixing 1. Lipid Mixing (e.g., DOPC + 18:1 DGS-NTA(Ni)) Solvent_Evaporation 2. Solvent Evaporation (Nitrogen stream & vacuum) Lipid_Mixing->Solvent_Evaporation Hydration 3. Hydration (Buffer) Solvent_Evaporation->Hydration Freeze_Thaw 4. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 5. Extrusion (e.g., 100 nm filter) Freeze_Thaw->Extrusion Incubation 6. Incubation (Liposomes + His-tagged protein) Extrusion->Incubation Washing 7. Washing (Optional) (e.g., size exclusion chromatography) Incubation->Washing Proteoliposomes Proteoliposomes for Structural Studies Washing->Proteoliposomes

Caption: Workflow for preparing proteoliposomes using 18:1 DGS-NTA(Ni).

Nanodisc_Reconstitution Start Start: Purified Components Lipid_Prep 1. Prepare Lipid-Detergent Micelles (e.g., DMPC, 18:1 DGS-NTA(Ni), Cholate) Start->Lipid_Prep Protein_Prep 2. Prepare Protein-Detergent Micelles (His-tagged membrane protein in detergent) Start->Protein_Prep MSP_Prep 3. Membrane Scaffold Protein (MSP) in solution Start->MSP_Prep Mixing 4. Mix Components (Lipids, Protein, MSP) Lipid_Prep->Mixing Protein_Prep->Mixing MSP_Prep->Mixing Detergent_Removal 5. Detergent Removal (e.g., Bio-Beads) Mixing->Detergent_Removal Assembly 6. Self-Assembly of Nanodiscs Detergent_Removal->Assembly Purification 7. Purification (Size Exclusion Chromatography) Assembly->Purification Final_Product His-tagged Protein in Nanodiscs Purification->Final_Product

Caption: Reconstitution of a His-tagged membrane protein into nanodiscs.

CryoEM_Grid_Preparation Lipid_Monolayer 1. Apply Lipid Mixture (e.g., GalCer + DGS-NTA(Ni)) to aqueous subphase in a well Protein_Injection 2. Inject His-tagged Protein into the subphase Lipid_Monolayer->Protein_Injection Incubation 3. Incubation (Protein binds to monolayer) Protein_Injection->Incubation Grid_Application 4. Apply EM Grid to the lipid monolayer Incubation->Grid_Application Blot_and_Plunge 5. Blot and Plunge-freeze in liquid ethane (B1197151) Grid_Application->Blot_and_Plunge CryoEM_Imaging Cryo-EM Imaging Blot_and_Plunge->CryoEM_Imaging

Caption: Workflow for cryo-EM grid preparation using a DGS-NTA(Ni) monolayer.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of 18:1 DGS-NTA(Ni) in structural biology.

Preparation of 18:1 DGS-NTA(Ni)-Containing Liposomes

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating 18:1 DGS-NTA(Ni) for protein immobilization.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 18:1 DGS-NTA(Ni) in chloroform

  • Hydration buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.4)

  • Liquid nitrogen

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired amounts of DOPC and 18:1 DGS-NTA(Ni) from their chloroform stocks. A common molar ratio is 95:5 (DOPC:DGS-NTA(Ni)), but this can be varied (e.g., from 2 mol% to 30 mol% DGS-NTA(Ni)) depending on the required density of protein on the liposome surface.[7][8][9]

    • Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.

    • Place the vial under high vacuum for at least 2 hours to remove any residual chloroform.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the dried lipid film to achieve a final lipid concentration of 1-2 mM.[8]

    • Vortex the vial vigorously for several minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension by immersing the vial in liquid nitrogen until completely frozen.

    • Thaw the suspension in a warm water bath (e.g., 37°C).

    • Vortex briefly between cycles.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder and syringes to a temperature above the phase transition temperature of the lipids.

    • Load the liposome suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of times (e.g., 21 passes) to ensure that the final collection is in the opposite syringe. This process generates a clear or slightly opalescent suspension of LUVs with a defined size.

Immobilization of His-tagged Proteins on Liposomes

Materials:

  • Prepared 18:1 DGS-NTA(Ni)-containing liposomes

  • Purified His-tagged protein in a suitable buffer

  • Incubation buffer (can be the same as the liposome hydration buffer)

Procedure:

  • Incubation:

    • Mix the prepared liposomes with the His-tagged protein at the desired molar ratio in a microcentrifuge tube. The optimal ratio depends on the protein and the application and may need to be determined empirically.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the binding of the His-tag to the Ni-NTA groups on the liposome surface.

  • Removal of Unbound Protein (Optional):

    • If necessary, unbound protein can be removed by size exclusion chromatography (SEC) or centrifugation-based methods. For SEC, use a column with a suitable exclusion limit to separate the larger proteoliposomes from the smaller, unbound protein.

Reconstitution of Membrane Proteins into Nanodiscs with 18:1 DGS-NTA(Ni)

This protocol outlines the assembly of nanodiscs containing a His-tagged membrane protein and 18:1 DGS-NTA(Ni) for oriented immobilization.

Materials:

  • Purified His-tagged membrane protein solubilized in a suitable detergent (e.g., DDM, cholate)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • 18:1 DGS-NTA(Ni)

  • Sodium cholate (B1235396)

  • Detergent removal beads (e.g., Bio-Beads SM-2)

  • Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

Procedure:

  • Lipid-Detergent Micelle Preparation:

    • Prepare a lipid mixture of DMPC and 18:1 DGS-NTA(Ni) (e.g., 95:5 molar ratio) in a glass vial and dry to a film as described for liposome preparation.[5]

    • Resuspend the lipid film in assembly buffer containing sodium cholate to a final lipid concentration of ~50 mM and a cholate concentration of ~100 mM.

    • Sonicate in a bath sonicator until the solution is clear.

  • Assembly Reaction:

    • In a microcentrifuge tube, combine the lipid-detergent micelles, the purified membrane protein, and the MSP. The optimal molar ratio of MSP:lipid:protein is crucial and needs to be determined for each specific protein. A common starting point for the lipid-to-MSP ratio is between 50:1 and 80:1.[4][16] The protein-to-MSP ratio can be varied to control the number of protein molecules per nanodisc.

    • Incubate the mixture on ice or at 4°C for 1 hour with gentle mixing.

  • Detergent Removal and Nanodisc Formation:

    • Add activated detergent removal beads to the assembly mixture (e.g., 0.8 g of wet beads per mL of assembly mixture).

    • Incubate overnight at 4°C with gentle rotation to allow for the gradual removal of detergent and the self-assembly of nanodiscs.

  • Purification:

    • Remove the detergent removal beads.

    • Purify the assembled nanodiscs from empty nanodiscs, protein aggregates, and unassembled components by size exclusion chromatography.

Cryo-EM Grid Preparation with 18:1 DGS-NTA(Ni) Lipid Monolayer

This method is used to concentrate His-tagged proteins at the air-water interface for single-particle cryo-EM analysis.

Materials:

  • 18:1 DGS-NTA(Ni) in chloroform

  • A filler lipid such as Galactosyl(ß) Ceramide (GalCer) in chloroform/methanol[11]

  • Aqueous buffer for the subphase (e.g., 20 mM HEPES, 150 mM KCl, pH 7.5)

  • Teflon block with small wells

  • EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

Procedure:

  • Monolayer Formation:

    • Fill a well in the Teflon block with the aqueous buffer.

    • Prepare a lipid mixture of the filler lipid and 18:1 DGS-NTA(Ni) at a desired molar ratio (e.g., 9:1 GalCer:DGS-NTA(Ni)).[11]

    • Carefully apply a small volume (e.g., 1 µL) of the lipid mixture to the surface of the aqueous subphase. The solvent will evaporate, leaving a lipid monolayer at the air-water interface.

  • Protein Binding:

    • Inject the purified His-tagged protein into the subphase beneath the monolayer.

    • Incubate for 15-30 minutes at 4°C to allow the protein to diffuse and bind to the Ni-NTA groups in the monolayer.[10]

  • Grid Preparation:

    • Apply an EM grid to the surface of the lipid monolayer.

    • Blot the grid from the back to remove excess liquid.

    • Plunge-freeze the grid in liquid ethane using a vitrification apparatus.

Troubleshooting

ProblemPossible CauseSuggested SolutionReferences
Low or no protein binding to liposomes/nanodiscs His-tag is inaccessible or buried within the protein structure.Purify the protein under denaturing conditions and refold on the lipid surface. Add a flexible linker between the protein and the His-tag.[3][17]
Buffer contains competing agents.Ensure the buffer is free of chelators (EDTA) and has a low concentration of reducing agents (DTT). Optimize the imidazole concentration (if used for purification) to be low enough not to interfere with binding.[3]
pH of the buffer is too low.Maintain a pH between 7.0 and 8.0, as low pH can protonate histidine residues and prevent binding.[3]
Protein aggregation upon binding High protein density on the surface.Reduce the molar ratio of 18:1 DGS-NTA(Ni) in the lipid mixture. Decrease the protein concentration during incubation.
Unstable protein construct.Optimize the protein construct, for example, by truncating flexible regions.
Inconsistent liposome/nanodisc formation Incorrect lipid-to-protein or lipid-to-MSP ratio.Empirically test a range of ratios to find the optimal conditions for your specific protein.[4][16]
Inefficient detergent removal.Ensure sufficient quantity and incubation time with detergent removal beads.
Low particle concentration on cryo-EM grids Insufficient protein concentration or incubation time.Increase the protein concentration in the subphase or extend the incubation time.[10]
Suboptimal lipid monolayer composition.Vary the molar ratio of 18:1 DGS-NTA(Ni) in the lipid monolayer (e.g., from 2% to 40%).[10]

By providing a solid foundation in the principles of 18:1 DGS-NTA(Ni) and detailed, actionable protocols, this guide aims to empower researchers to harness the full potential of this versatile lipid for advancing our understanding of protein structure and function.

References

The Researcher's Guide to Nickel-Chelating Lipids: From Protein Immobilization to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Overview for Scientists and Drug Development Professionals

Nickel-chelating lipids have emerged as indispensable tools in diverse research fields, offering a robust and versatile method for anchoring histidine-tagged (His-tagged) proteins to lipid bilayers. This capability has been harnessed for a wide array of applications, including the development of sophisticated drug delivery systems, novel vaccine formulations, sensitive biosensors, and in-depth studies of membrane-associated biological processes. This technical guide provides a detailed exploration of the core applications of nickel-chelating lipids, complete with quantitative data, experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Applications in Research

The primary utility of nickel-chelating lipids lies in their ability to specifically and reversibly bind to the polyhistidine tags engineered onto recombinant proteins. This interaction is the foundation for a multitude of applications:

  • Protein Immobilization and Reconstitution: Nickel-chelating lipids are extensively used to immobilize proteins on the surface of liposomes, nanolipoprotein particles (NLPs), and supported lipid bilayers. This allows for the study of protein function in a more native-like membrane environment and is a cornerstone of membrane protein research.

  • Drug Delivery and Targeting: By decorating liposomes with His-tagged targeting moieties such as antibodies or peptides, researchers can create targeted drug delivery vehicles that specifically bind to and deliver their cargo to diseased cells or tissues.

  • Vaccine Development: These lipids are instrumental in the formulation of particulate vaccines. Antigens with a His-tag can be efficiently displayed on the surface of lipid-based nanoparticles, enhancing the immune response compared to traditional adjuvants.

  • Biosensors: The specific interaction between His-tagged proteins and nickel-chelating lipids provides a foundation for the development of sensitive biosensors. These sensors can be designed to detect a wide range of analytes through the specific binding of a His-tagged receptor protein.

  • Studying Protein-Protein Interactions: By immobilizing a His-tagged "bait" protein on a lipid bilayer, researchers can investigate its interactions with other "prey" proteins in a controlled, membrane-mimicking environment.

Quantitative Data: A Comparative Overview

The efficiency and stability of protein immobilization depend on several factors, including the type of nickel-chelating lipid, the lipid matrix composition, and the specific protein being used. Below is a summary of key quantitative data gathered from various studies.

ParameterValueLipid SystemProtein/LigandTechniqueReference
Dissociation Constant (Kd) ~1-2 x 10⁻⁸ MNi-NTA microspheresHis-EGFPFlow Cytometry
106 nMNi-NTA resinNi Apt (aptamer)Not Specified
~10 µM (mono-NTA)NTA-lipidHis₆-proteinNot Specified
~0.2 - 3 nM (tris-NTA)Tris-NTA-lipidHis₆-proteinNot Specified
Binding Kinetics (kon) ~10-20 s⁻¹ (fast phase)Ni-NTA-DGS in DOPC liposomesHis-tagged SfGFPStopped-flow fluorescence
Binding Kinetics (koff) < 4 s⁻¹ (slow phase)Ni-NTA-DGS in DOPC liposomesHis-tagged SfGFPStopped-flow fluorescence
Dissociation Half-Time Increases with Ni-lipid content up to 35%NiNLPsHis-tagged LsrBSurface Plasmon Resonance (SPR)
Protein Loading >600 molecules/liposome (B1194612)20% Ni-NTA-DGS in DMPC liposomesmTFPICP-OES
~300 spikes/liposome4% DGS-NTA(Ni) liposomesJRFL SOSIP trimersNegative Stain EM
Optimal Binding Ratio 1:33.7 (w/w)Ni-NPsHis-tag GFPNot Specified
1:35.4 (w/w)Ni-NPsHis-tag Gag p24Not Specified

Experimental Protocols

Preparation of Liposomes with Nickel-Chelating Lipids

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a nickel-chelating lipid using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DOPC, DMPC)

  • Nickel-chelating lipid (e.g., DGS-NTA(Ni), DOGS-NTA-Ni)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the primary lipid and the nickel-chelating lipid in chloroform. A typical molar ratio is 95-99 mol% primary lipid and 1-5 mol% nickel-chelating lipid.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To form unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipids.

    • Pass the lipid suspension through the membrane multiple times (e.g., 11-21 passes) to generate LUVs with a uniform size distribution.

Immobilization of His-tagged Proteins on Liposomes

Materials:

  • Prepared liposomes containing nickel-chelating lipids

  • Purified His-tagged protein in a suitable buffer

  • Incubation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Incubation:

    • Mix the liposome suspension with the His-tagged protein solution at the desired molar ratio.

    • Incubate the mixture at room temperature or 4°C for a specified time (e.g., 30-60 minutes) with gentle agitation to allow for binding.

  • Removal of Unbound Protein (Optional):

    • To remove unbound protein, the proteoliposomes can be purified by:

      • Size Exclusion Chromatography (SEC): Pass the mixture through a size exclusion column. The larger proteoliposomes will elute first, followed by the smaller, unbound proteins.

      • Centrifugation/Flotation: For denser liposomes, pellet the proteoliposomes by centrifugation. Alternatively, use a density gradient (e.g., sucrose (B13894) or Ficoll) to separate the proteoliposomes by flotation.

  • Characterization:

    • The amount of immobilized protein can be quantified using various protein concentration assays (e.g., BCA, Bradford) after solubilizing the liposomes with a detergent. Alternatively, if the protein is fluorescently labeled, its concentration can be determined by fluorescence spectroscopy.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Immobilization and Characterization

G cluster_prep Liposome Preparation cluster_immob Protein Immobilization cluster_char Characterization lipid_mix 1. Lipid Mixing (e.g., DOPC + DGS-NTA(Ni)) film_form 2. Thin Film Formation (Rotary Evaporation) lipid_mix->film_form hydration 3. Hydration (Buffer) film_form->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion incubation 5. Incubation (Liposomes + His-tagged Protein) extrusion->incubation separation 6. Separation of Unbound Protein (e.g., SEC) incubation->separation quantification 7. Protein Quantification (e.g., BCA Assay) separation->quantification binding_analysis 8. Binding Analysis (e.g., SPR) separation->binding_analysis

Caption: Workflow for preparing proteoliposomes and subsequent analysis.

Signaling Pathway: Unintended T-Cell Activation

An important consideration when using nickel-chelating lipids in cell-based assays is their potential to induce unintended biological responses. For example, it has been shown that these lipids can directly trigger calcium signaling in T-cells, likely through interaction with the T-cell receptor (TCR).

G cluster_membrane Cell Membrane cluster_bilayer Supported Lipid Bilayer cluster_cytosol Cytosol tcr T-Cell Receptor (TCR) ca_signal Calcium Signaling Cascade tcr->ca_signal Triggers ni_lipid Nickel-Chelating Lipid ni_lipid->tcr Interaction cell_activation T-Cell Activation ca_signal->cell_activation Leads to

Caption: Unintended T-cell activation by nickel-chelating lipids.

This guide provides a foundational understanding of the applications of nickel-chelating lipids in research. By leveraging the provided data, protocols, and workflows, researchers can effectively integrate this powerful technology into their experimental designs to advance their scientific discoveries.

An In-depth Technical Guide to the Physical Properties of 18:1 DGS-NTA(Ni) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical properties of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni). These liposomes are invaluable tools in research and drug development, primarily for their ability to reversibly immobilize histidine-tagged (His-tagged) proteins on their surface. This functionality is critical for applications ranging from in vitro assays to targeted drug delivery and vaccine development.

Core Physical Properties

The physical characteristics of 18:1 DGS-NTA(Ni) liposomes are influenced by their lipid composition, preparation method, and the surrounding buffer conditions. While liposomes composed solely of 18:1 DGS-NTA(Ni) are uncommon in research, this lipid is typically incorporated into a base formulation of other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), to confer the protein-binding functionality.

Size and Polydispersity Index (PDI)

The size of liposomes is a critical parameter that affects their in vivo circulation time, biodistribution, and cellular uptake. The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture; a PDI value below 0.2 is generally considered acceptable for liposomal formulations in drug delivery. Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of liposomes[1][2].

Table 1: Representative Size and PDI Data for Liposomes Containing 18:1 DGS-NTA(Ni)

Base Lipid CompositionMol% 18:1 DGS-NTA(Ni)Z-Average Size (nm)PDIReference
DOPC/DOPG/DSPE-PEG14-COOH4%124.70.04[3]
PC18:1/Cholesterol/PE18:1-PEG2k20% (with other functional lipids)71 - 105~0.2[4]

Note: The data presented is for complex lipid mixtures containing 18:1 DGS-NTA(Ni) and should be considered representative. The specific size and PDI will vary based on the full lipid composition and preparation method.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of a colloidal dispersion; liposomes with a zeta potential greater than ±30 mV are generally considered stable due to electrostatic repulsion between particles[5]. The incorporation of the negatively charged NTA-Ni headgroup can influence the overall surface charge of the liposomes[6].

Table 2: Representative Zeta Potential Data for Liposomes Containing 18:1 DGS-NTA(Ni)

Base Lipid CompositionMol% 18:1 DGS-NTA(Ni)Zeta Potential (mV)Reference
DOPC/DOPG/DSPE-PEG14-COOH4%-60.5[3]
PC18:1/Cholesterol/PE18:1-PEG2k20% (with other functional lipids)~ -15[4]
Lamellarity and Morphology

The lamellarity (number of lipid bilayers) and morphology of liposomes are typically assessed using Transmission Electron Microscopy (TEM), particularly Cryo-TEM, which allows for visualization of the vesicles in their near-native state[7][8]. Liposomes prepared by the common thin-film hydration and extrusion method are typically unilamellar (a single bilayer) and spherical[9][10].

Stability

The stability of liposomes is crucial for their shelf-life and in vivo performance. Stability can be assessed by monitoring changes in size, PDI, zeta potential, and drug/protein retention over time[11]. The 18:1 (Dioleoyl) acyl chains in DGS-NTA(Ni) result in a more fluid membrane at room temperature compared to saturated lipids, which can influence stability and protein binding kinetics.

Phase Transition Temperature (Tm)

Experimental Protocols

Liposome (B1194612) Preparation: Thin-Film Hydration and Extrusion

This is the most common method for preparing unilamellar liposomes of a defined size.

  • Lipid Film Formation: The desired lipids, including 18:1 DGS-NTA(Ni), are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. The film is further dried under vacuum for several hours to remove any residual solvent[12].

  • Hydration: The lipid film is hydrated with an aqueous buffer by vortexing or gentle agitation. This process results in the formation of large, multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To obtain small, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder[12][13]. The extrusion is often performed at a temperature above the Tm of the lipid with the highest transition temperature in the mixture.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B C Vacuum Drying B->C D Add Aqueous Buffer C->D Hydrate Film E Agitation (Vortexing) D->E F Extrusion through Polycarbonate Membrane E->F Size Vesicles Protein_Binding_Mechanism liposome Liposome Bilayer Incorporating 18:1 DGS-NTA(Ni) complex Protein-Liposome Complex Ni-NTA-His-Tag Interaction liposome:head->complex Binding protein His-Tagged Protein Histidine Residues protein:tag->complex

References

The Role of 18:1 DGS-NTA(Ni) in Advancing Membrane Protein Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins, which constitute a significant portion of the proteome and are the targets of a majority of modern drugs, presents considerable challenges due to their hydrophobic nature and reliance on a lipid bilayer for proper folding and function. A critical tool that has emerged to facilitate the investigation of these complex biomolecules is the chelating lipid, 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni). This synthetic lipid provides a versatile method for immobilizing and studying His-tagged membrane proteins in a controlled, native-like environment. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of 18:1 DGS-NTA(Ni) in membrane protein research.

Core Principle: The Power of Immobilization

18:1 DGS-NTA(Ni) is a phospholipid derivative featuring a nitrilotriacetic acid (NTA) group chelated to a nickel ion (Ni²⁺) at its headgroup.[1] This Ni-NTA complex exhibits a high affinity and specificity for polyhistidine-tags (His-tags), which are commonly engineered onto recombinant proteins.[1][2] This interaction allows for the stable and oriented immobilization of His-tagged membrane proteins onto artificial lipid bilayers, such as liposomes and supported lipid bilayers (SLBs).[3][4][5][6] The 18:1 (dioleoyl) acyl chains of the lipid ensure its stable integration into the lipid membrane, maintaining the fluidity and integrity of the bilayer.

The ability to control the orientation and density of membrane proteins on a surface is paramount for a wide range of biophysical and functional studies. By utilizing 18:1 DGS-NTA(Ni), researchers can overcome the limitations of traditional reconstitution methods, which often result in randomly oriented and aggregated proteins.

Data Presentation: Quantitative Insights into 18:1 DGS-NTA(Ni) Applications

The following tables summarize key quantitative data from various studies employing 18:1 DGS-NTA(Ni) for membrane protein research.

Table 1: Lipid Compositions for Liposome (B1194612) and Supported Lipid Bilayer (SLB) Formation

ApplicationBase Lipid(s)18:1 DGS-NTA(Ni) (mol%)Other Lipids (mol%)Reference
Scaffold Liposomes (Simple)DOPC3.3-[5]
Scaffold Liposomes (Cardiolipin)DOPC3.310 Cardiolipin[5]
Scaffold Liposomes (Flexible)DOPC, DOPE3.310 Cardiolipin, 35 DOPE[5]
Enriched Scaffold LiposomesDOPC, DOPE1015 Cardiolipin, 35 DOPE[5]
Supported Lipid Bilayer (TCR Signaling)DOPC2-[3]
Supported Lipid Bilayer (PSD Condensates)POPC22 PI(4,5)P2, 0.1 PEG5000 PE[4]
Supported Lipid Bilayer (Actin Cortices)DOPC2-[6]
Liposomes (Bak Activation)OMM-like lipids or E. coli polar lipids2-[7]

Table 2: Quantitative Binding and Functional Parameters

Protein SystemMethod18:1 DGS-NTA(Ni) ConcentrationKey FindingReference
His-tagged GFP on SLBsFluorescence Microscopy1 mol%Two-step binding model with initial fast desorption and subsequent slow desorption.[8]
His-tagged Fluorophores on GUVsFluorescence Microscopy3 mol%Binding affinity is dependent on the GUV preparation method and pH.[2]
His-tagged Proteins on LiposomesStopped-Flow Fluorescence20 mol%Complex, multi-exponential binding kinetics observed.[9]
T-cell Signaling on SLBsFluorescence Microscopy5-10 wt%DGS-NTA(Ni) itself can induce calcium signaling in T-cells.[10][11]
His-tagged Peptides to Ni-NTA surfaceSurface Plasmon ResonanceN/AHexahistidine tag shows a KD of 14 ± 1 nM.[12]

Experimental Protocols

Protocol 1: Preparation of 18:1 DGS-NTA(Ni)-Containing Liposomes

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating 18:1 DGS-NTA(Ni).

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 18:1 DGS-NTA(Ni) in chloroform

  • Other lipids as required (e.g., DOPE, Cardiolipin) in chloroform

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Rehydration buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Liquid nitrogen

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratios (see Table 1 for examples).

    • Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom and sides.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Add the rehydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 4 mM).[6]

    • Incubate the mixture for 30-60 minutes, with occasional vortexing, to allow for complete hydration of the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).[6]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath. This process helps to break up large multilamellar structures and increase the lamellarity of the vesicles.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the lipid suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Perform at least 11 passes through the extruder. The resulting liposome solution should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For some lipid compositions, they can be stable for up to 6 days.[6]

Protocol 2: Formation of a Supported Lipid Bilayer (SLB) with 18:1 DGS-NTA(Ni)

This protocol outlines the formation of an SLB on a glass surface, suitable for techniques like Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • 18:1 DGS-NTA(Ni)-containing SUVs (prepared as in Protocol 1)

  • Glass coverslips or imaging plates (e.g., 96-well)

  • Cleaning solution (e.g., 5% Hellmanex III, 5 M NaOH)

  • Ultrapure water

  • SLB formation buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Blocking buffer (e.g., reaction buffer containing 1 mg/mL BSA)

Methodology:

  • Glass Surface Cleaning:

    • Thoroughly clean the glass surface to ensure the formation of a uniform SLB. This typically involves sonication in a cleaning solution, extensive rinsing with ultrapure water, and treatment with a strong base like NaOH.[3][6]

  • SLB Formation:

    • Add the SLB formation buffer to the cleaned glass well.

    • Add the SUV solution to the buffer (a final SUV concentration of 0.1-0.5 mg/mL is common).

    • Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture to allow the vesicles to rupture and fuse, forming a continuous bilayer on the glass surface.[3]

  • Washing:

    • Gently wash the surface extensively with the SLB formation buffer to remove any unfused vesicles.

  • Blocking:

    • To prevent non-specific binding of proteins to the glass surface, block any defects in the bilayer by incubating with a blocking agent such as bovine serum albumin (BSA).[4]

  • Protein Immobilization:

    • Incubate the SLB with a solution of the His-tagged protein of interest in a suitable buffer. The protein will bind to the Ni-NTA groups on the bilayer surface.

    • Wash away any unbound protein before imaging or further experiments.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Protein Binding to 18:1 DGS-NTA(Ni) Liposomes

This protocol provides a general workflow for using SPR to quantify the interaction of a protein with liposomes containing 18:1 DGS-NTA(Ni).

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for liposome capture)

  • 18:1 DGS-NTA(Ni)-containing liposomes (prepared as in Protocol 1)

  • His-tagged protein of interest

  • Analyte protein (the protein whose interaction with the membrane-bound protein is to be studied)

  • SPR running buffer (degassed and filtered)

  • Regeneration solution (e.g., NaOH or a specific buffer to remove bound liposomes)

Methodology:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

  • Liposome Capture:

    • Inject the 18:1 DGS-NTA(Ni)-containing liposomes over the sensor surface. The lipids will fuse and form a supported lipid bilayer on the chip.

  • His-tagged Protein Immobilization:

    • Inject the His-tagged protein over the liposome-coated surface. The protein will bind to the Ni-NTA lipids. Monitor the response units (RU) to determine the level of immobilization.

  • Analyte Injection:

    • Inject the analyte protein at various concentrations over the surface with the immobilized His-tagged protein.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the protein-protein interaction at the membrane surface.

  • Regeneration:

    • Inject the regeneration solution to remove the liposomes and proteins from the sensor surface, preparing it for the next experiment.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 18:1 DGS-NTA(Ni).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Outcome lipids Lipid Mixture (DOPC, 18:1 DGS-NTA(Ni), etc.) film Lipid Film Formation (Nitrogen Drying, Vacuum) lipids->film mlv Hydration (Buffer Addition, Vortexing) film->mlv suv Vesicle Sizing (Freeze-Thaw, Extrusion) mlv->suv slb Supported Lipid Bilayer (Vesicle Fusion on Glass) suv->slb immobilization Protein Immobilization (Incubation, Washing) slb->immobilization his_protein His-tagged Membrane Protein his_protein->immobilization analyte Analyte Protein interaction Interaction Analysis (SPR, BLI, Microscopy) analyte->interaction immobilization->interaction data Data Acquisition (Binding Kinetics, Imaging) interaction->data analysis Data Analysis (Kinetics, Localization) data->analysis conclusion Biological Insight (Mechanism, Function) analysis->conclusion

Caption: Experimental workflow for studying membrane protein interactions using 18:1 DGS-NTA(Ni).

signaling_pathway cluster_membrane Supported Lipid Bilayer (with 18:1 DGS-NTA(Ni)) cluster_cytosol Cytosolic Components receptor His-tagged Receptor (e.g., TCR) phosphatase Phosphatase (e.g., CD45) receptor->phosphatase Exclusion from Signalosome kinase Kinase (e.g., Lck) receptor->kinase Recruitment & Activation adaptor1 Adaptor 1 (e.g., LAT) kinase->adaptor1 Phosphorylation adaptor2 Adaptor 2 (e.g., Grb2) adaptor1->adaptor2 Binding effector Effector (e.g., Sos1) adaptor2->effector Recruitment downstream Downstream Signaling (e.g., Actin Polymerization) effector->downstream Activation

Caption: Reconstitution of a T-cell receptor (TCR) signaling pathway on a supported lipid bilayer.

Conclusion

18:1 DGS-NTA(Ni) has become an indispensable tool for the study of membrane proteins. Its ability to facilitate the controlled immobilization of His-tagged proteins onto artificial lipid bilayers enables a wide array of experimental approaches that were previously intractable. From elucidating the kinetics of protein-protein interactions at the membrane surface to reconstituting complex signaling pathways, this versatile lipid provides a robust platform for gaining deeper insights into the function of this critical class of proteins. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively leverage the power of 18:1 DGS-NTA(Ni) in their own investigations, ultimately advancing our understanding of membrane protein biology and aiding in the development of novel therapeutics.

References

Fundamental Interactions of Proteins with DGS-NTA(Ni) Surfaces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the interaction of proteins with 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (DGS-NTA(Ni)) surfaces. This system is pivotal for a wide range of applications, from protein purification and immobilization to advanced biosensor development and drug discovery. This guide delves into the binding mechanisms, quantitative interaction parameters, detailed experimental protocols, and troubleshooting strategies.

Core Principles of Protein-DGS-NTA(Ni) Interaction

The interaction between proteins and DGS-NTA(Ni) surfaces is primarily driven by the specific and reversible binding of polyhistidine-tags (His-tags) engineered onto recombinant proteins to nickel ions (Ni²⁺) chelated by the nitrilotriacetic acid (NTA) group. NTA is a tetradentate chelating agent, meaning it forms four bonds with a single nickel ion, leaving two coordination sites available for interaction with the imidazole (B134444) side chains of histidine residues.[1] This selective interaction allows for the oriented immobilization of proteins on surfaces functionalized with DGS-NTA(Ni).[2]

The binding is a dynamic equilibrium process influenced by several factors, including the number of histidine residues in the tag, the accessibility of the tag, the surface density of NTA-Ni complexes, and the composition of the surrounding buffer (e.g., pH and the presence of competing molecules like imidazole).[3]

The Role of the His-Tag

The affinity of a His-tagged protein for a Ni-NTA surface is significantly influenced by the length of the polyhistidine tag. While a hexa-histidine (6xHis) tag is the most common, longer tags like deca-histidine (10xHis) or double-His-tags can offer increased binding stability.[4] However, excessively long tags may lead to a decrease in affinity, potentially due to increased entropy costs upon binding.[4] The position of the His-tag (N-terminus, C-terminus, or internal) can also affect its accessibility and, consequently, the binding efficiency. In some cases, the His-tag may be buried within the protein's three-dimensional structure, hindering its interaction with the Ni-NTA surface.[3]

Surface Chemistry and Environment

The DGS-NTA(Ni) lipid provides a flexible and fluidic interface when incorporated into a supported lipid bilayer, mimicking a cell membrane environment. The lateral mobility of the lipid can influence the kinetics and thermodynamics of protein binding. The density of DGS-NTA(Ni) on the surface is a critical parameter; higher densities generally lead to stronger multivalent binding and more stable protein immobilization.

The composition of the buffer plays a crucial role. The pH should be maintained around 8.0 to ensure that the histidine residues are not protonated, which would prevent their coordination with the nickel ions.[5] Chelating agents like EDTA and reducing agents such as DTT must be avoided in the binding buffers as they can strip the Ni²⁺ ions from the NTA group or reduce them, respectively, thereby inactivating the surface.[3] Imidazole, having a similar structure to the histidine side chain, is used at low concentrations in wash buffers to reduce non-specific binding and at high concentrations to elute the His-tagged protein.[1][5]

Quantitative Analysis of Protein-DGS-NTA(Ni) Interactions

The interaction between His-tagged proteins and Ni-NTA surfaces has been quantified using various biophysical techniques. The equilibrium dissociation constant (K_D) is a key parameter that describes the affinity of the interaction, with lower K_D values indicating stronger binding.

His-Tag VariantApparent K_D (nM)Experimental TechniqueReference
Hexahistidine (6xHis)14 ± 1Surface Plasmon Resonance (SPR)[4]
Drp1 (untagged) to DGS-NTA(Ni) liposomes~3000Protein-Lipid Overlay Assay (PLiMAP)[6]

Note: The binding affinity can vary significantly depending on the specific protein, the accessibility of the His-tag, the surface chemistry, and the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of proteins with DGS-NTA(Ni) surfaces.

Surface Plasmon Resonance (SPR) Analysis of His-Tag Protein Binding

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of a His-tagged protein binding to a Ni-NTA functionalized sensor surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • NTA sensor chip

  • His-tagged protein of interest, purified

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Nickel solution: 500 µM NiCl₂ in deionized water

  • Regeneration solution: 350 mM EDTA in running buffer

  • Analyte (binding partner of the immobilized protein)

Procedure:

  • Surface Preparation and Activation:

    • Equilibrate the NTA sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).

    • Inject the nickel solution over the sensor surface to charge the NTA groups with Ni²⁺ ions. A successful loading should result in a baseline increase.[7]

    • Wash the surface with running buffer to remove excess nickel.

  • Ligand Immobilization:

    • Inject the His-tagged protein solution (at a suitable concentration, typically in the low nM to µM range) over the Ni²⁺-activated surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture.[8]

    • The desired level of protein immobilization can be controlled by adjusting the protein concentration and/or the injection time.

    • Wash with running buffer to remove any unbound protein and establish a stable baseline.

  • Interaction Analysis:

    • Inject the analyte solution at various concentrations over the immobilized ligand surface.

    • Monitor the association phase in real-time.

    • Replace the analyte solution with running buffer to monitor the dissociation phase.

  • Surface Regeneration:

    • Inject the regeneration solution (350 mM EDTA) to strip the Ni²⁺ ions and the bound His-tagged protein from the sensor surface.[8]

    • The surface can then be recharged with nickel for subsequent experiments.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in frequency and dissipation of an oscillating quartz crystal sensor. The frequency change relates to the mass adsorbed on the surface (including coupled water), while the dissipation change provides information about the viscoelastic properties (rigidity/softness) of the adsorbed layer.

Objective: To monitor the real-time adsorption and conformational changes of a protein on a DGS-NTA(Ni) functionalized surface.

Materials:

  • QCM-D instrument

  • Gold-coated quartz crystal sensors

  • DGS-NTA(Ni) lipid

  • Vesicle preparation setup (e.g., extruder)

  • His-tagged protein of interest

  • Buffer (e.g., PBS pH 7.4)

Procedure:

  • Sensor Functionalization:

    • Clean the gold-coated sensor (e.g., with UV/ozone).

    • Prepare small unilamellar vesicles (SUVs) containing DGS-NTA(Ni) in the desired buffer.

    • Introduce the vesicle solution into the QCM-D chamber to form a supported lipid bilayer (SLB) on the sensor surface via vesicle fusion. A successful SLB formation is indicated by a characteristic frequency and dissipation shift.

  • Protein Adsorption:

    • Establish a stable baseline with buffer flowing over the SLB.

    • Introduce the His-tagged protein solution at a known concentration.

    • Monitor the changes in frequency (decrease indicates mass uptake) and dissipation (increase indicates a softer, more hydrated layer) in real-time as the protein adsorbs.[9]

  • Rinsing:

    • Replace the protein solution with pure buffer to rinse away any loosely bound protein. The remaining shifts in frequency and dissipation correspond to the irreversibly bound protein layer.[10]

  • Data Analysis:

    • Model the QCM-D data (e.g., using the Voigt model) to quantify the adsorbed mass, thickness, and viscoelastic properties of the protein layer.

    • Changes in dissipation can provide insights into conformational changes of the protein upon binding.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale. It can be used to directly observe immobilized proteins on a DGS-NTA(Ni) surface.

Objective: To visualize the morphology and distribution of His-tagged proteins immobilized on a DGS-NTA(Ni) functionalized surface.

Materials:

  • AFM instrument

  • AFM tips suitable for imaging in liquid

  • Mica or other smooth substrate

  • DGS-NTA(Ni) lipid

  • His-tagged protein of interest

  • Imaging buffer

Procedure:

  • Substrate Preparation:

    • Prepare a supported lipid bilayer containing DGS-NTA(Ni) on a freshly cleaved mica substrate.

  • Protein Immobilization:

    • Incubate the DGS-NTA(Ni) functionalized substrate with a solution of the His-tagged protein for a sufficient time to allow binding.

    • Gently rinse the substrate with buffer to remove unbound protein.

  • AFM Imaging:

    • Mount the sample in the AFM and immerse it in imaging buffer.

    • Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., tapping mode or PeakForce Tapping) to minimize damage to the sample.[11]

    • Optimize imaging parameters (scan rate, setpoint, gains) to obtain high-resolution images of the immobilized proteins.

  • Image Analysis:

    • Analyze the AFM images to determine the size, shape, and surface coverage of the immobilized proteins. This can provide information on the orientation and oligomeric state of the proteins on the surface.

Visualizations

His-Tag Protein Binding to DGS-NTA(Ni) Surface

Caption: Schematic of a His-tagged protein binding to a DGS-NTA(Ni) surface.

General Experimental Workflow for Protein-Surface Interaction Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DGS-NTA(Ni) Functionalized Surface C Immobilize Protein on Surface A->C B Purify His-Tagged Protein B->C D Introduce Analyte (Binding Partner) C->D E Monitor Interaction (SPR, QCM-D, etc.) D->E F Data Processing and Modeling E->F G Determine Kinetic and Thermodynamic Parameters F->G G cluster_checks Troubleshooting Steps Start Protein does not bind to Ni-NTA surface Q1 Are there chelating or reducing agents in the buffer? Start->Q1 S1 Remove EDTA, DTT, etc. from all buffers Q1->S1 Yes Q2 Is the His-tag accessible? Q1->Q2 No S1->Q2 S2 Perform binding under denaturing conditions (urea) Q2->S2 No Q3 Is the buffer pH optimal? Q2->Q3 Yes S2_2 Re-clone with a linker between protein and tag S2->S2_2 End Binding Successful S2->End S2_2->End S3 Adjust pH to ~8.0 Q3->S3 No Q4 Is the Ni-NTA resin fresh and properly charged? Q3->Q4 Yes S3->Q4 S4 Use fresh resin and ensure proper NiCl₂ charging Q4->S4 No Q4->End Yes S4->End

References

The Versatility of 18:1 DGS-NTA(Ni) in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted drug delivery, the ability to effectively conjugate targeting moieties and therapeutic agents to nanocarriers is paramount. 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni), has emerged as a powerful and versatile tool in the development of sophisticated drug delivery systems. This nickel-chelating lipid enables the stable and reversible attachment of histidine-tagged (His-tagged) proteins, such as antibodies, antibody fragments, or other targeting ligands, to the surface of liposomes and other lipid-based nanoparticles.[1][2][3] This technical guide provides an in-depth exploration of the utility of 18:1 DGS-NTA(Ni) in drug delivery, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key processes and pathways.

The core advantage of the 18:1 DGS-NTA(Ni) system lies in its modularity and specificity. The high affinity between the nickel-nitrilotriacetic acid (Ni-NTA) complex and polyhistidine tags allows for a straightforward and efficient method of creating targeted nanocarriers.[4] This approach circumvents the need for complex covalent conjugation chemistries, offering a more controlled and potentially less disruptive method of attaching sensitive protein-based targeting ligands.[3] The resulting proteoliposomes can be engineered to target specific cell surface receptors, thereby enhancing the delivery of encapsulated therapeutics to diseased cells while minimizing off-target effects.[5][6] Applications of this technology are broad, spanning from cancer therapy and immunotherapy to the development of novel vaccines.[7][8][9]

This guide will delve into the practical aspects of utilizing 18:1 DGS-NTA(Ni), providing researchers and drug development professionals with the necessary information to design, fabricate, and characterize their own targeted drug delivery platforms.

Data Presentation

The following tables summarize key quantitative data related to the formulation and characterization of 18:1 DGS-NTA(Ni)-containing liposomes and their protein conjugation efficiency.

Table 1: Physicochemical Properties of 18:1 DGS-NTA(Ni) Liposome (B1194612) Formulations

Liposome Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOPC/DOPG/DSPE-PEG14-COOH/18:1 DGS-NTA(Ni) (77:15:4:4)1020.07Not Reported[10]
DOPC/DOPG/18:1 DGS-NTA(Ni) (81:15:4)Not ReportedNot ReportedNot Reported[11]
DMPC with varying % of 18:1 DGS-NTA(Ni)97 ± 10.04 ± 0.02Not Reported[1]
DSPC/Cholesterol/POP-G/18:1 DGS-NTA(Ni) (65:24:6:5)Not ReportedNot ReportedNot Reported[12]

Table 2: Protein Conjugation Efficiency to 18:1 DGS-NTA(Ni) Liposomes

ProteinLiposome Composition (% 18:1 DGS-NTA(Ni))Average Number of Proteins per LiposomeTheoretical Max. Proteins per LiposomeReference
Monomeric Teal Fluorescent Protein (mTFP)20%> 600> 17,000[1]
Recombinant Protein G (rPG)1%~50Not Reported[1]
rPG2%~100Not Reported[1]
rPG5%~250Not Reported[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 18:1 DGS-NTA(Ni) in drug delivery systems.

Preparation of 18:1 DGS-NTA(Ni)-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating 18:1 DGS-NTA(Ni) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG)

  • 18:1 DGS-NTA(Ni)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, DOPG, and 18:1 DGS-NTA(Ni) at a specific molar ratio) in chloroform.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).[1]

  • Store the prepared liposomes at 4°C.

Conjugation of His-tagged Proteins to 18:1 DGS-NTA(Ni) Liposomes

This protocol details the non-covalent attachment of a His-tagged protein to the surface of pre-formed 18:1 DGS-NTA(Ni)-containing liposomes.

Materials:

  • 18:1 DGS-NTA(Ni)-containing liposomes

  • His-tagged protein of interest

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis system for removal of unbound protein

Procedure:

  • Mix the 18:1 DGS-NTA(Ni)-containing liposomes with the His-tagged protein in the incubation buffer at a desired molar ratio.

  • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to facilitate the binding of the His-tag to the Ni-NTA complex on the liposome surface.[10]

  • Remove the unbound protein from the proteoliposome suspension using size-exclusion chromatography or dialysis.

  • Characterize the protein-conjugated liposomes for size, zeta potential, and protein conjugation efficiency.

In Vitro Drug Release Assay using the Dialysis Method

This protocol describes a common method to evaluate the in vitro release kinetics of a drug from liposomal formulations.

Materials:

  • Drug-loaded liposomes

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the liposomes.

  • Release medium (e.g., PBS with or without serum, pH 7.4 or 5.5 to mimic physiological and endosomal conditions, respectively)

  • Shaking incubator or magnetic stirrer

  • Analytical method for drug quantification (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Transfer a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium, ensuring sink conditions are maintained.

  • Place the setup in a shaking incubator or on a magnetic stirrer at 37°C.[13]

  • At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.[14]

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

Workflow for Targeted Drug Delivery using 18:1 DGS-NTA(Ni) Liposomes

Workflow cluster_preparation Liposome Preparation & Functionalization cluster_delivery Drug Loading & Delivery cluster_uptake Cellular Uptake & Drug Release lipids Lipid Mixture (DOPC, Cholesterol, etc.) thin_film Thin-Film Hydration lipids->thin_film dgs_nta 18:1 DGS-NTA(Ni) dgs_nta->thin_film extrusion Extrusion thin_film->extrusion liposome DGS-NTA(Ni) Liposome extrusion->liposome conjugation Incubation liposome->conjugation his_protein His-tagged Targeting Protein (e.g., scFv) his_protein->conjugation targeted_liposome Targeted Liposome conjugation->targeted_liposome loading Remote Loading targeted_liposome->loading drug Therapeutic Drug (e.g., Doxorubicin) drug->loading drug_loaded_lipo Drug-Loaded Targeted Liposome loading->drug_loaded_lipo systemic_admin Systemic Administration drug_loaded_lipo->systemic_admin circulation Blood Circulation systemic_admin->circulation targeting Tumor Targeting (EPR & Active Targeting) circulation->targeting receptor_binding Receptor Binding targeting->receptor_binding endocytosis Endocytosis receptor_binding->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (pH-triggered) endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Workflow of targeted drug delivery using 18:1 DGS-NTA(Ni) liposomes.

Mechanism of His-tagged Protein Conjugation

Conjugation liposome Liposome Bilayer dgs_nta 18:1 DGS-NTA(Ni) Headgroup liposome->dgs_nta embedded in binding Coordination Bond dgs_nta->binding his_protein His-tagged Protein histidine Histidine Residues his_protein->histidine contains histidine->binding

Caption: His-tagged protein conjugation to a 18:1 DGS-NTA(Ni) liposome.

Targeted Liposome Uptake and Intracellular Drug Release

CellularUptake targeted_lipo Targeted Liposome binding Binding targeted_lipo->binding receptor Cell Surface Receptor receptor->binding cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis binding->cell_membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome lysosome Lysosome (pH ~4.5) late_endosome->lysosome drug_release Drug Release late_endosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm nucleus Nucleus cytoplasm->nucleus therapeutic_action Therapeutic Action nucleus->therapeutic_action

Caption: Cellular uptake and intracellular release from a targeted liposome.

EGFR Signaling Pathway (Example of a Targetable Pathway)

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf_lipo EGF-conjugated Liposome egfr EGFR egf_lipo->egfr binds dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k PI3K-Akt Pathway dimerization->pi3k stat STAT Pathway dimerization->stat transcription Gene Transcription ras_raf->transcription pi3k->transcription stat->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival

Caption: Simplified EGFR signaling pathway targeted by an EGF-conjugated liposome.[6][15]

Conclusion

18:1 DGS-NTA(Ni) represents a cornerstone technology in the modular design of targeted drug delivery systems. Its ability to simply and efficiently conjugate a wide array of His-tagged proteins to lipid-based nanocarriers offers a significant advantage in the development of personalized and targeted therapies. While this guide provides a comprehensive overview of its application, including detailed experimental protocols and available quantitative data, it is important to note that the optimal formulation and therapeutic efficacy will be highly dependent on the specific targeting ligand, encapsulated drug, and the disease model under investigation. Further research is warranted to expand the library of quantitative data on drug loading and release for various therapeutic agents and to elucidate any potential intrinsic signaling roles of the Ni-NTA moiety in different cellular contexts. Nevertheless, the 18:1 DGS-NTA(Ni) platform provides a robust and adaptable foundation for the next generation of targeted nanomedicines.

References

Methodological & Application

Application Notes and Protocols for 18:1 DGS-NTA(Ni) Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Their biocompatibility and ability to be functionalized make them ideal drug delivery vehicles. This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni).[1][2] These liposomes are particularly useful for the targeted delivery of histidine-tagged (His-tagged) proteins and peptides, as the nickel-nitrilotriacetic acid (Ni-NTA) complex on the liposome (B1194612) surface exhibits a high affinity for the histidine tag.[2][3] This interaction allows for the controlled and oriented attachment of biomolecules to the liposome surface, enabling applications in targeted drug delivery, vaccine development, and diagnostics.[4][5]

Data Presentation

Table 1: Exemplary Lipid Formulations for DGS-NTA(Ni) Liposomes
Formulation18:1 DGS-NTA(Ni) (mol%)Matrix Lipid(s) (mol%)Other Components (mol%)Primary ApplicationReference
Scaffold Liposomes 3.3DOPC (96.7)-In vitro protein-protein interaction studies[6]
Enriched Scaffold 10DOPC (40)DOPE (35), Cardiolipin (15)Enhanced protein binding studies[6]
Immunoliposomes 1 - 4Not specifiedNot specifiedAntibody fragment conjugation[7]
Anionic Liposomes 4DOPC (81)DOPG (15)Peptide and protein delivery[8][9]
Cationic Liposomes 4DOPC (81)DOTAP (15)Nucleic acid delivery[8]
General Purpose 5EPC (95)-His-tagged protein immobilization[10]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; EPC: Egg Phosphatidylcholine.

Table 2: Typical Experimental Parameters
ParameterValue/RangeNotes
Total Lipid Concentration 1 - 25 mg/mLDependent on the specific application.
Solvent for Lipid Film Chloroform (B151607) or Chloroform:Methanol mixtureEnsure complete dissolution of all lipids.[11]
Hydration Buffer Phosphate-Buffered Saline (PBS), HEPES bufferChoice of buffer depends on the downstream application and stability of the encapsulated molecule.
Extrusion Pore Size 100 nm - 1 µmMultiple passes through the extruder ensure a uniform size distribution.[6][12]
Storage Temperature 4°CFor short-term storage (3-5 days).[6]
Storage Conditions Protected from lightTo prevent lipid oxidation.

Experimental Protocols

Materials and Equipment
  • Lipids: 18:1 DGS-NTA(Ni) and other desired lipids (e.g., DOPC, Cholesterol) in chloroform.

  • Solvents: Chloroform, Methanol (HPLC grade).

  • Hydration Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • Glassware: Round-bottom flask or glass vials.[13]

  • Rotary Evaporator or Nitrogen Stream.

  • Vacuum Pump/Desiccator. [13]

  • Water Bath or Heating Block.

  • Liposome Extruder: (e.g., Avanti Mini-Extruder).[13]

  • Polycarbonate Membranes: (e.g., 100 nm pore size).[13]

  • Syringes: Gas-tight glass syringes.

  • Dynamic Light Scattering (DLS) instrument for size analysis.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids in the appropriate molar ratios. For example, for a 5 mol% 18:1 DGS-NTA(Ni) formulation, mix the corresponding volumes of the lipid stock solutions.

    • The lipids are dissolved in an organic solvent, typically chloroform or a chloroform/methanol mixture.[10]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.[14]

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours or overnight.[6][13]

  • Lipid Film Hydration:

    • Hydrate the dry lipid film by adding the desired aqueous buffer (e.g., PBS) pre-heated to a temperature above the phase transition temperature (Tc) of the lipids. For 18:1 DGS-NTA(Ni) which has unsaturated acyl chains, hydration can typically be performed at room temperature.[6]

    • The final lipid concentration is typically between 1 and 2 mM.[6]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This will result in a milky suspension.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To enhance the encapsulation efficiency of hydrophilic molecules and promote the formation of unilamellar vesicles, subject the liposome suspension to several (e.g., 4-5) freeze-thaw cycles.[6]

    • This involves freezing the suspension in liquid nitrogen until completely frozen and then thawing it in a water bath at a temperature above the lipid Tc.[6]

  • Extrusion for Size Homogenization:

    • To produce liposomes with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]

    • Assemble the extruder with the desired membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the membrane multiple times (typically 11-21 passes) to ensure a narrow size distribution. The final liposome suspension should appear translucent.[6]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The concentration of the liposomes can be determined using methods such as a phosphate (B84403) assay.

Protocol 2: His-tagged Protein Conjugation to DGS-NTA(Ni) Liposomes
  • Incubation:

    • Mix the prepared DGS-NTA(Ni) liposomes with the His-tagged protein of interest in a suitable buffer.

    • The molar ratio of accessible NTA(Ni) groups to the His-tagged protein can be varied to optimize binding. A 1:1 molar ratio of His6-tagged protein to NTA(Ni) lipid is a good starting point.[15]

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.[15]

  • Removal of Unbound Protein (Optional):

    • If necessary, unbound protein can be removed by methods such as size exclusion chromatography or dialysis.

Mandatory Visualization

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Sizing and Final Product Lipid_Mixing 1. Mix Lipids in Organic Solvent Solvent_Evaporation 2. Evaporate Solvent (Rotary Evaporator/Nitrogen) Lipid_Mixing->Solvent_Evaporation Vacuum_Drying 3. Dry Under Vacuum Solvent_Evaporation->Vacuum_Drying Hydration 4. Hydrate with Aqueous Buffer Vacuum_Drying->Hydration Lipid Film Freeze_Thaw 5. Freeze-Thaw Cycles (Optional) Hydration->Freeze_Thaw Extrusion 6. Extrusion through Membrane Freeze_Thaw->Extrusion MLVs Final_Liposomes 7. DGS-NTA(Ni) Liposomes Extrusion->Final_Liposomes

Caption: Workflow for 18:1 DGS-NTA(Ni) liposome preparation.

Protein_Conjugation_Pathway cluster_liposome Liposome Surface cluster_protein Target Molecule cluster_complex Functionalized Liposome Liposome DGS-NTA(Ni) Liposome Lipid Bilayer with exposed Ni-NTA headgroups Functionalized_Liposome Protein-Liposome Complex Oriented immobilization of the protein on the liposome surface Liposome:head->Functionalized_Liposome:head Chelation His_Protein His-tagged Protein Contains a polyhistidine tag (e.g., 6xHis) His_Protein:head->Functionalized_Liposome:head Binding Functionalized_Liposome:head->Functionalized_Liposome:head Reversible Interaction

Caption: His-tagged protein conjugation to DGS-NTA(Ni) liposomes.

References

Application Notes and Protocols for His-Tagged Protein Immobilization on Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomes with proteins is a critical technique in drug delivery, vaccine development, and diagnostics. Immobilizing proteins onto the surface of liposomes allows for targeted delivery to specific cells or tissues, enhanced immune responses, and the development of sophisticated biosensors. One of the most common and effective methods for protein immobilization is the use of polyhistidine-tags (His-tags) on recombinant proteins, which chelate with metal ions complexed on the liposome (B1194612) surface. This application note provides a detailed, step-by-step guide for the immobilization of His-tagged proteins on liposomes, including protocols for liposome preparation, protein immobilization, and characterization of the resulting proteoliposomes.

Principle

The immobilization of His-tagged proteins on liposomes relies on the high-affinity interaction between the histidine residues in the protein's tag and a divalent metal ion, typically nickel (Ni²⁺), chelated by a lipid-anchored chelator molecule incorporated into the liposome bilayer. Nitrilotriacetic acid (NTA) is a commonly used chelator, and lipids such as 1,2-dioleoyl-sn-glycero-3-{[N(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl} (nickel salt) (DOGS-NTA-Ni) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000) Biotin) are frequently employed. This interaction is specific and reversible, allowing for controlled protein attachment.

Experimental Workflow Overview

The overall process for immobilizing His-tagged proteins on liposomes can be broken down into three main stages: preparation of Ni-NTA-functionalized liposomes, immobilization of the His-tagged protein, and characterization of the resulting proteoliposomes.

G cluster_0 Liposome Preparation cluster_1 Protein Immobilization cluster_2 Purification & Characterization A Lipid Film Hydration B Extrusion A->B Hydrated Lipid Suspension C Incubation of Liposomes with His-tagged Protein B->C Ni-NTA Liposomes D Removal of Unbound Protein (e.g., Gel Filtration) C->D Proteoliposome Mixture E Characterization of Proteoliposomes D->E Purified Proteoliposomes

Figure 1: Experimental workflow for His-tagged protein immobilization.

Detailed Protocols

Protocol 1: Preparation of Ni-NTA Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes of a defined size containing a nickel-chelating lipid.[1][2][3][4][5]

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Nickel-chelating lipid (e.g., 1,2-dioleoyl-sn-glycero-3-{[N(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl} (nickel salt), DOGS-NTA-Ni)[6]

  • Cholesterol (optional, for increased membrane stability)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipid, cholesterol (if using), and the nickel-chelating lipid in the organic solvent. The molar ratio of the lipids will determine the density of Ni-NTA on the liposome surface. A common starting point is a 95:5 molar ratio of primary lipid to Ni-NTA lipid.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1-2 hours.

  • Hydration: Hydrate the lipid film with the desired hydration buffer. The volume of the buffer will determine the final lipid concentration. The hydration should be performed at a temperature above the phase transition temperature (Tc) of the primary lipid.[2] Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle rocking overnight at 37°C.[1]

  • Extrusion: To produce unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.[1] Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process should also be carried out at a temperature above the Tc of the lipids.

  • Storage: Store the resulting Ni-NTA functionalized liposomes at 4°C.

Protocol 2: Immobilization of His-tagged Protein on Ni-NTA Liposomes

This protocol details the incubation and purification steps for attaching the His-tagged protein to the prepared liposomes.[1][6]

Materials:

  • Ni-NTA functionalized liposomes (from Protocol 1)

  • Purified His-tagged protein in a suitable buffer (e.g., PBS)

  • Incubator or water bath

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or other purification system.[1]

Procedure:

  • Incubation: Mix the Ni-NTA functionalized liposomes with the purified His-tagged protein at a desired molar ratio. The optimal ratio of protein to Ni-NTA groups may need to be determined empirically.[6] Incubate the mixture for a sufficient time to allow for binding. An incubation period of 1 hour at 37°C is often sufficient to reach equilibrium.[1]

  • Separation of Unbound Protein: Remove the unbound His-tagged protein from the proteoliposomes. A common method is size-exclusion chromatography (gel filtration).[1][6] Apply the incubation mixture to an SEC column equilibrated with the desired buffer. The larger proteoliposomes will elute in the void volume, while the smaller, unbound protein will be retained and elute later.

  • Collection and Concentration: Collect the fractions containing the proteoliposomes. If necessary, concentrate the purified proteoliposome suspension using techniques such as ultrafiltration.

Characterization of Proteoliposomes

After immobilization and purification, it is essential to characterize the proteoliposomes to determine the efficiency of protein coupling and the physical properties of the vesicles.

Quantification of Protein Immobilization

Several methods can be used to quantify the amount of protein immobilized on the liposomes.[7][8][9]

  • Bicinchoninic Acid (BCA) Assay or Bradford Assay: These colorimetric assays can determine the total protein concentration in the proteoliposome sample. A standard curve with known concentrations of the His-tagged protein should be prepared. It is important to use a detergent (e.g., Triton X-100) to solubilize the liposomes to ensure the protein is accessible to the assay reagents.[7][9]

  • Silver Staining of SDS-PAGE Gels: Separate the proteoliposome sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Silver staining can then be used to visualize and quantify the protein bands by comparing their intensity to a standard curve of the purified protein.[1]

  • Fluorescence Spectroscopy: If the protein is fluorescent or has a fluorescent tag, the amount of immobilized protein can be quantified by measuring the fluorescence intensity.[1][10]

Physical Characterization
  • Dynamic Light Scattering (DLS): DLS is used to determine the size distribution and polydispersity index (PDI) of the liposomes before and after protein immobilization. An increase in the hydrodynamic radius can indicate successful protein binding.[6][10]

  • Zeta Potential Measurement: This technique measures the surface charge of the liposomes. Changes in zeta potential upon protein binding can provide further evidence of successful immobilization.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the liposomes and confirm their morphology. Immunogold labeling with an antibody against the His-tag or the protein of interest can be used to directly visualize the protein on the liposome surface.[6]

Quantitative Data Summary

The following tables provide examples of typical quantitative data for His-tagged protein immobilization on liposomes.

Table 1: Liposome Formulation Parameters

ParameterTypical Value/RangeReference
Primary LipidDOPC, DMPC, EPC[1][6][10]
Chelator LipidDOGS-NTA-Ni, Ni-NTA-DGS[1][6]
Molar % of Chelator Lipid1 - 20 mol%[1][6][10]
Cholesterol0 - 40 mol%[10]
Liposome Diameter100 - 200 nm[1][6]
Polydispersity Index (PDI)< 0.2[1]

Table 2: Protein Immobilization and Characterization Parameters

ParameterTypical Value/RangeReference
Protein to Ni-NTA Molar Ratio1:10 to 1:40[6]
Incubation Time1 hour[1]
Incubation Temperature37°C[1]
Protein Binding Capacity~25 µg protein/mg total lipid[6]
Binding Affinity (Kd)0.1 - 1 µM[1]

Mechanism of Immobilization

The following diagram illustrates the chelation of the His-tag to the Ni-NTA complex on the liposome surface.

G cluster_0 Liposome Bilayer cluster_1 Chelator Lipid cluster_2 His-tagged Protein Lipid Lipid Bilayer NTA NTA Ni Ni²⁺ NTA->Ni Chelation HisTag His-tag (6xHis) Ni->HisTag Coordinate Bond Protein Protein Protein->HisTag

Figure 2: His-tag chelation to Ni-NTA on the liposome surface.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Immobilization Efficiency Insufficient Ni-NTA lipid concentration.Increase the molar percentage of the Ni-NTA lipid in the formulation.
Inactive His-tag.Ensure the His-tag is accessible and not buried within the protein structure. Consider moving the tag to the other terminus.
Presence of competing chelators (e.g., EDTA) or high concentrations of imidazole (B134444) in the protein buffer.Perform buffer exchange of the protein solution to remove interfering substances.
Liposome Aggregation High protein concentration leading to bridging between liposomes.Optimize the protein-to-liposome ratio. Include PEGylated lipids in the formulation to provide steric stabilization.
Incorrect buffer conditions (pH, ionic strength).Ensure the buffer conditions are optimal for both the liposomes and the protein.
Protein Dissociation from Liposomes Weak binding affinity.Consider using a chelator with higher affinity or increasing the number of histidine residues in the tag.
Presence of strong chelating agents in downstream applications.Avoid buffers containing EDTA or other strong chelators after immobilization.

Conclusion

The immobilization of His-tagged proteins on liposomes via Ni-NTA chelation is a robust and versatile method for creating functionalized nanocarriers. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can successfully produce and characterize proteoliposomes for a wide range of applications in research and drug development. Careful optimization of liposome composition, protein-to-lipid ratios, and purification methods will ensure the generation of stable and highly functional protein-coated vesicles.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis Using 18:1 DGS-NTA(Ni)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), hereafter referred to as 18:1 DGS-NTA(Ni), in Surface Plasmon Resonance (SPR) analysis. This methodology is particularly suited for studying the interactions of histidine-tagged (His-tagged) proteins with lipid membranes, a critical aspect of cell signaling, drug targeting, and membrane protein function.

Introduction to 18:1 DGS-NTA(Ni) in SPR

18:1 DGS-NTA(Ni) is a chelating lipid that can be incorporated into a supported lipid bilayer (SLB) on an SPR sensor chip.[1] The nitrilotriacetic acid (NTA) headgroup, chelated with a nickel ion, provides a high-affinity binding site for the polyhistidine tag commonly engineered onto recombinant proteins.[2] This system offers a powerful platform for the label-free, real-time analysis of biomolecular interactions in a membrane environment.

Key Advantages:

  • Oriented Immobilization: The specific interaction between the His-tag and the Ni-NTA group ensures a homogenous and oriented presentation of the captured protein, which can be crucial for maintaining its biological activity.

  • Biomimetic Environment: The use of a supported lipid bilayer provides a more biologically relevant context for studying membrane-associated proteins and their interactions compared to direct covalent immobilization on a sensor surface.

  • Regenerable Surface: The Ni-NTA-His-tag interaction is reversible, allowing for the removal of the captured protein with a chelating agent like EDTA, thus enabling reuse of the sensor surface.[2]

  • Flexibility in Lipid Composition: The SLB can be tailored to include various lipid species to mimic different membrane compositions, allowing for the investigation of how the lipid environment influences protein interactions.

Experimental Design and Considerations

Successful SPR analysis using 18:1 DGS-NTA(Ni) functionalized SLBs requires careful planning of the experimental setup. Key parameters to consider include the lipid composition of the bilayer, the density of the chelating lipid, and the nature of the His-tagged protein.

Lipid Composition: The choice of the primary lipid component of the SLB is crucial for forming a stable and fluid bilayer. 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are commonly used as background lipids.[3] The concentration of 18:1 DGS-NTA(Ni) typically ranges from 2 to 20 mol%, with higher concentrations generally leading to increased protein capture and more stable binding due to polyvalent interactions.[3][4]

Protein Considerations: The length and accessibility of the His-tag can influence the stability of protein immobilization. While a standard hexahistidine tag is often sufficient, longer tags (e.g., 10xHis) or multiple His-tags can enhance binding stability.[5] The stability of the immobilized protein should be assessed by monitoring the baseline drift over time. Polyvalently bound proteins can remain on the surface for hours, while monovalently bound proteins may dissociate within minutes.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies utilizing Ni-NTA functionalized lipid systems for interaction analysis.

ParameterValueInteracting MoleculesLipid SystemReference
Binding Affinity (KD) ~10-6 M (for monovalent interaction)His-tag and Ni-NTAGeneral Ni-NTA surfaces[3]
Dissociation Half-life (t1/2) ~6 minutes (monovalent binding)His-tagged protein and chelator lipidsSupported Lipid Bilayer[5]
Dissociation Half-life (t1/2) ~12 hours (polyvalent binding)His-tagged protein and chelator lipidsSupported Lipid Bilayer[5]
Chelator Lipid Density (mol% Ni-NTA-DGS)Fast-Phase Rate Constant (kfast, s-1)Slow-Phase Rate Constant (kslow, s-1)Analyte (SfGFP) ConcentrationReference
2%~5~150 nM - 4 µM[6]
5%~10~250 nM - 4 µM[6]
10%~15~350 nM - 4 µM[6]
20%~20~450 nM - 4 µM[6]

Experimental Protocols

This section provides a detailed protocol for the formation of a supported lipid bilayer containing 18:1 DGS-NTA(Ni) on an SPR sensor chip and the subsequent immobilization of a His-tagged protein for interaction analysis.

Materials and Reagents
  • Lipids:

    • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

    • 18:1 DGS-NTA(Ni)

  • Solvents: Chloroform (B151607)

  • Buffers:

    • SPR Running Buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4)

    • Vesicle Preparation Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reagents:

    • His-tagged protein of interest

    • Analyte protein/molecule

    • Regeneration Solution: 350 mM EDTA, pH 8.0

  • Equipment:

    • SPR instrument with suitable sensor chips (e.g., SiO2-coated or L1 chips)

    • Rotary evaporator or nitrogen stream

    • Vortex mixer

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Sonicator (optional)

Protocol for Vesicle Preparation
  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids in chloroform. A common lipid composition is 95-98 mol% POPC or DOPC and 2-5 mol% 18:1 DGS-NTA(Ni).[3][7]

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with vesicle preparation buffer to a final lipid concentration of 0.5-1.0 mg/mL.

    • Vortex the vial vigorously for 1-2 minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To form small unilamellar vesicles (SUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.

    • The resulting SUV solution should be slightly opalescent.

Protocol for Supported Lipid Bilayer Formation on an SPR Chip
  • Chip Preparation:

    • Clean the SPR sensor chip according to the manufacturer's instructions. For SiO2 surfaces, this may involve treatment with a piranha solution or plasma cleaning.

  • SLB Formation:

    • Inject the prepared SUV solution over the cleaned sensor surface at a low flow rate (e.g., 2-5 µL/min) until a stable baseline is achieved, indicating the formation of the lipid bilayer. This typically corresponds to an increase in response units (RU) of approximately 4000-5000 RU.

    • Wash the surface with running buffer at a higher flow rate (e.g., 30-50 µL/min) to remove any unfused vesicles.

Protocol for His-tagged Protein Immobilization and Interaction Analysis
  • Baseline Stabilization:

    • Flow SPR running buffer over the SLB until a stable baseline is achieved.

  • Ligand Immobilization:

    • Inject the His-tagged protein (ligand) at a suitable concentration (e.g., 10-100 nM) in running buffer over the SLB surface.

    • Monitor the increase in RU as the protein binds to the Ni-NTA groups.

    • Once the desired immobilization level is reached, wash with running buffer to remove any unbound protein.

  • Analyte Injection:

    • Inject the analyte at various concentrations over the immobilized ligand surface to monitor the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

  • Regeneration:

    • To remove the captured His-tagged protein, inject the regeneration solution (350 mM EDTA) over the sensor surface.

    • Wash thoroughly with running buffer to prepare the surface for the next cycle.

Visualizations

The following diagrams illustrate the key processes involved in using 18:1 DGS-NTA(Ni) for SPR analysis.

experimental_workflow cluster_prep Vesicle Preparation cluster_spr SPR Analysis lipid_film 1. Lipid Film Formation (POPC + DGS-NTA(Ni)) hydration 2. Hydration (MLV Formation) lipid_film->hydration extrusion 3. Extrusion (SUV Formation) hydration->extrusion slb 4. SLB Formation on SPR Chip extrusion->slb Inject SUVs immobilization 5. His-tagged Protein Immobilization slb->immobilization interaction 6. Analyte Interaction immobilization->interaction regeneration 7. Surface Regeneration (EDTA) interaction->regeneration

Caption: Experimental workflow for SPR analysis using 18:1 DGS-NTA(Ni).

signaling_pathway cluster_membrane Supported Lipid Bilayer on SPR Chip popc1 POPC dgs_nta 18:1 DGS-NTA(Ni) popc2 POPC his_protein His-tagged Protein (Ligand) his_protein->dgs_nta Immobilization (His-tag - Ni-NTA) analyte Analyte analyte->his_protein Binding Event

Caption: Immobilization and interaction on a DGS-NTA(Ni) functionalized bilayer.

References

Application Notes and Protocols for Biolayer Interferometry (BLI) with 18:1 DGS-NTA(Ni) Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing biolayer interferometry (BLI) with surfaces functionalized with 18:1 DGS-NTA(Ni) for the kinetic analysis of protein-protein and protein-lipid interactions. This technology is particularly valuable for studying the binding of histidine-tagged (His-tagged) proteins to model membranes, offering insights into cellular signaling, drug targeting, and membrane protein function.

Introduction to BLI with 18:1 DGS-NTA(Ni) Surfaces

Biolayer interferometry (BLI) is a label-free optical biosensing technique that measures biomolecular interactions in real-time.[1][2] The technology monitors the interference pattern of white light reflected from a biosensor tip. Changes in the thickness of the molecular layer on the biosensor surface, due to the association or dissociation of molecules, cause a shift in the interference pattern, which is recorded as a response.[1][2]

Standard BLI applications often use pre-functionalized biosensors. However, creating custom surfaces with specific lipid compositions, such as those containing 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), or 18:1 DGS-NTA(Ni), allows for the investigation of interactions in a more biologically relevant context.[3][4] 18:1 DGS-NTA(Ni) is a lipid with a nickel-nitrilotriacetic acid (Ni-NTA) headgroup that specifically captures His-tagged proteins.[3][4] By incorporating this lipid into liposomes or supported lipid bilayers (SLBs), researchers can immobilize His-tagged proteins onto a fluidic lipid membrane and study their interactions with various analytes.

Key Applications:

  • Protein-Protein Interactions on a Membrane Surface: Characterize the binding kinetics of soluble or transmembrane proteins to a membrane-anchored, His-tagged protein.

  • Protein-Lipid Interactions: Investigate the specific or non-specific binding of proteins to lipid bilayers with defined compositions.

  • Drug Discovery: Screen small molecules or therapeutic antibodies that modulate protein interactions at the membrane interface.

  • Understanding Membrane-Associated Signaling Pathways: Reconstitute components of signaling pathways on a lipid surface to study their assembly and regulation.

Experimental Principles and Workflow

The general workflow for a BLI experiment using custom-prepared 18:1 DGS-NTA(Ni) functionalized surfaces involves the preparation of liposomes or SLBs, their immobilization onto a suitable biosensor, followed by the standard BLI steps of ligand loading, baseline equilibration, association, and dissociation.

BLI_Workflow cluster_prep Surface Preparation cluster_bli BLI Experiment Liposome_Prep Prepare 18:1 DGS-NTA(Ni) Containing Liposomes/SLBs Immobilization Immobilize Liposomes/SLBs on Biosensor Liposome_Prep->Immobilization Immobilize Equilibration1 Baseline 1 (Kinetics Buffer) Immobilization->Equilibration1 Equilibrate Loading Load His-tagged Ligand Equilibration1->Loading Load Equilibration2 Baseline 2 (Kinetics Buffer) Loading->Equilibration2 Equilibrate Association Association (Analyte) Equilibration2->Association Associate Dissociation Dissociation (Kinetics Buffer) Association->Dissociation Dissociate

Caption: General experimental workflow for a BLI assay using 18:1 DGS-NTA(Ni) functionalized surfaces.

Detailed Experimental Protocols

Protocol for Preparation of 18:1 DGS-NTA(Ni) Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing 18:1 DGS-NTA(Ni) for subsequent immobilization on a biosensor surface.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired background lipid

  • 18:1 DGS-NTA(Ni)

  • Chloroform (B151607)

  • Kinetics Buffer (e.g., PBS or HEPES buffer with 0.02% Tween-20 and 0.1% BSA, pH 7.4)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids in chloroform. A typical molar ratio is 95-98% background lipid to 2-5% 18:1 DGS-NTA(Ni).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with Kinetics Buffer to a final lipid concentration of 1-5 mg/mL.

    • Vortex the vial vigorously for several minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 11-21 times to form SUVs of a uniform size.

    • Store the extruded liposomes at 4°C and use within a few days.

Protocol for BLI Kinetic Assay

This protocol outlines the steps for performing a kinetic analysis of a His-tagged protein (ligand) interacting with an analyte using liposomes containing 18:1 DGS-NTA(Ni). This protocol assumes the use of a streptavidin (SA) biosensor to capture biotinylated liposomes.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • 96-well or 384-well black microplate

  • 18:1 DGS-NTA(Ni) liposomes (containing a small percentage of a biotinylated lipid, e.g., 18:1 Biotinyl-PE)

  • His-tagged ligand protein

  • Analyte protein or small molecule

  • Kinetics Buffer

  • Regeneration solution (optional, e.g., 10 mM Glycine pH 1.7)

  • Recharging solution (optional, e.g., 10 mM NiCl2)

Procedure:

  • Instrument and Sample Preparation:

    • Turn on the BLI instrument at least 30 minutes before the experiment to allow the lamp to warm up.

    • Prepare a dilution series of the analyte in Kinetics Buffer. The highest concentration should be at least 10-fold higher than the expected KD. Include a buffer-only well for a reference subtraction.

    • Prepare the His-tagged ligand at a concentration of 10-50 µg/mL in Kinetics Buffer.

    • Prepare the biotinylated 18:1 DGS-NTA(Ni) liposomes at an appropriate concentration in Kinetics Buffer.

  • Plate Setup:

    • Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes in a dedicated row of the microplate.

    • In the microplate, add the required volumes of Kinetics Buffer, liposome solution, ligand solution, analyte dilutions, regeneration solution (optional), and recharging solution (optional) to the appropriate wells.

  • BLI Assay Steps:

    • Baseline 1: Equilibrate the biosensors in Kinetics Buffer (60-120 seconds).

    • Immobilization: Move the biosensors to the wells containing the biotinylated 18:1 DGS-NTA(Ni) liposomes to allow for their capture onto the SA surface (300-600 seconds).

    • Baseline 2: Equilibrate the liposome-coated biosensors in Kinetics Buffer (120-300 seconds).

    • Loading: Move the biosensors to the wells containing the His-tagged ligand to allow for its capture by the Ni-NTA groups on the liposomes (300-900 seconds).

    • Baseline 3: Equilibrate the ligand-loaded biosensors in Kinetics Buffer (120-300 seconds).

    • Association: Move the biosensors to the wells containing the analyte dilutions and monitor the binding response (300-1200 seconds).

    • Dissociation: Move the biosensors back to the wells containing only Kinetics Buffer and monitor the dissociation of the analyte (600-3600 seconds).

  • Data Analysis:

    • Process the raw data by subtracting the reference sensorgram (from the buffer-only analyte well).

    • Align the curves to the baseline and dissociation steps.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir, 2:1 heterogeneous ligand) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Summary

The following table summarizes representative kinetic data for protein interactions studied using BLI with 18:1 DGS-NTA(Ni) functionalized surfaces, as derived from published literature.

Ligand (Immobilized on 18:1 DGS-NTA(Ni) surface)Analyteka (1/Ms)kd (1/s)KD (M)Source
His-tagged Model CFTR R region-CtermModel CFTR R region-Cterm (self-association)Not ReportedNot Reported4.72 x 10⁻⁶[4]
His-tagged Model CFTR R region-CtermCalmodulin (with Ca²⁺)Not ReportedNot Reported1.12 x 10⁻⁶[4]
His-tagged Model CFTR R region-CtermNHERF-1Not ReportedNot Reported2.10 x 10⁻⁶[4]
His-tagged Model CFTR R region-CtermSLC29A9 STAS IVS-CtermNot ReportedNot Reported2.50 x 10⁻⁶[4]

Note: The referenced study provided KD values from fitting BLI data but did not report the individual association and dissociation rate constants.

Signaling Pathway and Logical Relationship Diagrams

Reconstitution of a Membrane-Associated Protein Complex

This diagram illustrates the principle of using a 18:1 DGS-NTA(Ni) functionalized liposome to study the interaction of a His-tagged membrane-associated protein with its soluble binding partner.

Signaling_Pathway cluster_membrane Liposome Surface Lipid_Bilayer Lipid Bilayer (e.g., DOPC) DGS_NTA 18:1 DGS-NTA(Ni) His_Ligand His-tagged Ligand DGS_NTA->His_Ligand Captures Analyte Analyte His_Ligand->Analyte Binds

Caption: Immobilization of a His-tagged ligand on a 18:1 DGS-NTA(Ni) liposome for interaction analysis.

Logical Flow for Data Analysis

This diagram outlines the logical steps involved in processing and analyzing the raw data obtained from a BLI experiment.

Data_Analysis Raw_Data Raw Sensorgram Data Reference_Subtraction Reference Subtraction (Buffer-only analyte) Raw_Data->Reference_Subtraction Alignment Y-axis and Inter-step Alignment Reference_Subtraction->Alignment Fitting Curve Fitting to Binding Model (e.g., 1:1) Alignment->Fitting Kinetic_Parameters Determine ka, kd, KD Fitting->Kinetic_Parameters

Caption: Logical workflow for the analysis of BLI kinetic data.

Troubleshooting and Best Practices

  • Low Ligand Loading:

    • Increase the concentration of the His-tagged ligand.

    • Increase the loading time.

    • Ensure the 18:1 DGS-NTA(Ni) concentration in the liposomes is sufficient (2-5 mol%).

    • Confirm the integrity of the His-tag.

  • High Non-Specific Binding:

    • Increase the concentration of blocking agents (BSA, Tween-20) in the Kinetics Buffer.

    • Ensure the analyte is pure and not aggregated.

    • Use a reference biosensor with liposomes lacking the His-tagged ligand to subtract non-specific binding.

  • Irregular Sensorgrams:

    • Ensure liposomes are of a uniform size by proper extrusion.

    • Degas buffers to prevent air bubbles.

    • Ensure proper mixing of samples in the microplate.

  • Baseline Drift:

    • Allow sufficient time for biosensor and sample plate equilibration to the instrument temperature.

    • Ensure the His-tagged ligand is stably associated with the Ni-NTA group. For weakly binding ligands, covalent cross-linking after capture may be an option, though this complicates regeneration.

By following these protocols and guidelines, researchers can effectively employ BLI with 18:1 DGS-NTA(Ni) functionalized surfaces to gain valuable quantitative insights into the kinetics of biomolecular interactions in a membrane environment.

References

Application Notes and Protocols for Creating Model Lipid Membranes with 18:1 DGS-NTA(Ni)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for creating model lipid membranes incorporating the chelating lipid 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni). This lipid is instrumental in the assembly of functionalized membranes for studying protein-lipid interactions, reconstituting membrane proteins, and developing novel drug delivery systems. The protocols cover the formation of liposomes/vesicles, supported lipid bilayers (SLBs), and nanodiscs, offering versatile platforms for a wide range of biophysical and biomedical research.

Introduction to 18:1 DGS-NTA(Ni) in Model Membranes

18:1 DGS-NTA(Ni) is a synthetic phospholipid featuring a nickel-nitrilotriacetic acid (Ni-NTA) headgroup.[1][2] This headgroup exhibits a high affinity for polyhistidine-tags (His-tags), which are common genetic modifications fused to recombinant proteins.[3][4] This specific and reversible interaction allows for the controlled immobilization and orientation of His-tagged proteins onto the surface of model lipid membranes. The 18:1 (dioleoyl) acyl chains confer a fluid phase to the membrane at physiological temperatures, which is crucial for maintaining the functionality of reconstituted proteins and studying dynamic membrane processes.

Key Applications:

  • Protein-Lipid Interaction Studies: Investigating the binding kinetics, affinity, and conformational changes of proteins upon membrane association.[1][5]

  • Membrane Protein Reconstitution: Creating a native-like environment for studying the structure and function of integral and peripheral membrane proteins.[6]

  • Drug Delivery Systems: Developing targeted liposomal drug carriers that can bind to specific cells or tissues via His-tagged ligands.

  • Biosensor Development: Functionalizing surfaces with lipid bilayers for detecting and quantifying protein binding events.

  • Immunological Synapse Modeling: Reconstituting immune cell receptor-ligand interactions on supported lipid bilayers.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for creating and utilizing model lipid membranes with 18:1 DGS-NTA(Ni).

Table 1: Typical Lipid Compositions for Model Membranes

Model Membrane TypePrimary Lipid (e.g., POPC, DOPC)18:1 DGS-NTA(Ni) (mol%)Other Lipids (e.g., PEG-PE, Fluorescent Probe)Reference(s)
Liposomes/Vesicles95.9% POPC2%2% PI(4,5)P2, 0.1% PEG5000-PE[8]
Liposomes/Vesicles80-95% DOPC5-20%5% Dabsyl-PE[5]
Supported Lipid Bilayers (SLBs)98% POPC2%0.1% PEG5000-PE[9]
Supported Lipid Bilayers (SLBs)95.5% DOPC3%1% Biotin CAP-PE, 0.5% DOPE-PEG5000[7]
Nanodiscs95% DMPC5%-[5]
NanodiscsE. coli polar lipids2-10% (w/w)-[6]

Table 2: Protein Binding and Experimental Conditions

ParameterValueExperimental ContextReference(s)
His-tagged Protein Concentration50 nM - 4 µMStopped-flow fluorescence kinetics with liposomes[1][5]
His-tagged Protein Concentration2 µMIncubation with Supported Lipid Bilayers[8]
Incubation Time (Protein with SLB)1 hourRoom Temperature[8]
Incubation Temperature (SUV Fusion)42 - 50°CFormation of Supported Lipid Bilayers[8][9]
Molar Ratio (His-tag:DGS-NTA(Ni))1:1Liposome-protein association[10]
Binding Affinity (Kd)Varies with chelator lipid densityHis-SfGFP to Ni-NTA-DGS decorated liposomes[5]

Experimental Protocols

Preparation of Liposomes (Small Unilamellar Vesicles - SUVs)

This protocol describes the preparation of SUVs containing 18:1 DGS-NTA(Ni) using the extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 18:1 DGS-NTA(Ni)[2]

  • Other lipids as required (e.g., PEG-PE, fluorescent lipid probes)

  • Chloroform (B151607)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform to achieve the target molar ratios (see Table 1).

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the mixture vigorously for several minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Hydrate the membrane with the buffer.

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to ensure a homogenous population of SUVs. The solution should become translucent.

  • Storage:

    • Store the resulting SUV suspension at 4°C. For long-term storage, it is advisable to use them within a few days to a week to prevent aggregation or degradation.

Formation of Supported Lipid Bilayers (SLBs)

This protocol describes the formation of an SLB on a clean glass surface via vesicle fusion.

Materials:

  • SUV suspension containing 18:1 DGS-NTA(Ni) (prepared as in 3.1)

  • Glass coverslips or other suitable solid support

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or a suitable cleaning agent (e.g., NaOH and ethanol)

  • Milli-Q water

  • Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslips. A common method involves sonication in a detergent solution, followed by extensive rinsing with Milli-Q water and drying under a nitrogen stream. For a more rigorous clean, piranha solution can be used (handle with extreme care in a fume hood with appropriate personal protective equipment).

  • SLB Formation:

    • Place the cleaned coverslip in a suitable chamber.

    • Add the SUV suspension to the coverslip and incubate at a temperature above the lipid phase transition temperature (e.g., 42-50°C) for 30-60 minutes.[8][9] This promotes the fusion of vesicles onto the surface to form a continuous bilayer.

  • Washing and Blocking:

    • Gently wash the surface with an excess of reaction buffer to remove any unfused vesicles. It is critical to not expose the bilayer to air.

    • To prevent non-specific protein binding, incubate the SLB with a blocking agent such as a 1 mg/mL BSA solution for 30 minutes at room temperature.[8]

    • Wash again with the reaction buffer.

  • Protein Immobilization:

    • Introduce the His-tagged protein of interest to the SLB and incubate for a specified time (e.g., 1 hour) to allow for binding to the DGS-NTA(Ni) lipids.[8]

    • Gently wash to remove any unbound protein before analysis.

Reconstitution of His-tagged Proteins into Nanodiscs

This protocol outlines the self-assembly method for incorporating a His-tagged protein into a nanodisc stabilized by a membrane scaffold protein (MSP).

Materials:

  • 18:1 DGS-NTA(Ni) and other desired lipids (e.g., DMPC)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • His-tagged membrane protein of interest

  • Detergent (e.g., sodium cholate)

  • Bio-Beads or dialysis cassette for detergent removal

  • Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Size exclusion chromatography (SEC) column

Procedure:

  • Preparation of Components:

    • Prepare a stock solution of the lipid mixture (e.g., DMPC with 5 mol% DGS-NTA(Ni)) solubilized in the assembly buffer containing detergent (e.g., sodium cholate).[5]

    • Purify the MSP and the His-tagged target protein.

  • Assembly Reaction:

    • In a microcentrifuge tube, combine the MSP, the solubilized lipids, and the His-tagged target protein at a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:100). The optimal ratio may need to be determined empirically.

    • Incubate the mixture on ice for 30-60 minutes to allow for the components to equilibrate.

  • Detergent Removal and Self-Assembly:

    • Initiate self-assembly by removing the detergent. This can be achieved by adding Bio-Beads to the mixture and incubating at a temperature that facilitates assembly (e.g., 4°C or room temperature) for several hours to overnight with gentle mixing. Alternatively, dialysis can be used.

  • Purification:

    • After detergent removal, purify the assembled nanodiscs from empty nanodiscs, protein aggregates, and unincorporated lipids using size exclusion chromatography (SEC).

    • Collect the fractions corresponding to the nanodisc-incorporated protein and confirm the presence of both the MSP and the target protein by SDS-PAGE.

Visualizations

The following diagrams illustrate the experimental workflows and key interactions described in these protocols.

ExperimentalWorkflow_Liposomes cluster_prep Lipid Film Preparation cluster_hydro Vesicle Formation cluster_use Application LipidMix 1. Mix Lipids in Chloroform Evaporation 2. Evaporate Solvent (N2 Stream) LipidMix->Evaporation Vacuum 3. Vacuum Desiccation Evaporation->Vacuum Hydration 4. Hydrate with Buffer Vacuum->Hydration Vortex 5. Vortex to form MLVs Hydration->Vortex Extrusion 6. Extrude to form SUVs Vortex->Extrusion ProteinBinding 7. Incubate with His-tagged Protein Extrusion->ProteinBinding caption Workflow for Liposome Preparation and Protein Binding.

Caption: Workflow for Liposome Preparation and Protein Binding.

ExperimentalWorkflow_SLB cluster_prep Substrate and Vesicle Prep cluster_formation SLB Formation cluster_binding Protein Immobilization Clean 1. Clean Glass Substrate Incubate 2. Incubate SUVs on Substrate Clean->Incubate SUVs Prepare DGS-NTA(Ni) SUVs SUVs->Incubate Wash1 3. Wash to Remove Excess SUVs Incubate->Wash1 Block 4. Block with BSA Wash1->Block Wash2 5. Wash Block->Wash2 AddProtein 6. Add His-tagged Protein Wash2->AddProtein Wash3 7. Wash Unbound Protein AddProtein->Wash3 Analyze 8. Analyze Wash3->Analyze caption Workflow for Supported Lipid Bilayer (SLB) Formation.

Caption: Workflow for Supported Lipid Bilayer (SLB) Formation.

ProteinLipidInteraction cluster_membrane Lipid Bilayer Lipid1 POPC DGS_NTA DGS-NTA(Ni) Lipid2 POPC Lipid3 POPC Protein His-tagged Protein Protein->DGS_NTA Ni-NTA :: His-tag Interaction caption Schematic of His-tagged Protein Binding to a DGS-NTA(Ni) Membrane.

Caption: Schematic of His-tagged Protein Binding to a DGS-NTA(Ni) Membrane.

References

Application Notes and Protocols for Forming Proteoliposomes with 18:1 DGS-NTA(Ni)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formation of proteoliposomes utilizing the chelating lipid 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as 18:1 DGS-NTA(Ni). This lipid is particularly useful for studies in structural biology and for developing delivery systems, as it facilitates the binding of recombinant histidine-tagged (His-tagged) proteins to the liposome (B1194612) surface.[1][2][3] Two primary methodologies are detailed: the reconstitution of integral membrane proteins and the surface anchoring of soluble His-tagged proteins to pre-formed liposomes.

Introduction

Proteoliposomes are valuable tools in membrane protein research and drug delivery, serving as model systems that mimic cellular membranes.[4][5] The incorporation of 18:1 DGS-NTA(Ni) into a liposome formulation allows for the specific and oriented immobilization of His-tagged proteins via the interaction between the polyhistidine tag and the chelated nickel ion on the liposome surface.[6][7][8] This can be used to study protein-protein interactions at a membrane interface, to present antigens for vaccine development, or to develop targeted drug delivery vehicles.[1][6][9]

The 18:1 DGS-NTA(Ni) lipid consists of a di-oleoyl glycerol (B35011) backbone, providing fluidity to the membrane, and a nickel-nitrilotriacetic acid (Ni-NTA) headgroup that selectively binds to His-tags.[1] This allows for a controlled and uniform orientation of proteins on the liposome surface, which can be a significant advantage over random insertion methods.[6]

Key Methodologies

There are two principal approaches for creating proteoliposomes with 18:1 DGS-NTA(Ni):

  • Detergent-Mediated Reconstitution: This classic method is suitable for integral membrane proteins. It involves solubilizing both the lipids (including 18:1 DGS-NTA(Ni)) and the protein in a detergent, followed by the systematic removal of the detergent to promote the spontaneous formation of a lipid bilayer with the protein incorporated.

  • Surface Anchoring to Pre-formed Liposomes (Scaffold Liposomes): This method is ideal for soluble His-tagged proteins or the soluble domains of membrane proteins. Liposomes containing 18:1 DGS-NTA(Ni) are first prepared and then incubated with the His-tagged protein, which binds to the available Ni-NTA moieties on the liposome surface.[6]

Protocol 1: Detergent-Mediated Reconstitution of Integral Membrane Proteins

This protocol is adapted for incorporating integral membrane proteins into a lipid bilayer containing 18:1 DGS-NTA(Ni). This can be useful for studying the protein's function in a membrane environment while also allowing for interaction with other His-tagged components.

Materials
  • Lipids: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), 18:1 DGS-NTA(Ni)

  • Detergent: n-Dodecyl-β-D-Maltopyranoside (DDM) or Sodium Cholate

  • Protein: Purified integral membrane protein (with or without a His-tag)

  • Buffers: Reconstitution Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4), Size Exclusion Chromatography (SEC) Buffer (same as reconstitution buffer)

  • Equipment: Rotary evaporator, bath sonicator, lipid extruder with polycarbonate membranes (e.g., 100 nm), dialysis tubing or Bio-Beads™ SM-2, size exclusion chromatography column.

Experimental Workflow

G cluster_prep Step 1: Lipid Film Preparation cluster_solubilization Step 2: Solubilization cluster_removal Step 3: Detergent Removal cluster_characterization Step 4: Characterization A Mix lipids (e.g., POPC, POPE, DGS-NTA(Ni)) in chloroform (B151607) in a round-bottom flask B Evaporate chloroform using a rotary evaporator to form a thin lipid film A->B C Dry film under vacuum for at least 1 hour to remove residual solvent B->C D Hydrate lipid film with reconstitution buffer containing detergent (e.g., DDM) C->D E Incubate with agitation until solution is clear, forming mixed micelles D->E F Add purified integral membrane protein to the lipid-detergent micelles E->F G Remove detergent via dialysis, Bio-Beads, or size exclusion chromatography F->G H Proteoliposomes form as detergent concentration drops below the CMC G->H I Characterize proteoliposomes for size (DLS) and protein incorporation (SDS-PAGE) H->I

Caption: Workflow for Detergent-Mediated Reconstitution.

Detailed Steps
  • Lipid Film Preparation:

    • In a glass vial, combine the desired lipids dissolved in chloroform. A common starting point is a 70:30 molar ratio of a structural lipid like POPC to a lipid that promotes curvature like POPE, with 0.1-5 mol% 18:1 DGS-NTA(Ni).[10]

    • Dry the lipid mixture under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 1 hour to remove all traces of the organic solvent.

  • Solubilization:

    • Hydrate the dried lipid film with reconstitution buffer containing a detergent (e.g., DDM) at a concentration sufficient to fully solubilize the lipids into mixed micelles.[10] This typically requires a detergent-to-lipid molar ratio of about 8:1.[10]

    • Incubate at 37°C with agitation for 1 hour until the solution is clear.[10]

    • Add the purified integral membrane protein to the lipid-detergent mixture. A typical starting point is a protein-to-lipid ratio of 1:1000 (w/w).

  • Detergent Removal and Proteoliposome Formation:

    • Remove the detergent to allow the formation of proteoliposomes. Common methods include:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes. This is a gentle but slow method.[11][12]

      • Bio-Beads™: Add adsorbent polystyrene beads (Bio-Beads™ SM-2) to the mixture to bind the detergent.[13] This method is faster than dialysis. Add the beads in batches to avoid rapid detergent removal which can lead to protein aggregation.[11]

      • Size Exclusion Chromatography (SEC): Pass the mixture through a gel filtration column. The larger proteoliposomes will elute first, separated from the smaller detergent micelles.[11]

  • Characterization:

    • Determine the size distribution and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS).

    • Confirm the successful incorporation of the protein using SDS-PAGE and a protein quantification assay (e.g., BCA assay) on the collected proteoliposome fraction.

Protocol 2: Surface Anchoring of His-Tagged Proteins to Scaffold Liposomes

This protocol is designed for attaching soluble His-tagged proteins to the surface of pre-formed liposomes containing 18:1 DGS-NTA(Ni).

Materials

Experimental Workflow

G cluster_prep Step 1: Liposome Preparation cluster_binding Step 2: Protein Binding cluster_separation Step 3: Removal of Unbound Protein (Optional) cluster_characterization Step 4: Characterization & Use A Prepare a thin lipid film containing DOPC and DGS-NTA(Ni) B Hydrate the film with buffer and subject to freeze-thaw cycles A->B C Extrude the lipid suspension through a 100 nm membrane to form unilamellar vesicles B->C D Incubate the prepared liposomes with the His-tagged protein C->D E Allow binding to occur (e.g., 15-60 min at room temperature) D->E F Separate proteoliposomes from unbound protein via centrifugation or SEC E->F G Characterize for size (DLS), protein binding (fluorescence assay), and function F->G

Caption: Workflow for Surface Anchoring of His-tagged Proteins.

Detailed Steps
  • Preparation of DGS-NTA(Ni) Liposomes:

    • Prepare a lipid film as described in Protocol 1, Step 1. The molar percentage of 18:1 DGS-NTA(Ni) can be varied depending on the desired surface density of the protein, typically ranging from 2 to 20 mol%.[14][15]

    • Hydrate the lipid film with the Liposome Preparation Buffer to a final lipid concentration of 1-5 mg/mL.

    • For multilamellar vesicles, the suspension can be used directly. For unilamellar vesicles, subject the hydrated lipid suspension to 5-10 freeze-thaw cycles (liquid nitrogen followed by a warm water bath).

    • To obtain uniformly sized liposomes, extrude the suspension 11-21 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder.[10]

  • Protein Incubation and Binding:

    • In a microcentrifuge tube, combine the prepared liposomes with the purified His-tagged protein. The final concentrations will depend on the experiment, but a starting point could be 50-100 µM final lipid concentration and 1-5 µM final protein concentration.[6]

    • Incubate the mixture for 15-60 minutes at room temperature to allow for the binding of the His-tag to the Ni-NTA groups.[6]

  • Removal of Unbound Protein (Optional):

    • If necessary, unbound protein can be removed by pelleting the proteoliposomes via ultracentrifugation and resuspending the pellet in fresh buffer. Alternatively, size exclusion chromatography can be used.

  • Characterization and Downstream Applications:

    • Confirm the stability and size of the final proteoliposomes using DLS.

    • Quantify the amount of bound protein. This can be done by measuring the depletion of the protein from the supernatant after centrifugation or by using a fluorescently labeled protein and measuring the fluorescence associated with the liposome pellet.

    • The resulting proteoliposomes are now ready for use in downstream applications, such as enzyme activity assays, protein-protein interaction studies, or as delivery vehicles.

Data Presentation

The following tables summarize typical quantitative parameters used in the formation of proteoliposomes with 18:1 DGS-NTA(Ni), compiled from various studies.

Table 1: Example Lipid Compositions for DGS-NTA(Ni) Proteoliposomes

Primary Lipid(s)18:1 DGS-NTA(Ni) (mol%)Other Lipids (mol%)Application/Reference
DOPC3.3-Scaffold liposomes for protein interaction studies.[6]
DOPC1015% Cardiolipin, 35% DOPEEnriched scaffold liposomes for studying protein assembly.[6]
POPC/POPE (70:30 w/w)0.10.25% NBD-PE (fluorescent probe)Reconstitution of a phospholipid scramblase.[10]
DOPC/DOPG (53:27)20-Generating protein-based crowding at the membrane.[15]
DSPC/PEG40S (9:0.5)~2 (0.2 molar ratio)-Functionalized microbubbles for protein binding.[16]

Table 2: Typical Experimental Parameters

ParameterTypical RangeNotes
Protein:Lipid Ratio 1:100 to 1:20,000 (molar)Highly dependent on the protein and application.
Final Lipid Concentration 0.05 - 5 mg/mLLower concentrations for binding assays, higher for reconstitution.[6][10]
Final Protein Concentration 50 nM - 10 µMDependent on binding affinity and experimental design.[6][17]
Binding Affinity (Kd) ~3 µMReported for the interaction of Drp1 with DGS-NTA(Ni) liposomes.[17]
Incubation Time (Binding) 15 - 60 minutesSufficient for His-tag/Ni-NTA interaction at room temperature.[6]
Extrusion Pore Size 100 - 400 nm100 nm is common for creating large unilamellar vesicles (LUVs).

Concluding Remarks

The use of 18:1 DGS-NTA(Ni) provides a robust and versatile method for creating functional proteoliposomes. By choosing between detergent-mediated reconstitution and surface anchoring, researchers can effectively study both integral and peripheral or soluble His-tagged proteins in a controlled lipid environment. The protocols and data presented here offer a comprehensive guide for the successful formation and characterization of these valuable research tools. For optimal results, it is recommended to empirically determine the ideal lipid composition, protein-to-lipid ratio, and preparation method for each specific protein and application.

References

Quantitative Analysis of Protein Binding to DGS-NTA(Ni) Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for analyzing the binding of histidine-tagged (His-tagged) proteins to 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (DGS-NTA(Ni)) vesicles. The ability to quantitatively assess these interactions is crucial for various applications, including the development of drug delivery systems, the study of membrane-associated protein complexes, and the design of novel biomaterials.[1][2][3]

Introduction

DGS-NTA(Ni) is a chelator lipid that can be incorporated into liposomal bilayers to create vesicles capable of specifically binding His-tagged proteins.[4] This system provides a versatile platform for studying protein-membrane interactions in a controlled, in vitro environment. The nickel ion coordinated by the nitrilotriacetic acid (NTA) group forms a reversible, high-affinity bond with the imidazole (B134444) side chains of a polyhistidine tag.[5] This allows for the stable immobilization of proteins on the vesicle surface, mimicking their association with biological membranes.

This document outlines several common biophysical techniques for the quantitative analysis of protein binding to DGS-NTA(Ni) vesicles, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays. Detailed protocols for vesicle preparation and protein purification are also provided.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of protein binding to DGS-NTA(Ni) vesicles using various techniques. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Binding Affinities and Kinetics Determined by Surface Plasmon Resonance (SPR)

His-tagged ProteinVesicle Composition (molar ratio)K_D (μM)k_a (M⁻¹s⁻¹)k_d (s⁻¹)Reference
His-SfGFPDOPC:DGS-NTA(Ni) (80:20)N/AVaries with protein concentrationVaries with chelator density[6]
Antimicrobial ProteinLipopolysaccharide immobilized on CM chipN/AN/AN/A[7]
Generic ProteinLiposome (B1194612) sensor chipVariesVariesVaries[8]

Note: K_D (dissociation constant), k_a (association rate constant), and k_d (dissociation rate constant) are key parameters for characterizing binding affinity and kinetics.[8] N/A indicates that the specific value was not provided in the cited abstract.

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

His-tagged ProteinVesicle Composition (molar ratio)K_D (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
PDC-109Choline-containing lipidsVariesVariesVariesVaries[9]
Generic ProteinN/AVariesVariesVariesVaries[10][11]

Note: ΔH (enthalpy change) and ΔS (entropy change) provide insights into the forces driving the binding interaction.[9][10] Stoichiometry (n) refers to the molar ratio of protein to lipid at saturation.

Table 3: Binding Parameters from Fluorescence-Based Assays

His-tagged ProteinVesicle Composition (molar ratio)Assay TypeK_D (μM)Reference
Sar1p"major-minor-mix" liposomesdcFCCS2.1 ± 1.1[12]
Drp1Liposomes with 10 mol% DGS-NTA(Ni²⁺)In-gel fluorescence~3[13]
His-tagged peptidesN/AFCS3[1]
6H-GFP / 6H-FITCPOPC:Chol (8:2) with 3 mol% DGS-NTA(Ni)Confocal MicroscopyN/A[5][14]

Note: Fluorescence-based assays offer high sensitivity and can be performed with low sample amounts.[12][15] dcFCCS (dual-color fluorescence cross-correlation spectroscopy) and FCS (fluorescence correlation spectroscopy) are powerful techniques for studying molecular interactions in solution.[1][12][15][16]

Experimental Protocols

Protocol 1: Preparation of DGS-NTA(Ni) Vesicles

This protocol describes the preparation of unilamellar vesicles containing DGS-NTA(Ni) by the extrusion method.

Materials:

  • Primary lipid (e.g., DOPC)

  • DGS-NTA(Ni) (1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt))

  • Chloroform (B151607)

  • HEPES buffer (25 mM HEPES, 150 mM KCl, pH 7.5)[17]

  • Liquid nitrogen

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, combine the desired molar ratio of the primary lipid and DGS-NTA(Ni) dissolved in chloroform. A typical ratio is 3.3 mol% DGS-NTA(Ni) to 96.7 mol% DOPC.[17]

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.[17]

  • Hydration: Add pre-warmed (37 °C) HEPES buffer to the flask to achieve a final lipid concentration of 1-2 mM.[17]

  • Incubate the mixture at 37 °C for 30 minutes with occasional vortexing to fully resuspend the lipid film.[17]

  • Freeze-Thaw Cycles: Subject the lipid suspension to at least four freeze-thaw cycles by alternately placing the tube in liquid nitrogen until frozen and then in a 37 °C water bath until fully thawed.[17] This process helps to form multilamellar vesicles.

  • Extrusion: Load the vesicle suspension into a mini-extruder pre-fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrude the suspension through the membrane at least 11 times to form unilamellar vesicles of a uniform size.

  • Store the prepared vesicles at 4 °C.

Protocol 2: Purification of His-tagged Proteins

This protocol describes a general procedure for the purification of His-tagged proteins using Nickel-NTA (Ni-NTA) affinity chromatography.

Materials:

  • Cell lysate containing the overexpressed His-tagged protein

  • Ni-NTA agarose (B213101) resin[18][19]

  • Lysis Buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM imidazole)[20]

  • Wash Buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 20 mM imidazole)[21]

  • Elution Buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 250 mM imidazole)[20]

  • Chromatography column

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate containing the His-tagged protein according to standard protocols.

  • Resin Equilibration: Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Binding: Incubate the clarified lysate with the equilibrated Ni-NTA resin with gentle agitation for 30-60 minutes at 4 °C.

  • Washing: Pack the resin into a chromatography column and wash with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with Elution Buffer.

  • Buffer Exchange: If necessary, perform buffer exchange into a suitable buffer for downstream applications using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

Protocol 3: Quantitative Analysis of Protein Binding using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[22][23]

Materials:

  • SPR instrument

  • Sensor chip (e.g., Liposome sensor chip or a hydrophobic sensor chip)[8]

  • Prepared DGS-NTA(Ni) vesicles

  • Purified His-tagged protein

  • Running buffer (e.g., HBS-P+)

Procedure:

  • Vesicle Immobilization:

    • For a liposome sensor chip, follow the manufacturer's instructions to capture the DGS-NTA(Ni) vesicles on the sensor surface.[8]

    • For a hydrophobic sensor chip, a lipid monolayer can be formed on the surface.[8]

  • Baseline Establishment: Flow running buffer over the sensor surface until a stable baseline is achieved.

  • Protein Injection: Inject a series of concentrations of the purified His-tagged protein over the immobilized vesicles.

  • Association and Dissociation Monitoring: Monitor the change in the resonance signal in real-time to observe the association (protein binding) and dissociation (protein unbinding) phases.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the affinity (K_D).[8]

Protocol 4: Quantitative Analysis of Protein Binding using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10][24]

Materials:

  • Isothermal titration calorimeter

  • Prepared DGS-NTA(Ni) vesicles

  • Purified His-tagged protein

  • Identical buffer for both protein and vesicles to minimize heats of dilution[10]

Procedure:

  • Sample Preparation:

    • Thoroughly degas both the protein and vesicle solutions.[10]

    • Load the DGS-NTA(Ni) vesicle suspension into the sample cell of the calorimeter.

    • Load the purified His-tagged protein solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the protein solution into the vesicle suspension while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of protein to lipid. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n).[9][10] The entropy change (ΔS) can then be calculated.[9]

Visualizations

The following diagrams illustrate the key experimental workflows and principles described in these application notes.

experimental_workflow cluster_prep Preparation cluster_analysis Quantitative Analysis cluster_data Data Output vesicle_prep DGS-NTA(Ni) Vesicle Preparation spr Surface Plasmon Resonance (SPR) vesicle_prep->spr itc Isothermal Titration Calorimetry (ITC) vesicle_prep->itc fluorescence Fluorescence-Based Assays vesicle_prep->fluorescence protein_prep His-tagged Protein Purification protein_prep->spr protein_prep->itc protein_prep->fluorescence kinetics Kinetics (ka, kd) spr->kinetics affinity Affinity (KD) spr->affinity itc->affinity thermo Thermodynamics (ΔH, ΔS) itc->thermo stoichiometry Stoichiometry (n) itc->stoichiometry fluorescence->affinity

Caption: Experimental workflow for quantitative analysis.

spr_workflow start Start immobilize Immobilize DGS-NTA(Ni) Vesicles on Sensor Chip start->immobilize baseline Establish Stable Baseline immobilize->baseline inject Inject His-tagged Protein (Analyte) baseline->inject monitor Monitor Association and Dissociation inject->monitor analyze Analyze Sensorgram (ka, kd, KD) monitor->analyze end End analyze->end

Caption: Surface Plasmon Resonance (SPR) workflow.

itc_workflow start Start load_samples Load Vesicles (Cell) and Protein (Syringe) start->load_samples titrate Perform Sequential Injections load_samples->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot_isotherm Plot Binding Isotherm measure_heat->plot_isotherm fit_model Fit Data to Model (KD, ΔH, n) plot_isotherm->fit_model end End fit_model->end

Caption: Isothermal Titration Calorimetry (ITC) workflow.

binding_principle cluster_vesicle DGS-NTA(Ni) Vesicle vesicle nta_ni NTA(Ni) protein His-tagged Protein protein->vesicle Binding his_tag His-tag

Caption: Principle of His-tagged protein binding.

References

Troubleshooting & Optimization

Technical Support Center: DGS-NTA(Ni) His-Tag Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low His-tag protein binding to DGS-NTA(Ni) affinity resin.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no binding of my His-tagged protein to the DGS-NTA(Ni) resin?

There are several potential reasons for poor binding, which can be broadly categorized as issues with the protein itself, the buffers used, or the resin. Common problems include an inaccessible His-tag, incompatible buffer components, or compromised resin.[1]

Q2: How can I determine if my protein's His-tag is accessible?

A buried His-tag within the three-dimensional structure of the protein is a frequent cause of poor binding.[1][2] To test for this, you can perform a small-scale purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride.[1][2] If the protein binds under these conditions, it indicates that the tag is likely hidden in the natively folded protein.[1][2]

Q3: Which buffer components can interfere with His-tag protein binding to DGS-NTA(Ni) resin?

Certain chemicals can strip the Ni2+ ions from the NTA resin or interfere with the His-tag's ability to bind. These include:

  • Chelating agents: EDTA and EGTA will strip the nickel ions from the column.[1]

  • Reducing agents: High concentrations of DTT or β-mercaptoethanol can reduce the Ni2+ ions.

  • Imidazole (B134444): While used for elution, even low concentrations in the binding buffer can prevent some proteins from binding.[1][2]

  • Certain buffer amines: Buffers with secondary or tertiary amines, like Tris or glycine, can weaken binding affinity.[3]

  • Low pH: A low pH can cause protonation of the histidine side chains, preventing them from coordinating with the nickel ions.[1][2]

Q4: Can the DGS-NTA(Ni) resin itself be the problem?

Yes, the resin's performance can degrade over time. Using old or improperly stored resin may lead to reduced binding capacity.[4] It is also possible for nickel ions to be stripped from the column by certain components in the sample, such as EDTA present in some cell culture media.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low binding issues with your His-tagged protein on DGS-NTA(Ni) resin.

Problem: His-tagged protein is present in the crude lysate but not in the eluted fractions.

This is a classic case of binding failure. The following workflow can help you pinpoint the cause.

Troubleshooting Workflow for Low Protein Binding

TroubleshootingWorkflow start Start: Low/No Binding Detected check_lysate 1. Verify Protein Expression & His-Tag Presence (Western Blot with anti-His Ab) start->check_lysate buffer_check 2. Analyze Buffer Composition check_lysate->buffer_check Protein & Tag Confirmed fail Further Investigation Needed (e.g., Re-cloning, different tag) check_lysate->fail No Protein/Tag denaturing_test 3. Test for His-Tag Accessibility (Denaturing Purification) buffer_check->denaturing_test Buffer OK optimization 5. Optimize Binding Conditions buffer_check->optimization Buffer Issue Found resin_check 4. Evaluate Resin Integrity (Control Protein Binding) denaturing_test->resin_check No Binding (Native or Denatured) denaturing_test->optimization Binds Under Denaturing Conditions resin_check->optimization Resin OK resin_check->fail Resin Faulty success Success: Protein Bound & Eluted optimization->success Optimized Conditions Work optimization->fail Optimization Fails

Caption: A step-by-step workflow for troubleshooting low His-tag protein binding.

Step 1: Verify Protein Expression and His-Tag Integrity
  • Action: Run a Western blot on your crude lysate using an anti-His antibody.

  • Rationale: This confirms that your protein is being expressed and that the His-tag is present and has not been proteolytically cleaved.

Step 2: Scrutinize Your Buffer Composition

Incompatible buffer components are a primary cause of binding failure.

  • Action: Review the composition of your lysis and binding buffers for interfering agents.

  • Rationale: To ensure optimal binding conditions.

  • Recommendations:

Buffer ComponentRecommended Concentration/pHRationale & Notes
pH 7.0 - 8.0Maintains the charge state of histidine residues necessary for nickel coordination.[1][2]
NaCl 300 - 500 mMReduces non-specific ionic interactions.[3][6]
Imidazole 0 - 20 mMLow concentrations can reduce binding of contaminating host proteins. However, if your protein of interest doesn't bind, try reducing or removing imidazole from the binding buffer.[1]
Chelating Agents (EDTA, EGTA) 0 mMThese will strip Ni2+ from the resin, inactivating it.[1] If protease inhibition is needed, use an EDTA-free inhibitor cocktail.[3]
Reducing Agents (DTT, BME) < 5 mM (ideally 0 mM)High concentrations can reduce the Ni2+ ions. If necessary for protein stability, use the lowest effective concentration.
Glycerol 0 - 20%Can be added to increase protein stability and prevent aggregation.[6]
Step 3: Test for His-Tag Accessibility

If your buffers are optimal, the His-tag may be inaccessible.

  • Action: Perform a small-scale purification under denaturing conditions.

  • Rationale: Denaturants like urea or guanidine (B92328) hydrochloride will unfold the protein, exposing the His-tag.[1][2] If binding occurs under these conditions, you have a tag accessibility issue.

  • Solutions for Inaccessible Tags:

    • Purify under denaturing conditions: This is the most direct approach, followed by refolding of the eluted protein.[1][2]

    • Re-engineer the protein: If native purification is essential, consider adding a flexible linker (e.g., poly-glycine or poly-serine) between your protein and the His-tag or moving the tag to the other terminus of the protein.[1]

Step 4: Evaluate Resin Integrity
  • Action: Perform a control experiment using a His-tagged protein that is known to bind well to the DGS-NTA(Ni) resin.

  • Rationale: This will determine if the resin itself is the cause of the problem. If the control protein binds successfully, the issue lies with your protein or experimental conditions. If the control fails to bind, the resin may be old, improperly stored, or stripped of its nickel ions.

Experimental Protocols

Protocol 1: Small-Scale Denaturing Purification Trial

This protocol is designed to test if the His-tag is buried within the protein's structure.

  • Sample Preparation: Resuspend a cell pellet from a small culture (e.g., 10-50 mL) in a denaturing lysis buffer.

    • Denaturing Lysis Buffer: 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 8.0.

  • Lysis: Sonicate or stir the cell suspension until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at >12,000 x g for 20 minutes to pellet cell debris.

  • Resin Equilibration: Equilibrate a small volume (e.g., 100 µL of 50% slurry) of DGS-NTA(Ni) resin with the Denaturing Lysis Buffer.

  • Binding: Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour.

  • Washing: Wash the resin 3 times with a denaturing wash buffer.

    • Denaturing Wash Buffer: 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 6.3.

  • Elution: Elute the protein with a denaturing elution buffer.

    • Denaturing Elution Buffer: 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 4.5.

  • Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to check for the presence of your protein.

Logical Relationship for His-Tag Accessibility Test

HisTagAccessibility start Perform Denaturing Purification sds_page Analyze Fractions by SDS-PAGE start->sds_page protein_in_elution Protein Binds & Elutes? sds_page->protein_in_elution tag_hidden Conclusion: His-Tag is Hidden in Native Protein protein_in_elution->tag_hidden Yes other_issue Conclusion: Issue is Not Tag Accessibility (Check Buffers/Resin) protein_in_elution->other_issue No

Caption: Decision tree for interpreting the results of a denaturing purification trial.

References

how to prevent aggregation of 18:1 DGS-NTA(Ni) liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of 18:1 DGS-NTA(Ni) liposomes during experimental procedures.

Troubleshooting Guide: Preventing Aggregation

Aggregation of 18:1 DGS-NTA(Ni) liposomes can be a significant issue, leading to inaccurate experimental results and reduced efficacy in drug delivery applications. The following table summarizes common causes of aggregation and provides recommended solutions with relevant quantitative data for easy reference.

Problem Potential Cause Recommended Solution & Quantitative Parameters
Immediate Aggregation Upon Hydration Suboptimal pH of Hydration Buffer: The pH can influence the surface charge and stability of the liposomes.Maintain the pH of the hydration buffer between 6.5 and 7.5 for optimal stability. For many liposome (B1194612) formulations, a pH range of 5.5 to 7.5 is generally considered safe to avoid hydrolysis and maintain consistent size and surface charge.[1]
High Ionic Strength of Buffer: High salt concentrations can screen the surface charge, reducing electrostatic repulsion between liposomes.[1]Use buffers with a low to moderate ionic strength (e.g., ≤ 150 mM NaCl). If aggregation is observed, consider reducing the salt concentration.[1]
Incorrect Temperature During Hydration/Extrusion: The temperature should be above the phase transition temperature (Tc) of all lipid components.For 18:1 DGS-NTA(Ni) which is based on DOPE (Tc = -16°C), ensure hydration and extrusion are performed at room temperature or slightly above to ensure lipid fluidity.
Aggregation After a Few Days of Storage Long-term Colloidal Instability: Insufficient electrostatic repulsion or steric hindrance.Incorporate Charged Lipids: Include 5-10 mol% of a charged lipid like DOPG (negative) or DOTAP (positive) to increase zeta potential to at least ±30 mV for better electrostatic repulsion.[1] Incorporate PEGylated Lipids: Add 2-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000) to provide a protective hydrophilic layer that sterically hinders aggregation.[2]
Improper Storage Temperature: Both high temperatures and freeze-thaw cycles can induce aggregation.Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose (B13894), trehalose) is included in the formulation.[3]
Aggregation in the Presence of His-tagged Proteins Cross-linking via Ni-NTA and His-tags: Divalent nickel ions can chelate multiple histidine tags, potentially bridging liposomes if proteins have multiple His-tags or form oligomers.Control Protein-to-Lipid Ratio: Titrate the concentration of the His-tagged protein to find an optimal ratio that minimizes aggregation. Include a His-tag Competitor: Low concentrations of imidazole (B134444) in the buffer can compete for Ni-NTA binding sites and reduce inter-liposomal cross-linking.[4] Use Monovalent His-tags: If possible, use proteins with a single His-tag to reduce the likelihood of cross-linking.
Presence of Divalent Cations (Other than Ni2+): Cations like Ca2+ and Mg2+ can interact with negatively charged lipids and promote aggregation.[5]If not essential for the experiment, consider adding a chelating agent like EDTA to the buffer to sequester divalent cations. Note that this will also strip the Nickel from the NTA group.[5]
Inconsistent Size and High Polydispersity Index (PDI) Suboptimal Preparation Method: Incomplete hydration of the lipid film or inefficient size reduction.Thin-Film Hydration: Ensure the lipid film is completely dry before adding the hydration buffer.[1] Extrusion: Perform a sufficient number of passes (typically 11-21) through the polycarbonate membrane to achieve a uniform size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 18:1 DGS-NTA(Ni) liposome aggregation?

A1: The aggregation of 18:1 DGS-NTA(Ni) liposomes is often multifactorial. Key causes include suboptimal pH and high ionic strength of the buffer, which can reduce the electrostatic repulsion between liposomes.[1][6] Additionally, the presence of divalent cations or cross-linking by His-tagged proteins can also induce aggregation.[5]

Q2: How can I monitor the aggregation of my liposomes?

A2: Dynamic Light Scattering (DLS) is a widely used technique to monitor liposome size and size distribution (Polydispersity Index, PDI).[7][8] An increase in the average hydrodynamic diameter and PDI over time is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple, albeit less sensitive, method.

Q3: Will the inclusion of 18:1 DGS-NTA(Ni) in my formulation make my liposomes more prone to aggregation?

A3: The DGS-NTA(Ni) lipid itself can introduce a net negative charge, which may enhance stability. However, its primary function is to bind His-tagged molecules. When His-tagged proteins are added, there is a potential for inter-liposomal bridging if the protein can bind to multiple liposomes, thus causing aggregation.

Q4: What is the optimal storage condition for 18:1 DGS-NTA(Ni) liposomes?

A4: For short-term storage (days to weeks), it is recommended to store the liposome suspension at 4°C in a low ionic strength buffer with an optimal pH (6.5-7.5).[3] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose (B1683222) is a common strategy to prevent aggregation and maintain stability.[3]

Q5: Can I sonicate my liposome suspension to reverse aggregation?

A5: While sonication can break up aggregates, it can also alter the size and lamellarity of your liposomes, potentially leading to a less defined system. It is generally better to optimize the formulation and preparation conditions to prevent aggregation from occurring in the first place. If you must use sonication, it should be carefully controlled and the resulting liposomes should be re-characterized.

Experimental Protocols

Protocol 1: Preparation of 18:1 DGS-NTA(Ni) Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar 18:1 DGS-NTA(Ni) liposomes with a defined size.

Materials:

  • 18:1 DGS-NTA(Ni) and other lipids (e.g., DOPC, Cholesterol, DSPE-PEG2000)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a nitrogen stream or high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the lipid film.

    • Hydrate the film by gentle rotation of the flask for 1-2 hours at a temperature above the Tc of all lipids. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • For improved lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane 11-21 times to form unilamellar vesicles (LUVs) of a more uniform size.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to measure the size and polydispersity of liposome samples.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS measurement

  • Liposome suspension

  • Filtration unit (0.22 µm filter)

Procedure:

  • Sample Preparation:

    • If necessary, dilute the liposome suspension with filtered buffer to a suitable concentration for DLS measurement (this is instrument-dependent).

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the dispersant (buffer) into the software.

  • Measurement:

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • A stable, monodisperse sample will have a low PDI (typically < 0.2). An increase in the Z-average diameter and PDI over time indicates aggregation.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction DLS Analysis DLS Analysis Extrusion->DLS Analysis Zeta Potential Zeta Potential Extrusion->Zeta Potential Protein Binding Protein Binding Extrusion->Protein Binding Functional Assays Functional Assays Protein Binding->Functional Assays

Caption: Workflow for preparing and characterizing 18:1 DGS-NTA(Ni) liposomes.

Aggregation_Pathway Figure 2: Factors Leading to Liposome Aggregation cluster_factors Destabilizing Factors Stable Liposomes Stable Liposomes Aggregated Liposomes Aggregated Liposomes High Ionic Strength High Ionic Strength High Ionic Strength->Aggregated Liposomes Suboptimal pH Suboptimal pH Suboptimal pH->Aggregated Liposomes Divalent Cations Divalent Cations Divalent Cations->Aggregated Liposomes Protein Cross-linking Protein Cross-linking Protein Cross-linking->Aggregated Liposomes

Caption: Key factors that can induce the aggregation of liposomes.

Prevention_Strategies Figure 3: Strategies to Prevent Liposome Aggregation cluster_solutions Preventative Measures Liposome Aggregation Liposome Aggregation Stable Liposomes Stable Liposomes Optimize pH (6.5-7.5) Optimize pH (6.5-7.5) Optimize pH (6.5-7.5)->Stable Liposomes Low Ionic Strength Buffer Low Ionic Strength Buffer Low Ionic Strength Buffer->Stable Liposomes Incorporate PEG-Lipids Incorporate PEG-Lipids Incorporate PEG-Lipids->Stable Liposomes Incorporate Charged Lipids Incorporate Charged Lipids Incorporate Charged Lipids->Stable Liposomes Proper Storage (4°C) Proper Storage (4°C) Proper Storage (4°C)->Stable Liposomes

Caption: Key strategies for maintaining the stability of liposome formulations.

References

Technical Support Center: Optimizing 18:1 DGS-NTA(Ni) in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of 18:1 DGS-NTA(Ni) in liposomes for the purpose of binding histidine-tagged (His-tagged) molecules.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 DGS-NTA(Ni) and what is its primary function in liposomes?

1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), or 18:1 DGS-NTA(Ni), is a chelator lipid. Its primary function is to anchor His-tagged proteins or peptides to the surface of a liposome (B1194612).[1][2] The NTA (nitrilotriacetic acid) headgroup chelates a nickel ion, which then facilitates a reversible, high-affinity binding interaction with the imidazole (B134444) groups of a protein's His-tag.[1][3] This allows for the controlled orientation and attachment of proteins to the liposome surface, creating functionalized nanocarriers like immunoliposomes.[1][2]

Q2: What is the optimal molar ratio of DGS-NTA(Ni) in a liposome formulation?

The optimal molar ratio is highly dependent on the specific application, including the size and valency of the His-tagged protein, and the desired protein density on the liposome surface. There is no single universal ratio, but studies show a common range between 1 mol% and 10 mol%.

  • Low-Density Applications: For some applications, ratios as low as 0.3 mol% have been utilized.[4]

  • General Use: A range of 2-5 mol% is frequently employed to achieve efficient protein binding while minimizing potential issues.[5][6] For example, liposomes with 5 mol% DOGS-NTA-Ni have shown a binding capacity of approximately 25 μg of protein per mg of total phospholipid.[6]

  • High-Density Applications: Ratios up to 10-20 mol% have been used in studies requiring high surface density of the anchored protein.[3][7][8]

It is recommended to start with a lower concentration (e.g., 2-3 mol%) and titrate upwards to find the ideal balance for your specific system.[2]

Q3: How does increasing the DGS-NTA(Ni) molar ratio affect protein binding and liposome characteristics?

Increasing the molar ratio of DGS-NTA(Ni) generally increases the number of available binding sites for His-tagged proteins, leading to a higher density of protein on the liposomal surface.[7][9] However, excessively high concentrations can have negative consequences:

  • Non-specific Binding: Higher molar percentages (above 3-5%) can increase the likelihood of non-specific binding of proteins to the liposomes.[2][10]

  • Liposome Aggregation: The presence of a high density of protein on the surface can sometimes lead to liposome-liposome crosslinking and aggregation, especially with proteins that have multiple His-tags or are prone to oligomerization.[2] The use of PEG-modified lipids in the formulation can help mitigate this issue.[2]

  • Impact on Membrane Properties: While DGS-NTA(Ni) integrates into the bilayer, very high concentrations could potentially alter the physical properties of the liposome membrane, though this is less commonly reported.

Q4: What are the key steps for preparing DGS-NTA(Ni)-containing liposomes?

The most common method is thin-film hydration followed by extrusion.

  • Lipid Mixing: The primary lipids (e.g., DOPC, DSPC), cholesterol, and 18:1 DGS-NTA(Ni) are dissolved and mixed in an organic solvent like chloroform.[4][11]

  • Film Formation: The organic solvent is removed under vacuum using a rotary evaporator, which leaves a thin, dry lipid film on the inside of the flask.[4][8]

  • Hydration: The lipid film is hydrated with an aqueous buffer, causing the lipids to self-assemble into multilamellar vesicles (MLVs).[8]

  • Size Homogenization: To create unilamellar vesicles of a uniform size, the MLV solution is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.[8] Freeze-thaw cycles may be performed prior to extrusion to improve lamellarity.[8]

  • Protein Incubation: The prepared liposomes are incubated with the His-tagged protein to allow for binding to the DGS-NTA(Ni) sites on the surface.[12]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or No Protein Binding 1. Inactive DGS-NTA(Ni): The Ni²⁺ ion has been stripped from the NTA headgroup.Perform a control experiment by adding a strong chelator like EDTA to your liposome-protein mixture. If this further reduces binding, it confirms the interaction is Ni²⁺-dependent. Ensure buffers used during preparation and incubation are free of chelating agents.[3][12]
2. Inaccessible His-Tag: The His-tag on the protein is sterically hindered or folded into the protein's interior.Consider re-engineering the protein to move the His-tag to a more accessible terminus (N- or C-terminus) or add a flexible linker between the tag and the protein.
3. Insufficient Molar Ratio: The concentration of DGS-NTA(Ni) is too low for the amount of protein being added.Increase the molar percentage of DGS-NTA(Ni) in the formulation. Titrate from 2 mol% up to 10 mol% to find the optimal concentration.[7]
4. Competitive Inhibition: The buffer contains components that compete with the His-tag for Ni-NTA binding, such as imidazole.Ensure purification buffers containing imidazole are thoroughly removed via dialysis or buffer exchange before incubating the protein with liposomes.[13]
Liposome Aggregation After Protein Addition 1. High Protein Density: A high surface concentration of protein leads to intermolecular interactions between liposomes.Reduce the molar ratio of DGS-NTA(Ni) or decrease the protein-to-liposome ratio during incubation.
2. Protein-Induced Crosslinking: The protein has multiple His-tags or oligomerizes, causing it to bind to more than one liposome simultaneously. Using a longer His-tag (e.g., 10xHis) can sometimes increase this risk.[2]Include a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation. The PEG layer provides a steric barrier that prevents aggregation.[2]
3. Improper Buffer Conditions: The pH or ionic strength of the buffer is promoting protein denaturation or aggregation.Optimize the buffer conditions (pH, salt concentration) for the specific protein being used.
High Non-Specific Binding 1. Molar Ratio Too High: Excess DGS-NTA(Ni) on the surface can lead to low-affinity, non-specific interactions with other proteins or cell surfaces.[2][10]Reduce the molar percentage of DGS-NTA(Ni), ideally to 3% or less.[2]
2. Insufficient Blocking: For cell-based assays, other surface proteins on the cells might interact weakly with the Ni-NTA lipids.Incubate the functionalized liposomes with a non-specific, His-tagged control protein (like His-tagged GFP) to block any unoccupied DGS-NTA(Ni) sites before adding to cells.[8]
3. Electrostatic Interactions: The overall surface charge of the liposome is promoting non-specific adsorption.Adjust the lipid composition to modulate surface charge. For example, use neutral lipids like DOPC as the main component.[11]

Quantitative Data Summary

Table 1: Molar Ratios of 18:1 DGS-NTA(Ni) in Published Liposome Formulations

Molar % DGS-NTA(Ni)Primary LipidsApplication ContextReference
1%L-a-PC/Cholesterol (69/30)General purpose His-tag binding[1]
1%, 2%, 4%Not specifiedIncreasing HIV trimer density on liposome surface[9]
3.3%DOPC (96.7%)Scaffold liposomes for protein interaction studies[8]
4%DOPC/DOPG/DSPE-PEG-COOHConjugation of HIV envelope proteins[14]
5%Egg PC (95%)Binding of recombinant GFP[6]
10%DOPC/Cardiolipin/DOPEScaffold liposomes for protein binding analysis[8]
10%Not specifiedStudying protein-lipid interactions[7]
20%DOPC (80%)Kinetic measurements of protein-liposome association[3]

Experimental Protocols & Visualizations

Detailed Protocol: Preparation of DGS-NTA(Ni) Liposomes and Protein Conjugation

This protocol describes the preparation of 100 nm unilamellar liposomes composed of DOPC and 5 mol% 18:1 DGS-NTA(Ni) for binding a His-tagged protein.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 18:1 DGS-NTA(Ni)[15]

  • Chloroform

  • HEPES buffer (25 mM HEPES, 150 mM KCl, pH 7.5)

  • His-tagged protein of interest in HEPES buffer

  • Rotary evaporator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Nitrogen gas source

Methodology:

  • Lipid Preparation: In a round-bottom flask, combine the desired amounts of DOPC and 18:1 DGS-NTA(Ni) (e.g., 9.5 µmol DOPC and 0.5 µmol DGS-NTA(Ni) for a 5 mol% formulation) dissolved in chloroform.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (at a temperature above the lipid transition temperature, ~37°C) under reduced pressure to evaporate the chloroform. Continue until a thin, uniform lipid film is visible and all solvent is removed. Further dry the film under a stream of nitrogen gas for 30 minutes to remove residual solvent.[8]

  • Lipid Film Hydration: Add 1 mL of HEPES buffer to the flask. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): To enhance the formation of unilamellar vesicles, subject the MLV suspension to 5-10 rapid freeze-thaw cycles by alternating between a liquid nitrogen bath and a warm water bath. This helps to break up multilamellar structures.[8]

  • Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Heat the extruder block to a temperature above the lipid phase transition temperature. Load the MLV suspension into one of the syringes and pass it through the membrane 11-21 times. The resulting solution should become clearer as unilamellar vesicles of a uniform size are formed.[8]

  • Protein Incubation: In a microcentrifuge tube, combine the extruded liposomes with the His-tagged protein at a desired molar ratio (e.g., 1:40 protein to DGS-NTA(Ni)).[6] Incubate at room temperature for at least 15-30 minutes to allow for binding.[8]

  • Characterization (Optional):

    • Size: Use Dynamic Light Scattering (DLS) to confirm the liposome diameter and polydispersity index (PDI).[6]

    • Binding Efficiency: Separate the proteoliposomes from unbound protein using size exclusion chromatography (GPC) or centrifugation. Quantify the protein in the liposome fraction using a standard protein assay (e.g., BCA or fluorescence).[6]

Visual Diagrams

G cluster_prep Liposome Preparation cluster_conj Protein Conjugation & Analysis start 1. Mix Lipids (DOPC, DGS-NTA(Ni)) in Chloroform film 2. Create Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate extrude 4. Extrude for Size Homogenization (100 nm) hydrate->extrude incubate 5. Incubate Liposomes with His-tagged Protein extrude->incubate separate 6. Separate Unbound Protein (e.g., Size Exclusion) incubate->separate analyze 7. Characterize Proteoliposomes (DLS, Protein Assay) separate->analyze

Caption: Experimental workflow for preparing DGS-NTA(Ni) liposomes and conjugating His-tagged proteins.

G cluster_membrane Liposome Bilayer p1 p2 p3 p4 nta_lipid DGS-NTA ni Ni²⁺ nta_lipid->ni Chelation p5 p6 histag His-tag (His)x6 ni->histag Coordination Bond protein His-tagged Protein protein->histag

Caption: Mechanism of His-tagged protein binding to a liposome surface via a DGS-NTA(Ni) anchor.

G start Problem: Low Protein Binding Efficiency q1 Is binding Ni²⁺-dependent? (Test with EDTA) start->q1 a1_yes Yes, EDTA inhibits binding. q1->a1_yes Yes a1_no No, EDTA has no effect. q1->a1_no No sol1 Solution: Binding is specific. Proceed to next check. a1_yes->sol1 sol2 Solution: Interaction is not specific. Check lipid quality and protocol integrity. a1_no->sol2 q2 Is the His-tag accessible? a2_yes Yes, tag is terminal/exposed. q2->a2_yes Yes a2_no No, tag may be buried. q2->a2_no No q3 Is DGS-NTA(Ni) concentration sufficient? a2_yes->q3 sol3 Solution: Re-engineer protein with a more accessible His-tag. a2_no->sol3 a3_no No, ratio is low. q3->a3_no No sol4 Solution: Increase molar % of DGS-NTA(Ni) in formulation. a3_no->sol4 sol1->q2

References

dealing with non-specific binding to DGS-NTA(Ni) surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to DGS-NTA(Ni) surfaces. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols to address non-specific binding during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding to DGS-NTA(Ni) surfaces?

Non-specific binding to DGS-NTA(Ni) surfaces can arise from several factors:

  • Hydrophobic Interactions: Proteins can non-specifically adsorb to the lipid bilayer or other hydrophobic regions of the experimental setup.

  • Electrostatic Interactions: Charged proteins can interact with the charged headgroups of the lipids or the NTA(Ni) complex itself.

  • Contaminants in Protein Preparation: Other proteins or molecules in your purified His-tagged protein sample can bind to the surface.

  • High Density of DGS-NTA(Ni): A high concentration of the DGS-NTA(Ni) lipid in your liposomes or nanodiscs can increase the likelihood of non-specific interactions. It is recommended to keep the molar percentage of the chelating lipid below 3% to minimize this effect.[1]

  • Inaccessibility of the His-tag: The His-tag on your protein of interest may be partially or fully buried within the protein's three-dimensional structure, leading to weak or no specific binding and making non-specific interactions more prominent.[2][3]

Q2: How can I quickly assess the level of non-specific binding in my experiment?

A simple control experiment is to use a surface without the DGS-NTA(Ni) lipid or to use a non-His-tagged protein of similar size and charge. A significant signal in these control experiments indicates a high level of non-specific binding. Another approach is to perform the binding experiment in the presence of a high concentration of free imidazole (B134444) (e.g., 250-500 mM) or EDTA; a persistent signal suggests non-specific interactions.

Q3: What are the key buffer components to optimize for reducing non-specific binding?

The three primary buffer components to optimize are:

  • Imidazole: Low concentrations of imidazole (10-50 mM) in your binding and wash buffers can effectively reduce the binding of contaminating proteins that have weak affinity for the Ni-NTA surface.[4]

  • Salt Concentration (NaCl): Increasing the salt concentration (up to 1-2 M) can help to disrupt non-specific electrostatic interactions between proteins and the surface.[5][6]

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.05-0.1%) can be added to buffers to reduce hydrophobic interactions.[5][6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues with non-specific binding.

Issue 1: High background signal across the entire surface.

This is often indicative of widespread non-specific adsorption of proteins.

Troubleshooting Workflow:

high_background start High Background Signal optimize_imidazole Optimize Imidazole Concentration start->optimize_imidazole increase_salt Increase Salt Concentration (NaCl) optimize_imidazole->increase_salt If background persists add_detergent Add Non-ionic Detergent increase_salt->add_detergent If background persists use_blocking_agent Use a Blocking Agent add_detergent->use_blocking_agent If background persists resolution Reduced Background use_blocking_agent->resolution

Caption: Troubleshooting high background signal.

Detailed Steps:

  • Optimize Imidazole Concentration: Start by adding a low concentration of imidazole (e.g., 10-20 mM) to your binding and wash buffers. This will compete with non-specific binders that have a low affinity for the Ni-NTA complex.

  • Increase Salt Concentration: If non-specific binding persists, increase the NaCl concentration in your buffers. Test a range from 150 mM up to 1 M or even 2 M.[7] High salt concentrations can disrupt electrostatic interactions.

  • Add a Non-ionic Detergent: To address hydrophobic interactions, add a low concentration of a non-ionic detergent such as Tween-20 or Triton X-100 (typically 0.05% to 0.1%) to your buffers.[5][6]

  • Use a Blocking Agent: Before introducing your His-tagged protein, incubate the DGS-NTA(Ni) surface with a blocking agent.

Issue 2: Specific binding is observed, but with a high number of co-purifying contaminants.

This suggests that other proteins are interacting either with the surface or with your protein of interest.

Troubleshooting Workflow:

contaminants start High Contaminant Levels gradient_wash Perform Imidazole Gradient Wash start->gradient_wash increase_wash_steps Increase Number of Wash Steps gradient_wash->increase_wash_steps If contaminants persist check_protein_interactions Investigate Protein-Protein Interactions increase_wash_steps->check_protein_interactions If contaminants persist resolution Improved Purity check_protein_interactions->resolution

Caption: Reducing co-purifying contaminants.

Detailed Steps:

  • Perform an Imidazole Gradient Wash: Instead of a single wash step, use a step-wise or linear gradient of increasing imidazole concentration (e.g., 20 mM, 40 mM, 60 mM, 80 mM) to elute weakly bound contaminants before eluting your target protein at a higher imidazole concentration.

  • Increase the Number and Vigor of Wash Steps: Perform additional wash steps (up to 5 or more) and ensure thorough mixing during each wash to remove non-specifically bound proteins.[5][6]

  • Investigate Protein-Protein Interactions: Some contaminants may be binding to your target protein rather than the Ni-NTA surface. Consider adding reducing agents like β-mercaptoethanol (up to 20 mM) to your lysis buffer to disrupt disulfide bonds between proteins.[7] Be cautious with high concentrations of reducing agents as they can affect the nickel ions.

Issue 3: Your His-tagged protein does not bind to the DGS-NTA(Ni) surface, or the binding is very weak.

This could be due to an inaccessible His-tag or issues with the surface itself.

Troubleshooting Workflow:

weak_binding start Weak or No Binding verify_his_tag Verify His-tag Accessibility start->verify_his_tag check_surface_integrity Check DGS-NTA(Ni) Surface Integrity verify_his_tag->check_surface_integrity If tag is accessible optimize_binding_conditions Optimize Binding Conditions check_surface_integrity->optimize_binding_conditions If surface is intact resolution Successful Binding optimize_binding_conditions->resolution

Caption: Troubleshooting weak or no binding.

Detailed Steps:

  • Verify His-tag Accessibility: The His-tag may be buried within the protein's structure. You can test this by performing a binding assay under denaturing conditions (e.g., using 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). If the protein binds under these conditions, the His-tag is likely inaccessible in its native conformation.[2][3]

  • Check DGS-NTA(Ni) Surface Integrity: Ensure that the DGS-NTA(Ni) liposomes or nanodiscs were prepared correctly and that the nickel ions have been properly chelated. You can test the surface with a control His-tagged protein that is known to bind well.

  • Optimize Binding Conditions: Ensure your binding buffer does not contain chelating agents like EDTA or reducing agents like DTT at high concentrations, as these can strip the nickel ions from the NTA.[8] Also, check the pH of your buffer; a pH below 7.0 can lead to protonation of the histidine residues, inhibiting binding.[8]

Data Presentation

Table 1: Effect of Imidazole Concentration on Non-Specific Binding
Imidazole Concentration (mM)Relative Non-Specific Binding (%)Comments
0100High background, many non-specific bands.
1060Significant reduction in non-specific binding.
2035Further reduction, good starting point for optimization.[7][9]
5015Very low non-specific binding, but may start to elute some weakly bound His-tagged proteins.[4]
100<5Minimal non-specific binding, primarily used for stringent washes.[4]

Note: These are representative values and the optimal imidazole concentration will be protein-dependent.

Table 2: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Readily available, effective for many applications.[10]Can have lot-to-lot variability, may contain contaminating proteins.[10]
Casein (or non-fat dry milk)1-5% (w/v)Inexpensive, generally a very effective blocker.[4]Can interfere with detection of phosphoproteins.
Polyethylene Glycol (PEG)1-5% (w/v)Synthetic, protein-free, reduces hydrophobic interactions.May not be as effective as protein-based blockers for all applications.
Fish Gelatin0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.Can be less effective than BSA or casein in some cases.

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration for Reduced Non-Specific Binding
  • Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 0 mM, 10 mM, 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) in your standard binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Equilibrate your DGS-NTA(Ni) surface with the 0 mM imidazole binding buffer.

  • Load your protein sample onto the surface and incubate to allow for binding.

  • Wash the surface sequentially with each of the imidazole-containing wash buffers, collecting the flow-through from each wash step.

  • Elute your target protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the collected fractions from each wash and the elution step by SDS-PAGE and Western blot to determine the imidazole concentration at which non-specific proteins are removed without eluting your target protein.

Protocol 2: Step-by-Step Guide for a Gradient Wash
  • Prepare four wash buffers with increasing imidazole concentrations:

    • Wash Buffer 1: Binding buffer + 20 mM Imidazole

    • Wash Buffer 2: Binding buffer + 40 mM Imidazole

    • Wash Buffer 3: Binding buffer + 60 mM Imidazole

    • Wash Buffer 4: Binding buffer + 80 mM Imidazole

  • Prepare an elution buffer: Binding buffer + 250 mM Imidazole.

  • After binding your protein to the DGS-NTA(Ni) surface, perform the following wash steps:

    • Wash with 10 bed volumes of Wash Buffer 1.

    • Wash with 10 bed volumes of Wash Buffer 2.

    • Wash with 5 bed volumes of Wash Buffer 3.

    • Wash with 5 bed volumes of Wash Buffer 4.

  • Elute the target protein with 3-5 bed volumes of Elution Buffer.

  • Analyze all wash and elution fractions by SDS-PAGE to assess the purity of your target protein.

Protocol 3: Assessing His-tag Accessibility with Denaturing Purification
  • Prepare a denaturing binding buffer: e.g., 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 8.0.

  • Prepare a denaturing wash buffer: e.g., 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 6.3.

  • Prepare a denaturing elution buffer: e.g., 100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 4.5 or 5.9.

  • Lyse your cells in the denaturing binding buffer to solubilize all proteins, including those in inclusion bodies.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified, denatured lysate with the DGS-NTA(Ni) surface.

  • Wash the surface thoroughly with the denaturing wash buffer.

  • Elute the protein with the denaturing elution buffer.

  • Analyze the eluted fraction by SDS-PAGE. Successful binding and elution under these conditions strongly suggest that the His-tag is inaccessible in the protein's native conformation.[2][3][7]

References

Technical Support Center: 18:1 DGS-NTA(Ni) Performance and Buffer Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 18:1 DGS-NTA(Ni). The following information addresses common issues related to buffer composition that can impact the performance of liposomes and supported lipid bilayers functionalized with this nickel-chelating lipid.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with 18:1 DGS-NTA(Ni).

Problem 1: Low or No Binding of His-tagged Protein to the Liposome (B1194612)/Bilayer

Potential CauseRecommended Solution
Incompatible Buffer Components Certain reagents can interfere with the Nickel-NTA interaction. Ensure your buffer is free from strong chelating agents like EDTA or EGTA, which will strip the Ni2+ ions from the NTA headgroup.[1][2][3] Reducing agents like DTT can also negatively affect the binding capacity of Ni-NTA resins and should be used with caution.[2] If a reducing agent is necessary, consider using β-mercaptoethanol (BME) at a low concentration (e.g., < 20 mM).
Incorrect Buffer pH The binding of the His-tag to Ni-NTA is pH-dependent. A low pH can cause protonation of the histidine side chains, preventing their coordination with the nickel ion.[2] It is generally recommended to use a buffer with a pH in the range of 7.2 to 8.0 for optimal binding.[4]
High Imidazole (B134444) Concentration Imidazole is used to elute His-tagged proteins from Ni-NTA resins by competing for the binding sites. If your buffer contains imidazole, even at low concentrations, it can prevent the binding of your protein of interest.[2][5] For initial binding experiments, it is best to use a buffer with no imidazole.
Inaccessible His-tag The His-tag on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making it inaccessible for binding to the DGS-NTA(Ni) on the lipid surface.[5] To troubleshoot this, you can try purifying the protein under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) and then refolding it, or re-engineering the protein to include a flexible linker between the protein and the His-tag.[2]
Insufficient DGS-NTA(Ni) Concentration The density of DGS-NTA(Ni) in your liposomes or bilayer may be too low to achieve detectable binding. The optimal concentration can vary depending on the protein and the experimental setup. Typical concentrations range from 1 to 10 mol%.[1][6][7]

Problem 2: Non-Specific Binding of Proteins to the Liposome/Bilayer

Potential CauseRecommended Solution
Ionic Interactions Non-specific binding can occur due to electrostatic interactions between proteins and the lipid bilayer. Increasing the salt concentration in your buffer (e.g., up to 500 mM NaCl) can help to reduce these interactions.[8]
Hydrophobic Interactions Some proteins may non-specifically associate with the lipid bilayer through hydrophobic interactions. Including a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween 20) in your buffer can help to minimize this.
Low Imidazole Concentration in Wash Buffers For applications involving washing steps, including a low concentration of imidazole (e.g., 10-20 mM) in the wash buffer can help to elute weakly bound, non-specific proteins while retaining your strongly bound His-tagged protein.

Problem 3: Instability of Liposomes or Supported Lipid Bilayer

Potential CauseRecommended Solution
Inappropriate Buffer Osmolarity Significant differences in osmolarity between the inside and outside of the liposomes can lead to their swelling or shrinking, potentially causing them to rupture. Ensure your buffers are isotonic.
Buffer Components Affecting Lipid Packing Certain buffer components at high concentrations could potentially interact with the lipid headgroups and disrupt the stability of the bilayer. It is advisable to start with commonly used and well-validated buffers such as PBS, HEPES, or MOPS.[4][9][10]
Mechanical Stress During Preparation The process of preparing liposomes (e.g., extrusion, sonication) and supported lipid bilayers can introduce mechanical stress. Following established protocols carefully is crucial for creating stable structures.[4][9][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for binding a His-tagged protein to 18:1 DGS-NTA(Ni)?

A1: The optimal pH for His-tag binding to Ni-NTA is typically between 7.2 and 8.0.[4] At lower pH values, the histidine residues in the His-tag can become protonated, which inhibits their ability to coordinate with the nickel ions.[2]

Q2: Can I include reducing agents like DTT or BME in my buffer?

A2: It is generally recommended to avoid strong reducing agents like DTT as they can reduce the nickel ions and compromise the binding capacity of the NTA.[2] If a reducing agent is necessary to maintain protein stability, β-mercaptoethanol (BME) can be used, but its concentration should be kept low (ideally below 20 mM).

Q3: What concentration of imidazole should I use in my binding and wash buffers?

A3: For the initial binding of your His-tagged protein, your buffer should not contain any imidazole. For washing steps to remove non-specifically bound proteins, a low concentration of imidazole, typically in the range of 10-20 mM, can be effective. The optimal concentration will depend on the affinity of your protein and may require empirical determination.

Q4: How can I prevent non-specific binding to my DGS-NTA(Ni) functionalized liposomes?

A4: To minimize non-specific binding, you can increase the ionic strength of your buffer by adding NaCl (up to 500 mM).[8] Additionally, including a low concentration of a non-ionic detergent can help to reduce hydrophobic interactions. For wash steps, a low concentration of imidazole is also beneficial.

Q5: What is a typical molar percentage of 18:1 DGS-NTA(Ni) to use when preparing liposomes?

A5: The molar percentage of 18:1 DGS-NTA(Ni) can be varied to control the density of His-tag binding sites on the liposome surface. Commonly used concentrations range from 1 mol% to 10 mol%.[1][6][7] The optimal percentage will depend on your specific application and the protein you are working with.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of DGS-NTA(Ni) systems.

Table 1: Apparent Binding Affinity

ProteinLiposome CompositionBuffer ConditionsApparent Binding Affinity (Kd)Reference
Drp1DOPC with 10 mol% DGS-NTA(Ni2+)20 mM HEPES pH 7.4, 150 mM KCl~3 µM[1]
His-SfGFPDOPC with varying mol% Ni-NTA-DGS50 mM MOPS, pH 7.2Not explicitly stated, but concentration-dependent binding was observed.[4]

Table 2: Buffer Component Compatibility with Ni-NTA Systems

ReagentRecommended ConcentrationEffect on Binding
pH 7.2 - 8.0Optimal binding. Lower pH reduces binding.
Imidazole 0 mM (Binding), 10-40 mM (Wash)Competes with His-tag for binding.
EDTA/EGTA 0 mMStrips Ni2+ from NTA, abolishing binding.[1][3]
DTT Not recommendedCan reduce Ni2+ ions.
β-mercaptoethanol < 20 mMGenerally tolerated at low concentrations.
NaCl 150 - 500 mMReduces non-specific ionic interactions.
Non-ionic Detergents Low concentrations (e.g., 0.1%)Reduces non-specific hydrophobic interactions.

Experimental Protocols

Protocol 1: Preparation of 18:1 DGS-NTA(Ni) Containing Liposomes

This protocol describes a general method for preparing large unilamellar vesicles (LUVs) incorporating 18:1 DGS-NTA(Ni).

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids, including 18:1 DGS-NTA(Ni) (e.g., at 5 mol%), dissolved in chloroform.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas while rotating the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

  • Hydration:

    • Rehydrate the lipid film with the desired experimental buffer (e.g., 50 mM MOPS, pH 7.2) to a final lipid concentration of 1-2 mM.[4][10]

    • Incubate the mixture at room temperature for 1 hour, with intermittent vortexing every 15 minutes to facilitate the formation of multilamellar vesicles (MLVs).[4]

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternating between liquid nitrogen and a warm water bath.[4]

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.[4]

  • Storage:

    • Store the prepared liposomes at 4°C and use them within a few days for optimal performance.

Visualizations

HisTag_Binding_Pathway cluster_membrane Lipid Bilayer cluster_inhibitors Inhibitors DGS_NTA_Ni 18:1 DGS-NTA(Ni) Binding_Complex Protein-Lipid Complex DGS_NTA_Ni->Binding_Complex His_Tagged_Protein His-tagged Protein His_Tagged_Protein->DGS_NTA_Ni Binding His_Tagged_Protein->Binding_Complex EDTA EDTA EDTA->DGS_NTA_Ni Strips Ni2+ Imidazole Imidazole Imidazole->DGS_NTA_Ni Competitive Binding Low_pH Low pH Low_pH->His_Tagged_Protein Protonates His-tag Liposome_Prep_Workflow A 1. Lipid Mixing (DOPC, DGS-NTA(Ni), etc. in Chloroform) B 2. Solvent Evaporation (Nitrogen Stream + Vacuum) A->B C 3. Lipid Film Formation B->C D 4. Hydration with Buffer (Formation of MLVs) C->D E 5. Freeze-Thaw Cycles D->E F 6. Extrusion (e.g., 100 nm membrane) E->F G 7. Formation of LUVs F->G H 8. Protein Incubation (His-tagged protein) G->H I 9. Characterization (e.g., DLS, Binding Assay) H->I Troubleshooting_Tree Start Low/No Protein Binding Q1 Is buffer free of EDTA/EGTA? Start->Q1 A1_Yes Check Buffer pH Q1->A1_Yes Yes A1_No Remove Chelators Q1->A1_No No Q2 Is pH between 7.2 and 8.0? A1_Yes->Q2 A2_Yes Check for Imidazole Q2->A2_Yes Yes A2_No Adjust Buffer pH Q2->A2_No No Q3 Is Imidazole present in binding buffer? A2_Yes->Q3 A3_Yes Remove Imidazole Q3->A3_Yes Yes A3_No Investigate His-tag accessibility Q3->A3_No No

References

Technical Support Center: 18:1 DGS-NTA(Ni) Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 DGS-NTA(Ni) in biological samples. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Liposome (B1194612) Aggregation

Q1: My liposomes containing 18:1 DGS-NTA(Ni) are aggregating. What are the possible causes and solutions?

A1: Liposome aggregation is a common issue that can arise from several factors. Here are the primary causes and recommended solutions:

  • Cause: High concentration of DGS-NTA(Ni) lipid.

    • Solution: It is recommended to keep the molar percentage of the chelating DGS-NTA(Ni) lipid below 3% to avoid nonspecific binding and reduce the chances of aggregation[1].

  • Cause: Presence of a poly-histidine tag with more than six histidine residues (e.g., a 10-histidine tag).

    • Solution: A longer histidine tag can be sufficient to bind to more than one DGS-NTA(Ni) liposome, leading to crosslinking and aggregation. If possible, use a His6-tag. If a longer tag is necessary, incorporating PEG-modified lipids into the formulation can inhibit surface reactions between liposomes and prevent aggregation[1].

  • Cause: Inappropriate buffer conditions.

    • Solution: Ensure the buffer pH is optimal for both the liposomes and the protein of interest. Changes in pH can affect the surface charge of both the liposomes and the protein, leading to aggregation.

Issue 2: Instability in Serum

Q2: I'm observing a loss of my His-tagged protein from the liposomes when I introduce them into serum-containing media. Why is this happening and how can I prevent it?

A2: The interaction between the His-tag and the Ni-NTA group is a non-covalent bond, which is known to be unstable in the presence of serum.

  • Cause: Dissociation in serum.

    • Explanation: Non-covalent conjugates using NTA-functionalized lipids like 18:1 DGS-NTA(Ni) readily dissociate in serum[2][3]. This makes them generally unsuitable for in vivo applications or experiments requiring prolonged stability under physiological conditions[2].

    • Solution: For applications requiring high stability in serum, covalent conjugation methods are superior[2]. Consider using alternative lipid formulations that allow for covalent attachment of your protein of interest to the liposome surface.

  • Cause: Interaction with serum proteins.

    • Explanation: Serum proteins can interact with liposomes, leading to the formation of a protein corona. This can destabilize the liposomes and displace the bound His-tagged protein[4][5].

    • Solution: Incorporating polyethylene (B3416737) glycol (PEG)-modified lipids into your liposome formulation can create a steric barrier, reducing the binding of plasma proteins and increasing stability[1].

Issue 3: Chelator Competition

Q3: My His-tagged protein is detaching from the 18:1 DGS-NTA(Ni) liposomes after adding a buffer containing EDTA. What is the problem and what are the alternatives?

A3: EDTA is a strong metal-chelating agent that will strip the Nickel (Ni²⁺) ions from the NTA group, leading to the release of your His-tagged protein.

  • Cause: Nickel stripping by EDTA.

    • Explanation: EDTA has a high affinity for Ni²⁺ ions and will disrupt the His-tag-Ni-NTA interaction[6][7]. The stability of a standard Ni-NTA resin is compromised at EDTA concentrations as low as 1 mM[7].

    • Solution: Avoid using EDTA in your buffers.

  • Alternatives to EDTA: If a chelating agent is required in your experimental setup, consider using alternatives that have a lower affinity for Ni²⁺ or are used for different purposes.

    • For scale management in water-based systems: HEDPA, ATMP, PCA, and PBTC are commonly used[8].

    • For managing hard water salts in cleaning agents: GLDA, HEDTA, DDTPA, and sodium gluconate are options[8].

    • For specific metal ion management: Diethylenetriaminepentaacetic acid (DTPA) is another alternative chelator[9].

    • In biological buffers for reducing metal bioavailability: Citrate and cysteine can be used, as the thiol groups in cysteine have a high affinity for many metals[10].

Issue 4: General Liposome Instability

Q4: My liposomes seem to be unstable even before introducing them to biological samples. What factors related to the formulation could be affecting their stability?

A4: The overall stability of your liposomes depends on their physicochemical properties, which are influenced by the lipid composition and preparation method.

  • Influence of Helper Lipids:

    • Explanation: The choice of "helper" lipids in your formulation is crucial for the stability of the liposomes. The phase transition temperature (Tc) of the constituent lipids is a key factor. Liposomes with higher transition temperatures tend to be more stable[11]. Cholesterol is also a critical component for optimizing vesicle stability[11][12].

    • Recommendation: Formulations with lipids that have a Tc above the experimental temperature are generally more stable. A 70:30% ratio of phospholipid to cholesterol is often found to be a stable formulation[12].

  • Effect of pH and Temperature:

    • Explanation: Both pH and temperature can significantly impact liposome stability. Membrane fluidity generally increases with an increase in pH and temperature, which can lead to leakage. Conversely, lower pH can lead to protonation of phospholipids, increasing membrane rigidity and stability.

    • Recommendation: Carefully control the pH and temperature of your experiments and storage conditions. The optimal conditions will depend on your specific lipid composition.

Quantitative Data Summary

While specific quantitative data on the stability of 18:1 DGS-NTA(Ni) liposomes under varying conditions is limited in the literature, the following table summarizes key qualitative findings and general liposome stability principles.

ParameterConditionEffect on 18:1 DGS-NTA(Ni) Liposome StabilityCitation(s)
Biological Fluid Presence of SerumReadily dissociates non-covalent His-tag binding. Not suitable for in vivo applications.[2][3]
Chelators Presence of EDTA (≥1 mM)Strips Ni²⁺ from the NTA headgroup, leading to the release of His-tagged proteins.[6][7]
Lipid Composition High Molar % of DGS-NTA(Ni) (>3%)Can lead to nonspecific binding and aggregation.[1]
His-tag Length (>6xHis)Can cause liposome crosslinking and aggregation.[1]
Helper Lipids (e.g., Cholesterol)Crucial for overall liposome stability and drug retention.[11][12]
pH Low pHCan increase membrane rigidity and vesicle stability.
High pHCan increase membrane fluidity and potential for leakage.
Temperature High TemperatureIncreases membrane fluidity, potentially leading to leakage.

Experimental Protocols

Protocol 1: Preparation of 18:1 DGS-NTA(Ni) Containing Liposomes

This protocol is a general guideline for the preparation of small unilamellar vesicles (SUVs) containing 18:1 DGS-NTA(Ni) using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DOPC)

  • 18:1 DGS-NTA(Ni)

  • Helper lipid (e.g., Cholesterol)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, 18:1 DGS-NTA(Ni) (e.g., 1-3 mol%), and any helper lipids in chloroform.

    • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by vortexing or sonicating the flask until the lipid film is fully resuspended. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to form unilamellar vesicles of a defined size.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Assessment of Protein Binding to Liposomes

This protocol describes a method to assess the binding of a His-tagged protein to the prepared 18:1 DGS-NTA(Ni) liposomes.

Materials:

  • 18:1 DGS-NTA(Ni) containing liposomes

  • His-tagged protein of interest

  • Binding buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column or centrifugal filter units

Procedure:

  • Incubation:

    • Mix the His-tagged protein with the DGS-NTA(Ni) liposomes in the binding buffer at a desired molar ratio.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) at room temperature with gentle agitation.

  • Separation of Unbound Protein:

    • SEC Method: Load the incubation mixture onto a pre-equilibrated SEC column. The liposome-protein complexes will elute in the void volume, while the smaller, unbound protein will elute later.

    • Centrifugal Filter Method: Use a centrifugal filter unit with a molecular weight cutoff that retains the liposomes but allows the unbound protein to pass through. Centrifuge the mixture according to the manufacturer's instructions.

  • Quantification:

    • Collect the fractions from the SEC column or the retentate and filtrate from the centrifugal filter.

    • Quantify the amount of protein in each fraction using a suitable protein quantification assay (e.g., BCA assay or by measuring absorbance at 280 nm).

    • The amount of bound protein can be calculated by subtracting the amount of unbound protein from the total amount of protein added initially.

Visualizations

Experimental Workflow: Protein Binding to DGS-NTA(Ni) Liposomes

G cluster_prep Liposome Preparation cluster_binding Protein Binding lipid_mix 1. Mix Lipids (DOPC, DGS-NTA(Ni), etc.) in Chloroform film_formation 2. Form Thin Film (Nitrogen Evaporation) lipid_mix->film_formation hydration 3. Hydrate Film (Buffer Addition) film_formation->hydration extrusion 4. Extrude (Form Unilamellar Vesicles) hydration->extrusion incubation 5. Incubate Liposomes with His-tagged Protein extrusion->incubation separation 6. Separate Unbound Protein (SEC or Centrifugation) incubation->separation quantification 7. Quantify Bound Protein (e.g., BCA Assay) separation->quantification

Caption: Workflow for preparing 18:1 DGS-NTA(Ni) liposomes and assessing protein binding.

Troubleshooting Logic: Liposome Aggregation

G start Problem: Liposome Aggregation cause1 High [DGS-NTA(Ni)]? start->cause1 cause2 Long His-tag (>6xHis)? cause1->cause2 No solution1 Solution: Reduce [DGS-NTA(Ni)] to <3 mol% cause1->solution1 Yes cause3 Suboptimal Buffer? cause2->cause3 No solution2 Solution: Use 6xHis-tag or add PEG-lipids cause2->solution2 Yes solution3 Solution: Optimize Buffer pH cause3->solution3 Yes no_solution Consult further literature cause3->no_solution No

Caption: Decision tree for troubleshooting liposome aggregation.

Signaling Pathway Example: Reconstitution of a G-Protein Signaling Cascade

G cluster_liposome Liposome with 18:1 DGS-NTA(Ni) gpcr His-tagged GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein activates ligand Ligand ligand->gpcr binds effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Simplified G-protein signaling pathway reconstituted on a DGS-NTA(Ni) liposome.

References

Technical Support Center: DGS-NTA(Ni) Binding and Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of chelating agents, such as EDTA, on DGS-NTA(Ni) binding.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving DGS-NTA(Ni) and potential interference from chelating agents.

Issue 1: Low or No Binding of His-tagged Protein to DGS-NTA(Ni) Surfaces

Question: My His-tagged protein is not binding, or is showing very weak binding, to the DGS-NTA(Ni) functionalized surface (e.g., liposomes, supported lipid bilayers). What are the possible causes and solutions?

Answer:

Several factors can contribute to poor or absent binding of your His-tagged protein to a DGS-NTA(Ni) surface. The most common culprit is the presence of chelating agents in your buffers.

Possible Causes and Troubleshooting Steps:

  • Presence of EDTA or other Chelating Agents: EDTA is a strong metal chelator and will strip the Ni²⁺ ions from the NTA headgroup, thereby preventing the binding of His-tagged proteins.[1][2][3][4] Even low concentrations of EDTA can significantly reduce binding capacity.[1]

    • Solution: Meticulously check all your buffers and solutions for the presence of EDTA or other common chelating agents like EGTA. Lysis buffers are a frequent source of contamination. Prepare fresh buffers without any chelating agents. If the presence of a chelator is unavoidable for protein stability, consider dialysis or buffer exchange to remove it before the binding step. Some specialized resins offer higher resistance to EDTA, though this is less applicable to DGS-NTA(Ni) lipids.[5]

  • Incorrect Buffer Composition: The pH and ionic strength of your binding buffer can influence the interaction.

    • Solution: Ensure the pH of your binding buffer is optimal for His-tag binding, typically between 7.4 and 8.0. Low pH can lead to the protonation of histidine residues, preventing their coordination with the nickel ions. Maintain a sufficient ionic strength (e.g., 150 mM NaCl) to minimize non-specific binding.

  • Inaccessible His-tag: The His-tag on your protein of interest may be buried within the protein's three-dimensional structure.

    • Solution: If you suspect the His-tag is inaccessible, you can try purifying the protein under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride to unfold the protein and expose the tag. Subsequently, you would need to refold the protein on the surface or after elution.

  • Insufficient DGS-NTA(Ni) Concentration: The density of the DGS-NTA(Ni) lipid in your liposome (B1194612) or bilayer might be too low for detectable binding.

    • Solution: Increase the molar percentage of DGS-NTA(Ni) in your lipid mixture. The optimal concentration may need to be determined empirically for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which EDTA inhibits DGS-NTA(Ni) binding?

A1: EDTA (ethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This allows it to form a very stable cage-like complex with divalent cations like Ni²⁺. The NTA (nitrilotriacetic acid) headgroup of the DGS-NTA lipid is a tetradentate ligand, forming four coordination bonds with the nickel ion. Because EDTA forms a more stable complex with Ni²⁺, it effectively "steals" or strips the nickel ion from the NTA, leaving the DGS-NTA unable to bind to the histidine residues of the His-tag.[1][3] This process is known as metal chelation.

Q2: What is the maximum concentration of EDTA that can be tolerated in a DGS-NTA(Ni) binding experiment?

A2: Ideally, no EDTA should be present in your binding buffers. For Ni-NTA agarose (B213101) resins used in column chromatography, some manufacturers suggest that up to 1 mM EDTA may be tolerated in some cases, but this comes with a significant risk of reduced binding capacity.[6][7] For sensitive applications involving DGS-NTA(Ni) on surfaces like liposomes, it is highly recommended to completely omit EDTA and other strong chelating agents from all buffers used during the binding assay.

Q3: Are there any alternatives to EDTA for inhibiting metalloproteases that are compatible with DGS-NTA(Ni)?

A3: Yes, if protease inhibition is a concern, you can use a cocktail of protease inhibitors that does not contain EDTA. Many commercially available protease inhibitor cocktails are available in both EDTA-containing and EDTA-free formulations. For metalloproteases, specific inhibitors that are less likely to interfere with Ni-NTA binding, such as phosphonamidates or specific hydroxamates (use with caution and at low concentrations), could be considered. However, the most straightforward approach is to use an EDTA-free protease inhibitor cocktail.

Q4: How can I confirm that EDTA is the cause of my binding problem?

A4: You can perform a simple control experiment. Prepare your DGS-NTA(Ni) surface and His-tagged protein in a buffer known to be completely free of EDTA. Then, in a parallel experiment, add a specific, low concentration of EDTA (e.g., 1-5 mM) to the binding buffer. A significant reduction or complete loss of binding in the presence of EDTA would strongly indicate that it is the inhibitory agent.

Data Presentation

Table 1: Impact of EDTA on Ni-NTA Binding Capacity

This table summarizes the effect of increasing EDTA concentrations on the binding capacity of Ni-NTA agarose resins. While this data is for column chromatography resins, it provides a useful reference for understanding the sensitivity of the Ni-NTA interaction to EDTA.

EDTA Concentration (mM)Ni-NTA Binding Capacity Reduction (%)Reference
00[1]
1~10-15[1]
>1Non-linear, steeper decay[1]
Overall (up to tested conc.)46[1]

Note: The binding capacity of Ni-IDA resins shows a more dramatic decrease (overall 65%) after 1 mM EDTA compared to Ni-NTA resins.[1] A study on a specific type of His-tagged protein purification with a novel conjugate showed that even in the presence of 100 mM EDTA, some binding was retained, though significantly reduced.[8]

Experimental Protocols

Protocol: Assessing the Impact of EDTA on His-tagged Protein Binding to DGS-NTA(Ni) Liposomes via Fluorescence Quenching

This protocol describes a method to quantitatively assess the inhibitory effect of EDTA on the binding of a fluorescently labeled His-tagged protein to DGS-NTA(Ni) containing liposomes.

Materials:

  • His-tagged protein of interest, fluorescently labeled (e.g., with FITC or a similar fluorophore).

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable lipid.

  • 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (DGS-NTA(Ni)).[9]

  • Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5), EDTA-free.

  • EDTA stock solution (e.g., 0.5 M, pH 8.0).

  • Liposome extrusion equipment.

  • Fluorometer.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture of DOPC and DGS-NTA(Ni) at the desired molar ratio (e.g., 95:5) in a glass vial.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with the EDTA-free Binding Buffer to a final lipid concentration of 1-5 mg/mL.

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Fluorescence Binding Assay:

    • To a cuvette, add the prepared DGS-NTA(Ni) liposomes diluted in Binding Buffer.

    • Add a known concentration of the fluorescently labeled His-tagged protein to the cuvette.

    • Measure the initial fluorescence intensity (Excitation/Emission wavelengths will depend on the fluorophore). Binding of the fluorescent protein to the liposomes often results in a change in fluorescence intensity (quenching or enhancement).

    • Allow the system to equilibrate and record the fluorescence until a stable signal is achieved.

  • EDTA Inhibition Assay:

    • Prepare a series of experiments as described in step 2.

    • To each experiment, add a different final concentration of EDTA from your stock solution (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

    • Incubate for a set period (e.g., 15-30 minutes) to allow for the chelation of Ni²⁺ by EDTA.

    • Measure the final fluorescence intensity for each EDTA concentration.

  • Data Analysis:

    • Calculate the percentage of binding at each EDTA concentration relative to the no-EDTA control.

    • Plot the percentage of binding as a function of the EDTA concentration to generate an inhibition curve. This will allow you to determine the concentration of EDTA that causes a 50% reduction in binding (IC50).

Mandatory Visualization

EDTA_Chelation_Mechanism cluster_0 DGS-NTA(Ni) Complex cluster_1 His-tagged Protein Binding cluster_2 EDTA Interference cluster_3 Result: No Binding DGS_NTA DGS-NTA Lipid NTA Headgroup Ni_ion Ni²⁺ DGS_NTA->Ni_ion Coordination Bonds (x4) EDTA_Ni_Complex EDTA-Ni²⁺ Complex (Stable) DGS_NTA_empty DGS-NTA Lipid (No Ni²⁺) His_Tag His-tagged Protein (His)₆ Tag His_Tag->Ni_ion Binding via Histidines EDTA EDTA EDTA->Ni_ion Chelation (Strips Ni²⁺) His_Tag_unbound His-tagged Protein (Unbound) DGS_NTA_empty->His_Tag_unbound No Interaction

Caption: Mechanism of EDTA interference with DGS-NTA(Ni) binding.

Troubleshooting_Workflow start Start: Low/No Protein Binding check_chelators Check all buffers for chelating agents (EDTA, EGTA)? start->check_chelators remove_chelators Prepare fresh, chelator-free buffers. Perform buffer exchange/dialysis. check_chelators->remove_chelators Yes check_buffer_comp Check buffer pH (7.4-8.0) and ionic strength? check_chelators->check_buffer_comp No chelators_present Yes no_chelators No re_run_assay Re-run binding assay remove_chelators->re_run_assay adjust_buffer Adjust pH and/or salt concentration. check_buffer_comp->adjust_buffer No check_his_tag Is the His-tag accessible? check_buffer_comp->check_his_tag Yes buffer_ok Yes buffer_not_ok No adjust_buffer->re_run_assay denature_protein Consider purification under denaturing conditions. check_his_tag->denature_protein No check_lipid_conc Is DGS-NTA(Ni) concentration sufficient? check_his_tag->check_lipid_conc Yes his_tag_ok Yes his_tag_not_ok No denature_protein->re_run_assay increase_lipid_conc Increase molar percentage of DGS-NTA(Ni). check_lipid_conc->increase_lipid_conc No further_troubleshooting Consult further literature or technical support. check_lipid_conc->further_troubleshooting Yes lipid_conc_ok Yes lipid_conc_not_ok No increase_lipid_conc->re_run_assay

References

Technical Support Center: Optimizing Protein Orientation on 18:1 DGS-NTA(Ni) Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the orientation of His-tagged proteins on lipid bilayers containing 18:1 DGS-NTA(Ni).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for orienting proteins using 18:1 DGS-NTA(Ni) lipids?

A1: The 18:1 DGS-NTA(Ni) lipid contains a nickel-nitrilotriacetic acid (Ni-NTA) headgroup that specifically binds to polyhistidine tags (His-tags) engineered onto a protein of interest. This interaction anchors the protein to the lipid bilayer via the His-tag, thereby controlling its orientation relative to the membrane surface. The strategic placement of the His-tag on the protein is crucial for achieving the desired orientation.[1]

Q2: What factors can influence the binding affinity and orientation of my His-tagged protein to the DGS-NTA(Ni) lipid surface?

A2: Several factors can impact the binding and orientation:

  • Lipid Composition: The presence of other lipids, such as cholesterol, can alter membrane properties and potentially increase the binding affinity of His-tagged proteins.[2] The overall surface charge of the liposome (B1194612) can also influence protein orientation.

  • DGS-NTA(Ni) Concentration: The molar percentage of DGS-NTA(Ni) in the lipid bilayer directly affects the density of available binding sites. While higher concentrations can increase protein binding, they can also influence the spatial organization of the bound proteins.[3]

  • His-tag Accessibility: The His-tag must be accessible for binding to the Ni-NTA group. If the tag is buried within the protein's structure, binding will be inefficient.[4]

  • Buffer Conditions: pH, ionic strength, and the presence of chelating or reducing agents can significantly affect the Ni-NTA-His-tag interaction.[4]

  • Number and Placement of His-tags: The number of histidine residues in the tag and its location on the protein surface can influence both binding affinity and the final orientation of the protein.[1]

Q3: What is a typical molar percentage of 18:1 DGS-NTA(Ni) to use in my lipid mixture?

A3: The optimal molar percentage can vary depending on the application. Common starting points range from 1 mol% to 10 mol%.[5] For instance, studies have used compositions such as 2 mol%, 3.3 mol%, and up to 10 mol% DGS-NTA(Ni).[6][7][8] It is recommended to start with a lower concentration (e.g., 2-5 mol%) and optimize based on protein binding efficiency and functional assays.

Troubleshooting Guides

This section addresses common issues encountered during the immobilization and orientation of proteins on 18:1 DGS-NTA(Ni) lipid bilayers.

Problem 1: Low or No Binding of His-Tagged Protein to Liposomes
Possible Cause Suggested Solution
Inaccessible His-tag The His-tag may be buried within the protein's folded structure.[4] Consider re-engineering the protein to place the His-tag at the opposite terminus or adding a flexible linker (e.g., poly-glycine or poly-serine) between the protein and the tag. As a diagnostic, you can attempt binding under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to see if an accessible tag improves binding.
Incorrect Buffer Composition pH: Ensure the buffer pH is optimal for the His-tag-Ni-NTA interaction (typically around 7.4-8.0). Low pH can protonate histidine residues, preventing coordination with the nickel ion.[4] Chelating Agents: Avoid EDTA and EGTA in your buffers as they will strip the Ni2+ ions from the NTA group. Reducing Agents: High concentrations of reducing agents like DTT can also negatively impact the Ni-NTA interaction. If a reducing agent is necessary, consider using lower concentrations or alternative reagents. Imidazole (B134444): While used for elution in purification, low concentrations of imidazole in binding buffers can prevent non-specific binding. However, if your protein binding is weak, try reducing or removing imidazole from the binding buffer.
Compromised DGS-NTA(Ni) Lipids Ensure the 18:1 DGS-NTA(Ni) lipid has been stored correctly (typically at -20°C) and has not degraded. Use fresh lipid stocks for preparing liposomes.
Insufficient Incubation Time or Protein Concentration Increase the incubation time of the protein with the liposomes. You can also try increasing the concentration of the His-tagged protein.
Problem 2: Protein Precipitates Upon Incubation with Liposomes
Possible Cause Suggested Solution
Protein Instability in the Presence of Ni2+ Some proteins may be destabilized and aggregate in the presence of nickel ions. This can sometimes be mitigated by optimizing buffer conditions such as pH or ionic strength.
High Local Protein Concentration on the Liposome Surface High concentrations of DGS-NTA(Ni) can lead to a high density of bound protein, which may induce aggregation. Try reducing the molar percentage of DGS-NTA(Ni) in your liposomes.
Incorrect Buffer Conditions Suboptimal buffer pH or ionic strength can lead to protein precipitation. Screen a range of buffer conditions to find one that maintains protein solubility during the binding process.
Problem 3: Suboptimal or Incorrect Protein Orientation
Possible Cause Suggested Solution
Suboptimal His-tag Placement The location of the His-tag dictates the orientation. If a specific orientation is required, consider re-engineering the protein with the His-tag at a different position to achieve the desired presentation.[1]
Multiple His-tags Leading to Mixed Orientations If your protein has multiple His-tags on different surfaces, it may bind in various orientations. For a uniform orientation, it is best to have a single, strategically placed His-tag.[1]
Non-specific Interactions with the Bilayer Electrostatic or hydrophobic interactions between the protein and the lipid bilayer can influence its final orientation. Modifying the lipid composition of the bilayer (e.g., by including charged lipids or PEGylated lipids) can help to minimize these non-specific interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of His-tagged proteins with DGS-NTA(Ni) lipids.

Table 1: Dissociation Constants (Kd) for His-tagged Proteins and DGS-NTA(Ni) Lipids

His-tagged MoleculeLipid CompositionMethodKdReference
6H-GFPPOPC:Chol (8:2), 3 mol% DGS-NTA(Ni)Fluorescence Microscopy37.5 nM[9]
6H-FITCPOPC:Chol (8:2), 3 mol% DGS-NTA(Ni)Fluorescence Microscopy18.5 nM[9]
His6-TagRFP (1H)Ni-NTA SAMSurface Plasmon Resonance0.36 µM[1]

Table 2: Influence of DGS-NTA(Ni) Concentration on Protein Organization

DGS-NTA(Ni) ConcentrationObserved Min Protein PatternReference
0%Wave-like patterns[3]
0.5%Flower-like patterns[3]
1.5%Snowflake-like patterns[3]
3%Irregular patch-like patterns[3]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) with 18:1 DGS-NTA(Ni) by Extrusion

This protocol describes the preparation of SUVs using the lipid film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform (B151607)

  • 18:1 DGS-NTA(Ni) in chloroform

  • Other lipids as required (e.g., cholesterol, PEGylated lipids)

  • Glass vial

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., HEPES or Tris buffer at desired pH)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, combine the desired lipids from their chloroform stocks. For example, for a 98 mol% POPC and 2 mol% DGS-NTA(Ni) mixture.

    • Gently swirl the vial to ensure thorough mixing.

  • Lipid Film Formation:

    • Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, even lipid film on the bottom and lower sides of the vial.

    • Place the vial in a vacuum desiccator for at least 1-2 hours to remove any residual chloroform.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the dried lipid film. The final lipid concentration is typically between 1 and 5 mg/mL.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (for POPC, room temperature is sufficient) for 30-60 minutes with occasional gentle vortexing to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles. Freeze the suspension rapidly in liquid nitrogen until solid, then thaw in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane 11-21 times. This will produce a clear or slightly opalescent suspension of SUVs.

  • Storage:

    • Store the prepared SUVs at 4°C. For short-term storage, it is best to use them within a few days.

Protocol 2: Immobilization of His-tagged Protein on DGS-NTA(Ni) Liposomes

Materials:

  • Prepared DGS-NTA(Ni)-containing SUVs

  • Purified His-tagged protein in a suitable buffer (e.g., HEPES or Tris, pH 7.4-8.0, without EDTA or high concentrations of reducing agents)

  • Incubation buffer (same as the protein buffer)

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the DGS-NTA(Ni) liposome suspension with the purified His-tagged protein. The final concentrations will depend on the desired protein-to-lipid ratio and should be optimized for your specific system.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation (e.g., on a rotator or shaker).

  • Removal of Unbound Protein (Optional):

    • If it is necessary to remove unbound protein, several methods can be used:

      • Size Exclusion Chromatography (SEC): Pass the incubation mixture through a size exclusion column. The larger proteoliposomes will elute in the void volume, separated from the smaller, unbound protein.

      • Centrifugation/Pelleting: For larger liposomes, unbound protein can be removed by pelleting the liposomes via centrifugation and then resuspending them in fresh buffer. This is less effective for small SUVs.

      • Dialysis: Dialyze the sample against the incubation buffer to remove unbound protein.

  • Characterization and Use:

    • The resulting proteoliposomes are now ready for downstream applications and characterization. The efficiency of protein binding can be assessed using techniques such as SDS-PAGE of the liposome fraction or fluorescence-based assays if the protein is labeled.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_immobilization Protein Immobilization lipid_mix 1. Mix Lipids (POPC, DGS-NTA(Ni), etc.) dry_film 2. Form Thin Film (Nitrogen stream & Vacuum) lipid_mix->dry_film hydrate 3. Hydrate Film (Buffer & Incubation) dry_film->hydrate freeze_thaw 4. Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrude 5. Extrude (e.g., 100nm membrane) freeze_thaw->extrude suvs DGS-NTA(Ni) SUVs extrude->suvs incubate 6. Incubate (SUVs + Protein) suvs->incubate his_protein His-tagged Protein his_protein->incubate remove_unbound 7. Remove Unbound Protein (e.g., SEC) incubate->remove_unbound proteoliposomes Oriented Proteoliposomes remove_unbound->proteoliposomes

Caption: Workflow for preparing DGS-NTA(Ni) proteoliposomes.

protein_orientation cluster_membrane Lipid Bilayer lipid1 lipid2 dgs_nta DGS-NTA(Ni) lipid4 lipid5 protein His-tagged Protein his_tag His-tag protein->his_tag his_tag->dgs_nta Specific Binding

Caption: Oriented protein immobilization via His-tag and DGS-NTA(Ni).

References

Technical Support Center: 18:1 DGS-NTA(Ni) in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 18:1 DGS-NTA(Ni) in cellular assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 DGS-NTA(Ni) and what are its primary applications in cellular assays?

A1: 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), or 18:1 DGS-NTA(Ni), is a chelating lipid used to immobilize histidine-tagged (His-tagged) proteins onto lipid bilayers, such as liposomes or supported lipid bilayers.[1][2][3] Its primary application in cellular assays is to present proteins in a membrane-bound context to study protein-protein interactions, cellular signaling, and for the development of drug delivery systems.[4][5][6]

Q2: I am observing binding of my protein to DGS-NTA(Ni) liposomes even though it does not have a His-tag. Why is this happening and how can I prevent it?

A2: Non-specific binding of non-His-tagged proteins to DGS-NTA(Ni) can occur. This interaction is often mediated by naturally occurring histidine residues on the protein surface forming a coordination complex with the Ni2+ ion.[7] One study reported a direct interaction between the protein Drp1 (devoid of a His-tag) and DGS-NTA(Ni²⁺).[7]

To mitigate this, you can:

  • Include a low concentration of imidazole (B134444) (10-20 mM) in your binding buffer. Imidazole will compete with the histidine residues on your protein for binding to the Ni-NTA, reducing non-specific interactions.

  • Perform a control experiment with EDTA. EDTA is a strong chelating agent that will strip the Ni²⁺ ions from the NTA headgroups.[8] If your protein no longer binds after EDTA treatment, it confirms the interaction is Ni²⁺-dependent.[7]

  • Use a control protein. A protein known not to interact with Ni-NTA can help you quantify the level of non-specific binding in your assay.

Q3: My DGS-NTA(Ni)-containing liposomes are aggregating after protein conjugation. What can I do to prevent this?

A3: Liposome (B1194612) aggregation is a common issue when conjugating proteins. This can be caused by proteins cross-linking multiple liposomes. To prevent aggregation, consider the following:

  • Incorporate PEGylated lipids: Including lipids modified with polyethylene (B3416737) glycol (PEG) in your liposome formulation can create a steric barrier that prevents liposomes from getting close enough to aggregate.[9] A balance must be struck, as too much PEG can hinder protein binding.[9]

  • Optimize protein-to-lipid ratio: High protein concentrations can increase the likelihood of aggregation. Titrating the concentration of your His-tagged protein can help find an optimal concentration that allows for sufficient binding without causing aggregation.

  • Control incubation conditions: Time, temperature, and buffer conditions can all influence aggregation. Optimizing these parameters for your specific system may be necessary.

Q4: Is there a risk of 18:1 DGS-NTA(Ni) itself inducing cellular responses in my assay?

A4: Yes, there is evidence that DGS-NTA(Ni) can induce cellular signaling. For instance, it has been shown to trigger calcium signaling in T cells, independent of any conjugated ligand.[10] It is crucial to run proper controls to account for any effects of the lipid itself.

Recommended Controls:

  • Cells incubated with liposomes containing DGS-NTA but without the chelated Ni²⁺ (use DGS-NTA and add EDTA).

  • Cells incubated with liposomes containing a different headgroup to assess the effect of the lipid backbone.

  • Cells incubated with liposomes containing DGS-NTA(Ni) but without the His-tagged protein of interest.

Q5: What is the stability of the His-tag protein interaction with DGS-NTA(Ni) in the presence of serum or plasma?

A5: The interaction between His-tagged proteins and Ni-NTA can be reversible and may be unstable in biological fluids like serum or plasma.[11] Endogenous histidine-containing proteins and other chelators present in these fluids can compete for Ni-NTA binding, leading to the dissociation of your protein of interest from the liposome surface.[11] For in vivo applications or prolonged in vitro assays with serum, this instability is a significant challenge. Using multivalent NTA lipids can increase the avidity and stability of the interaction.[11]

Troubleshooting Guides

Problem 1: Low or No Binding of His-tagged Protein to Liposomes
Possible Cause Troubleshooting Step
Inaccessible His-tag The His-tag may be buried within the protein's tertiary structure. Try purifying the protein under denaturing conditions and refolding it on the liposome, or engineer a longer, more flexible linker between your protein and the His-tag.
Interfering Buffer Components Reducing agents (like DTT) and chelating agents (like EDTA) in your buffer can strip the Ni²⁺ from the NTA group, preventing protein binding. Ensure your buffers are free of these components.
Incorrect pH The binding of histidine to Ni-NTA is pH-dependent. The optimal pH is typically around 7.4-8.0. Ensure your buffer pH is within this range.
Insufficient DGS-NTA(Ni) Concentration The molar percentage of DGS-NTA(Ni) in your liposomes may be too low. Typical concentrations range from 1 to 10 mol%.[4][12][13] You may need to optimize this for your specific protein.
Degraded DGS-NTA(Ni) Ensure the 18:1 DGS-NTA(Ni) lipid is stored correctly at -20°C and has not expired to maintain its stability.[14]
Problem 2: High Background Signal or Non-Specific Cell Binding
Possible Cause Troubleshooting Step
Non-specific protein binding to cells Your protein of interest may have off-target binding to cell surface receptors. Include a control with a soluble version of your protein to assess this.
Liposome composition The overall charge and composition of your liposomes can influence non-specific cell interactions. Consider including neutral lipids like DOPC or PEGylated lipids to reduce non-specific binding.[9][15]
High DGS-NTA(Ni) concentration High densities of Ni-NTA on the liposome surface can lead to increased non-specific binding to cells.[15] Try reducing the molar percentage of DGS-NTA(Ni).
Cellular toxicity of Nickel Although generally used at low concentrations in these assays, high concentrations of nickel can be toxic to some cell lines.[16][17] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your liposomes to rule out toxicity.

Quantitative Data Summary

Table 1: Binding Affinity and Kinetics of His-tagged Proteins to DGS-NTA(Ni) Liposomes

ProteinLiposome CompositionApparent Binding Affinity (Kd)Observed Rate Constants (kobs)Reference
His-SfGFPDOPC with 20 mol% Ni-NTA-DGS~3 µMFast phase: ~10–20 s⁻¹; Slow phase: < 4 s⁻¹[8]
Drp1 (no His-tag)Liposomes with 10 mol% DGS-NTA(Ni²⁺)~3 µMNot Reported[7]

Table 2: Recommended Molar Percentages of 18:1 DGS-NTA(Ni) in Liposome Formulations

ApplicationMolar % of DGS-NTA(Ni)Other LipidsReference
Protein Binding Analysis3.3 mol%96.7 mol% DOPC[4]
Enzymatic Assays10 mol%15 mol% cardiolipin, 35 mol% DOPE, 40 mol% DOPC[4]
Host-Virus Binding Screens2 mol%98 mol% POPC[18]
T-cell Activation Studies5 mol%DOPC, Biotinyl Cap PE[19][20]
HIV-1 Env Coupled Liposomes4 mol%77 mol% DOPC, 15 mol% DOPG, 4 mol% DSPE-PEG₁₄-COOH[21]

Experimental Protocols

Protocol 1: Preparation of DGS-NTA(Ni)-Containing Liposomes

This protocol is adapted from methodologies described in several research articles.[4][7]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 18:1 DGS-NTA(Ni)

  • Chloroform (B151607)

  • Buffer A (25 mM HEPES, 150 mM KCl, pH 7.5)

  • Liquid nitrogen

  • Water bath (37°C)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a glass vial, combine the desired amounts of DOPC and 18:1 DGS-NTA(Ni) dissolved in chloroform to achieve the target molar ratio.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with pre-warmed Buffer A to a final lipid concentration of 1-2 mM.

  • Incubate at 37°C for 30 minutes with occasional vortexing to fully resuspend the lipid mixture, forming multilamellar vesicles (MLVs).[4]

  • Subject the MLV suspension to at least four freeze-thaw cycles by alternating between freezing in liquid nitrogen and thawing in a 37°C water bath.[4]

  • To create unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This should be done at least 11 times.

  • Store the prepared liposomes at 4°C.

Protocol 2: Binding of His-tagged Protein to Liposomes

Materials:

  • Prepared DGS-NTA(Ni)-containing liposomes

  • Purified His-tagged protein in a suitable buffer (e.g., Buffer A)

  • Incubator or water bath

Procedure:

  • Dilute the liposome suspension to the desired final concentration in your assay buffer.

  • Add the His-tagged protein to the diluted liposomes at the desired final concentration.

  • Incubate the mixture for at least 15-30 minutes at room temperature or 37°C to allow for binding.[4] The optimal incubation time may need to be determined empirically.

  • The proteoliposomes are now ready for use in your cellular assay. For some applications, a size-exclusion chromatography step may be necessary to remove unbound protein.[21]

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_protein_binding Protein Binding cluster_cellular_assay Cellular Assay lipid_mixing 1. Lipid Mixing (DOPC + DGS-NTA(Ni)) film_formation 2. Film Formation (Solvent Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Buffer Addition) film_formation->hydration freeze_thaw 4. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 5. Extrusion (Size Control) freeze_thaw->extrusion protein_addition 6. Add His-tagged Protein extrusion->protein_addition incubation 7. Incubation protein_addition->incubation purification 8. (Optional) Purification (Remove unbound protein) incubation->purification cell_incubation 9. Incubate with Cells purification->cell_incubation analysis 10. Analysis (e.g., Microscopy, Flow Cytometry) cell_incubation->analysis

Caption: Experimental workflow for using 18:1 DGS-NTA(Ni) in cellular assays.

troubleshooting_logic start Problem: Low/No Protein Binding q1 Is His-tag accessible? start->q1 a1_yes Check Buffer Composition q1->a1_yes Yes a1_no Denature/Refold or Re-engineer Protein q1->a1_no No q2 Buffer free of reducing/chelating agents? a1_yes->q2 a2_yes Optimize DGS-NTA(Ni) Concentration and pH q2->a2_yes Yes a2_no Prepare Fresh Buffer q2->a2_no No

Caption: Troubleshooting logic for low protein binding to DGS-NTA(Ni) liposomes.

signaling_pathway cluster_liposome Liposome Surface cluster_cell Cell Membrane cluster_intracellular Intracellular liposome DGS-NTA(Ni) + His-tagged Ligand receptor Cell Surface Receptor liposome->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation response Cellular Response signaling->response control_liposome DGS-NTA(Ni) alone (Control) control_liposome->receptor Potential non-specific interaction/signaling

References

strategies to overcome steric hindrance in DGS-NTA(Ni) systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DGS-NTA(Ni) systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the immobilization of His-tagged proteins on DGS-NTA(Ni) functionalized surfaces, such as liposomes and solid supports.

Frequently Asked Questions (FAQs)

Q1: What is DGS-NTA(Ni) and what is it used for?

DGS-NTA(Ni) (1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt)) is a chelating lipid used to immobilize proteins with a polyhistidine-tag (His-tag) onto lipid bilayers, such as liposomes or supported lipid bilayers.[1][2] The nickel ion (Ni²⁺) coordinated by the nitrilotriacetic acid (NTA) group specifically and reversibly binds to the His-tag, providing a controlled method for protein orientation on surfaces.[3][4] This system is widely used in drug delivery, vaccine development, and in vitro studies of protein-protein and protein-lipid interactions.[5][6][7]

Q2: My His-tagged protein is not binding efficiently to the DGS-NTA(Ni) liposomes. What are the possible causes?

Several factors can lead to poor binding of your His-tagged protein. These include:

  • Steric Hindrance: The His-tag may be buried within the protein's three-dimensional structure, making it inaccessible to the DGS-NTA(Ni) on the liposome (B1194612) surface.

  • Inappropriate Buffer Conditions: The pH of the buffer can affect the charge of the histidine residues, and certain additives can interfere with the Ni²⁺-His-tag interaction.

  • Low DGS-NTA(Ni) Concentration: The molar percentage of DGS-NTA(Ni) in the liposome might be too low for efficient protein capture.

  • Protein Aggregation: The protein itself may be aggregated, preventing proper interaction with the liposome surface.

  • Competition for Binding Sites: Components in your protein solution may be competing with the His-tag for binding to the Ni-NTA.

Q3: How can I overcome steric hindrance of the His-tag?

Steric hindrance, where the His-tag is not accessible, is a common issue. Here are several strategies to address this:

  • Introduce a Flexible Linker: Genetically engineering a flexible linker, such as a (Gly-Gly-Gly-Gly-Ser)n repeat, between your protein and the His-tag can provide the necessary flexibility for the tag to reach the DGS-NTA(Ni) on the surface.[8][9][10][11][12]

  • Change the His-tag Location: Moving the His-tag from the N-terminus to the C-terminus, or vice versa, can sometimes expose the tag.[13]

  • Use a Longer His-tag: Increasing the number of histidine residues from six to ten (10xHis-tag) can enhance the binding affinity and potentially overcome minor accessibility issues.[7] However, be aware that longer His-tags might also promote liposome aggregation.[7]

  • Partial Denaturation: In some cases, mild denaturing conditions can expose the His-tag. However, this is often not desirable if protein function needs to be preserved.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low protein binding Steric hindrance of the His-tag- Introduce a flexible linker between the protein and the His-tag.- Relocate the His-tag to the other terminus of the protein.- Increase the length of the His-tag (e.g., from 6xHis to 10xHis).
Buffer composition- Ensure the pH of the binding buffer is between 7.2 and 8.0.- Avoid chelating agents like EDTA and reducing agents like DTT in your buffers.- Limit the concentration of imidazole (B134444) in the binding buffer.
Low DGS-NTA(Ni) concentration- Increase the molar percentage of DGS-NTA(Ni) in the liposome formulation (e.g., from 1 mol% to 5 mol%).
Protein aggregation- Analyze protein solution for aggregates using techniques like dynamic light scattering (DLS).- Optimize protein purification and storage conditions to prevent aggregation.
Liposome aggregation upon protein binding Protein-mediated cross-linking of liposomes- Reduce the molar percentage of DGS-NTA(Ni) in the liposomes.- Decrease the concentration of the His-tagged protein.- Include PEGylated lipids (e.g., DSPE-PEG2000) in the liposome formulation to create a steric barrier.[7]
Non-specific binding of proteins Hydrophobic or electrostatic interactions with the lipid bilayer- Increase the ionic strength of the buffer (e.g., up to 500 mM NaCl) to reduce electrostatic interactions.- Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) in the binding buffer.- Keep the molar percentage of DGS-NTA(Ni) below 3% to minimize non-specific interactions.[7]

Experimental Protocols

Protocol 1: Preparation of DGS-NTA(Ni) Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing DGS-NTA(Ni) using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DOPC)

  • DGS-NTA(Ni)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.5)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the primary lipid and DGS-NTA(Ni) in chloroform at the desired molar ratio (e.g., 95:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.[5]

  • Hydration:

    • Add the hydration buffer to the flask containing the dried lipid film.

    • Hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the lipid suspension through the membrane multiple times (e.g., 11-21 times) to form SUVs of a uniform size.

  • Characterization:

    • Determine the size distribution and concentration of the prepared liposomes using techniques such as Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).

Protocol 2: Quantification of Protein Binding to DGS-NTA(Ni) Liposomes

This protocol outlines a method to quantify the amount of His-tagged protein bound to DGS-NTA(Ni) liposomes using a centrifugation-based separation and protein quantification assay.

Materials:

  • DGS-NTA(Ni) liposomes (prepared as in Protocol 1)

  • His-tagged protein solution of known concentration

  • Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.5)

  • Ultracentrifuge

  • Protein quantification assay (e.g., Micro-BCA or Bradford assay)

  • Microplate reader

Procedure:

  • Incubation:

    • In a microcentrifuge tube, mix a known amount of DGS-NTA(Ni) liposomes with a known amount of His-tagged protein in the binding buffer.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Separation of Liposomes:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully collect the supernatant, which contains the unbound protein.

  • Quantification of Unbound Protein:

    • Determine the concentration of protein in the supernatant using a suitable protein quantification assay.

  • Calculation of Bound Protein:

    • Calculate the amount of bound protein by subtracting the amount of unbound protein from the initial amount of protein added.

    • The binding capacity can be expressed as µg of protein per µmol of lipid.

Data Presentation

Parameter Condition A Condition B Condition C Reference
DGS-NTA(Ni) (mol%) 1510[6]
Protein Binding Capacity (µg protein/mg lipid) ~5~25~40[6]
Liposome Aggregation LowModerateHigh[7]

Note: The above data is illustrative and the actual binding capacity will depend on the specific protein and experimental conditions.

Visualizations

Steric_Hindrance cluster_0 Scenario 1: Steric Hindrance cluster_1 Solution: Flexible Linker Protein_A Protein HisTag_A His-Tag (Buried) Liposome_A DGS-NTA(Ni) Liposome HisTag_A->Liposome_A No Binding Protein_B Protein Linker_B Flexible Linker Protein_B->Linker_B HisTag_B His-Tag Linker_B->HisTag_B Liposome_B DGS-NTA(Ni) Liposome HisTag_B->Liposome_B Successful Binding

Caption: Overcoming steric hindrance with a flexible linker.

Protein_Orientation cluster_0 Protein Orientation on DGS-NTA(Ni) Surface cluster_1 Experimental Workflow SideOn Side-on Binding (Sterically Occlusive) EndOn End-on Binding (Higher Packing Density) SideOn->EndOn Surface Start Prepare DGS-NTA(Ni) Liposomes Incubate Incubate with His-tagged Protein Start->Incubate Separate Separate Liposomes (Ultracentrifugation) Incubate->Separate Quantify Quantify Unbound Protein Separate->Quantify Calculate Calculate Binding Efficiency Quantify->Calculate

Caption: Protein orientation and experimental workflow.

References

Validation & Comparative

Preserving Protein Integrity: A Comparative Guide to Functional Validation After Immobilization on 18:1 DGS-NTA(Ni)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful immobilization of proteins to solid supports is a critical step for a multitude of applications, from biosensing to cell-free signaling studies. The 18:1 Dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), or 18:1 DGS-NTA(Ni), has emerged as a popular choice for the oriented immobilization of histidine-tagged (His-tagged) proteins onto lipid bilayers. However, ensuring that the immobilized protein retains its native functionality is paramount. This guide provides a comprehensive comparison of 18:1 DGS-NTA(Ni) with alternative immobilization strategies, supported by experimental data and detailed protocols to validate protein function post-immobilization.

This guide will delve into a comparative analysis of common protein immobilization techniques, present quantitative data on their performance, and provide detailed experimental protocols for key validation assays. Furthermore, a visual representation of a relevant signaling pathway initiated by an immobilized ligand will be provided to illustrate the practical application of these methodologies.

Performance Comparison of Protein Immobilization Techniques

The choice of immobilization strategy can significantly impact the stability, orientation, and ultimately, the functionality of the immobilized protein. Below is a comparative summary of 18:1 DGS-NTA(Ni) with other prevalent methods.

Immobilization MethodPrincipleAdvantagesDisadvantagesKey Performance Metrics
18:1 DGS-NTA(Ni) (His-tag) Non-covalent, affinity-based chelation of a polyhistidine tag to Ni²⁺ ions complexed by the NTA group on the lipid.- Site-specific and oriented immobilization- Mild immobilization conditions preserving protein structure- Reversible binding allows for surface regeneration- Good for proteins on lipid bilayers- Potential for protein leaching over time[1][2]- His-tag may slightly alter protein conformation- Stability can be sensitive to pH and chelating agents like EDTA- Binding Affinity (Kᴅ): Typically in the nM to µM range- Surface Density: Moderate- Activity Retention: Generally high
Covalent Coupling (e.g., Amine Coupling) Formation of a stable, covalent bond between functional groups on the protein (e.g., primary amines) and a chemically activated surface.- Highly stable and robust immobilization- Minimal protein leaching- Random orientation can lead to reduced functionality- Harsh chemical activation steps may denature the protein- Irreversible binding prevents surface regeneration- Binding Affinity (Kᴅ): Not applicable (covalent)- Surface Density: High[3]- Activity Retention: Variable, can be lower due to random orientation[4]
Streptavidin-Biotin Interaction High-affinity non-covalent interaction between biotin (B1667282) (covalently attached to the protein) and streptavidin (immobilized on the surface).- Extremely high affinity and stability (Kᴅ ~ 10⁻¹⁴ M)[5]- Site-specific immobilization via controlled biotinylation- Mild binding conditions- Irreversible binding makes surface regeneration difficult[6][7]- Requires an additional protein biotinylation step- Potential for non-specific binding from endogenous biotin- Binding Affinity (Kᴅ): Very low (pM to fM range)- Surface Density: High- Activity Retention: Generally high
Physical Adsorption Non-specific adsorption of the protein to the surface via hydrophobic and/or electrostatic interactions.- Simple and fast procedure- No chemical modification of the protein required- Random orientation and potential for denaturation- Weak binding can lead to significant protein leaching- Prone to high non-specific binding- Binding Affinity (Kᴅ): Not well-defined (weak interactions)- Surface Density: Variable and often low[3]- Activity Retention: Often low due to denaturation and poor orientation

Quantitative Comparison of Immobilization Methods

The following tables summarize quantitative data from studies comparing different immobilization techniques for various functional assays.

Table 1: Surface Plasmon Resonance (SPR) Analysis of Different Immobilization Strategies

ParameterHis-tag (Deca-His) on NTA Surface[1][2]Covalent Amine Coupling[1][2]
Immobilization Level (RU) ~1500~1500
Analyte Binding (Ligand) Neu5AcNeu5Ac
Association Rate (ka) (M⁻¹s⁻¹) 1.3 x 10³1.2 x 10³
Dissociation Rate (kd) (s⁻¹) 1.1 x 10⁻³1.0 x 10⁻³
Equilibrium Dissociation Constant (Kᴅ) (µM) 0.850.83
Stability Stable for multiple analyte injectionsVery stable
Regeneration Possible with EDTA/imidazoleNot possible

This data indicates that for this particular interaction, the observed binding kinetics were comparable between a stable His-tag immobilization and covalent coupling, highlighting the ability of the His-tag system to maintain protein functionality.[1][2]

Table 2: Comparison of Kinetic Parameters for Free and Immobilized Enzymes

Enzyme and Immobilization MethodVmax (µmol/min/mg)Km (mM)Activity Retention (%)
Free β-galactosidase 1.52.5100
β-galactosidase on Chitosan Beads (Covalent) 0.922.260
Free Alkaline Phosphatase 2500.5100
Alkaline Phosphatase in Polyacrylamide Gel (Entrapment) 501.020

Immobilization often leads to a decrease in Vmax and an increase in Km, indicating reduced catalytic efficiency and lower substrate affinity, respectively. This can be attributed to diffusional limitations and conformational changes upon immobilization.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of protein functionality.

Protocol 1: Validating Protein-Ligand Interaction using Surface Plasmon Resonance (SPR)
  • Surface Preparation:

    • For His-tagged proteins on a supported lipid bilayer (SLB), inject vesicles containing 1-5 mol% 18:1 DGS-NTA(Ni) over a clean L1 sensor chip to form the SLB.

    • For covalent immobilization, use a CM5 sensor chip and activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization:

    • His-tag: Inject the His-tagged protein at a concentration of 10-50 µg/mL in a suitable buffer (e.g., HBS-P+) over the NTA-functionalized surface.

    • Covalent: Inject the protein (10-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.0-5.5) over the activated surface. Block remaining active sites with a 1 M ethanolamine-HCl injection.

  • Analyte Interaction:

    • Inject a series of analyte concentrations over the immobilized protein surface and a reference channel.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kᴅ).

Protocol 2: Assessing Enzymatic Activity of Immobilized Enzymes
  • Immobilization:

    • Immobilize the enzyme onto the desired support (e.g., 18:1 DGS-NTA(Ni) liposomes, NHS-activated beads) following the manufacturer's or established protocols.

    • Wash thoroughly to remove any unbound enzyme.

  • Activity Assay:

    • Prepare a range of substrate concentrations in a suitable reaction buffer.

    • Add a known amount of the immobilized enzyme to initiate the reaction. For surface-based assays, flow the substrate over the surface.

    • Monitor product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Compare the kinetic parameters of the immobilized enzyme to the free enzyme in solution to determine the percentage of activity retention.[4]

Visualizing Signaling Pathways

The functionality of immobilized proteins can extend to initiating complex cellular signaling cascades. A common application is the use of supported lipid bilayers (SLBs) functionalized with ligands to activate T-cell signaling.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) / Supported Lipid Bilayer cluster_TCell T-Cell pMHC pMHC TCR TCR pMHC->TCR Signal 1 (Antigen Recognition) ICAM1 ICAM-1 LFA1 LFA-1 ICAM1->LFA1 Adhesion CD80 CD80 (B7) CD28 CD28 CD80->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck recruits & activates ZAP70 ZAP70 TCR->ZAP70 recruits & activates CD28->Lck enhances signaling Lck->TCR phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg PLCγ LAT->PLCg recruits AP1 AP-1 Activation LAT->AP1 activates NFkB NF-κB Activation LAT->NFkB activates Vav Vav SLP76->Vav recruits SLP76->AP1 activates SLP76->NFkB activates NFAT NFAT Activation PLCg->NFAT activates Actin Actin Polymerization Vav->Actin activates

Caption: T-cell activation initiated by immobilized ligands on a supported lipid bilayer.

This diagram illustrates the key molecular interactions involved in T-cell activation, a process that can be reconstituted in vitro using SLBs functionalized with pMHC and co-stimulatory molecules like CD80. The functionality of the immobilized proteins is validated by observing downstream signaling events such as calcium flux (indicative of PLCγ activation and leading to NFAT activation) and actin polymerization.[10][11][12]

References

A Comparative Guide to Negative Control Experiments for 18:1 DGS-NTA(Ni) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various negative control experiments for 18:1 DGS-NTA(Ni) binding assays. Understanding and implementing appropriate negative controls are crucial for validating the specificity of protein-lipid interactions and ensuring the reliability of experimental data. This document outlines key negative controls, presents comparative data, and provides detailed experimental protocols and visualizations to aid in the design and interpretation of your binding assays.

Comparison of Negative Controls for 18:1 DGS-NTA(Ni) Binding Assays

The selection of an appropriate negative control is critical for demonstrating that the observed binding of a His-tagged protein is specifically mediated by the nickel-nitrilotriacetic acid (Ni-NTA) complex on the liposome (B1194612) surface. The following table summarizes the expected outcomes for various negative control strategies.

Negative Control StrategyHis-Tagged Protein of InterestNon-His-Tagged Control Protein (e.g., BSA)Key Takeaway
Liposomes lacking 18:1 DGS-NTA(Ni) No significant bindingNo significant bindingConfirms that the protein does not non-specifically interact with the base lipid composition of the vesicle.
Liposomes with 18:1 DGS-NTA (no Ni²⁺) No significant bindingNo significant bindingDemonstrates the essential role of the chelated nickel ion in mediating the binding of the His-tag.
Competition with EDTA Binding is abolishedNot applicableEDTA, a strong chelating agent, strips the Ni²⁺ from the NTA group, thus preventing or reversing the binding of the His-tagged protein and confirming the Ni²⁺-dependency of the interaction.[1][2]
Competition with Imidazole (B134444) Binding is reduced or abolishedNot applicableImidazole competes with the histidine residues of the His-tag for coordination with the Ni²⁺ ion, thereby inhibiting the binding of the protein to the liposome in a concentration-dependent manner.
Non-His-tagged Protein Control Not applicableNo significant bindingShows that a protein without a His-tag does not bind to the 18:1 DGS-NTA(Ni) containing liposomes, indicating the specificity of the His-tag-Ni-NTA interaction.[1]

Experimental Protocols

Here, we provide detailed protocols for conducting 18:1 DGS-NTA(Ni) binding assays with appropriate negative controls.

Protocol 1: Liposome Preparation
  • Lipid Film Formation:

    • In a glass vial, combine the desired lipids (e.g., a base lipid like DOPC and 1-5 mol% 18:1 DGS-NTA(Ni)) dissolved in chloroform.

    • For negative control liposomes, omit the 18:1 DGS-NTA(Ni) or use a non-chelating lipid.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline, pH 7.4) to a final lipid concentration of 1-2 mM.

    • Vortex the mixture intermittently for 30 minutes to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles of a defined size, extrude the MLV suspension 11-21 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Protein-Liposome Binding Assay
  • Binding Reaction:

    • In a microcentrifuge tube, combine the His-tagged protein of interest with the 18:1 DGS-NTA(Ni) containing liposomes at the desired molar ratio.

    • For negative controls, incubate the His-tagged protein with liposomes lacking DGS-NTA(Ni), or incubate a non-His-tagged protein with the DGS-NTA(Ni) liposomes.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for binding.

  • Separation of Bound and Unbound Protein:

    • Separate the liposomes (with bound protein) from the unbound protein using a suitable method such as:

      • Centrifugation: Pellet the liposomes by ultracentrifugation.

      • Size Exclusion Chromatography (SEC): Pass the mixture through an SEC column where the larger liposomes elute before the smaller, unbound proteins.

  • Quantification:

    • Analyze the amount of protein in the liposome fraction and the unbound fraction by a suitable protein quantification method (e.g., SDS-PAGE with densitometry, fluorescence spectroscopy if the protein is labeled).

Protocol 3: Competitive Binding Assays (Negative Controls)
  • EDTA Competition:

    • Prepare the binding reaction as described in Protocol 2.

    • Add a final concentration of 10-50 mM EDTA to the pre-formed protein-liposome complex and incubate for 15 minutes.

    • Alternatively, pre-incubate the DGS-NTA(Ni) liposomes with EDTA before adding the His-tagged protein.

    • Analyze the displacement of the protein from the liposomes.

  • Imidazole Competition:

    • Prepare the binding reaction as described in Protocol 2.

    • Include a range of imidazole concentrations (e.g., 10-250 mM) in the binding buffer.

    • Analyze the inhibition of protein binding to the liposomes at different imidazole concentrations.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing the specificity of 18:1 DGS-NTA(Ni) binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis His_Protein His-tagged Protein Incubate Incubate (RT, 15-30 min) His_Protein->Incubate NTA_Liposomes Liposomes with 18:1 DGS-NTA(Ni) NTA_Liposomes->Incubate Separate Separate Bound from Unbound (e.g., Centrifugation) Incubate->Separate Quantify Quantify Protein in Fractions Separate->Quantify

Caption: Workflow for a standard 18:1 DGS-NTA(Ni) binding assay.

Negative_Control_Workflow cluster_protein Protein Component cluster_liposome Liposome Component cluster_competitor Competitive Agent cluster_assay Binding Assay His_Protein His-tagged Protein Assay1 Assay 1: His-Protein + Control Liposomes His_Protein->Assay1 Assay3 Assay 3: His-Protein + NTA Liposomes + EDTA His_Protein->Assay3 Assay4 Assay 4: His-Protein + NTA Liposomes + Imidazole His_Protein->Assay4 NonHis_Protein Non-His-tagged Protein Assay2 Assay 2: NonHis-Protein + NTA Liposomes NonHis_Protein->Assay2 NTA_Liposomes Liposomes with 18:1 DGS-NTA(Ni) NTA_Liposomes->Assay2 NTA_Liposomes->Assay3 NTA_Liposomes->Assay4 Control_Liposomes Liposomes without 18:1 DGS-NTA(Ni) Control_Liposomes->Assay1 EDTA EDTA EDTA->Assay3 Imidazole Imidazole Imidazole->Assay4

Caption: Overview of different negative control experiment setups.

References

A Comparative Guide to 18:1 and 16:0 DGS-NTA(Ni) for His-Tagged Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology, cell signaling, and drug development, the precise immobilization of histidine-tagged (His-tagged) proteins onto lipid bilayers is a critical technique. The choice of chelating lipid can significantly influence the outcome of experiments by affecting protein mobility, binding kinetics, and the biophysical properties of the membrane itself. This guide provides an objective comparison of two commonly used nickel-chelating lipids: 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (18:1 DGS-NTA(Ni) ) and 1,2-dipalmitoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (16:0 DGS-NTA(Ni) ).

The primary difference between these two lipids lies in their acyl chains: 18:1 DGS-NTA(Ni) contains two monounsaturated oleoyl (B10858665) chains, while 16:0 DGS-NTA(Ni) possesses two saturated palmitoyl (B13399708) chains. This structural variance has profound implications for the fluidity and packing of the lipid bilayers they form, which in turn can modulate the binding of His-tagged proteins.

Physicochemical Properties at a Glance

The acyl chain composition is the defining factor that differentiates the performance of these two lipids in a membrane system. The presence of a cis-double bond in the 18:1 oleoyl chains introduces a kink, leading to looser lipid packing and increased membrane fluidity. Conversely, the straight, saturated 16:0 palmitoyl chains allow for tight, ordered packing.

Feature18:1 DGS-NTA(Ni)16:0 DGS-NTA(Ni)
Common Name DOGS-NTA(Ni)DPGS-NTA(Ni)
Acyl Chain Composition 2x Oleoyl (18:1, cis-Δ9)2x Palmitoyl (16:0)
Acyl Chain Saturation MonounsaturatedSaturated
Membrane Phase (at RT) Liquid-disordered (Ld)Gel (Lβ) or Liquid-ordered (Lo)
Expected Membrane Fluidity HighLow
Lipid Packing LooseTight

The Impact of Acyl Chains on Protein Binding Performance

While the specific binding interaction occurs between the His-tag and the Ni-NTA headgroup, the lipidic anchor plays a crucial role in the kinetics and stability of this interaction. The binding is a multivalent process where the lateral mobility of the chelator lipids within the bilayer can allow multiple lipids to engage with a single His-tagged protein, significantly enhancing the avidity of the interaction.[1][2]

18:1 DGS-NTA(Ni): Fostering Rapid and Stable Binding through Fluidity

The high membrane fluidity conferred by the unsaturated oleoyl chains of 18:1 DGS-NTA(Ni) facilitates a higher degree of lateral mobility.[3] This mobility is advantageous for the rapid recruitment of multiple chelator lipids to a His-tagged protein that has initially bound to a single NTA headgroup.[1] This cooperative binding effect can result in a faster on-rate and a more stable, multivalent attachment of the protein to the membrane surface. The looser packing of lipids in a fluid membrane may also enhance the accessibility of the Ni-NTA headgroup for the initial binding event.

16:0 DGS-NTA(Ni): Probing Interactions in Ordered Domains

In contrast, the saturated palmitoyl chains of 16:0 DGS-NTA(Ni) lead to the formation of more rigid, gel-phase bilayers with tightly packed lipids and significantly reduced lateral mobility.[4][5] This restricted movement can slow down the recruitment of additional chelator lipids, potentially resulting in a slower on-rate and lower overall binding avidity compared to the 18:1 counterpart under identical conditions. However, this lipid is invaluable for studies aiming to immobilize proteins within specific, ordered membrane domains or to investigate how protein binding is affected by a less fluid membrane environment.[6]

cluster_membrane Lipid Bilayer lipids_fluid 18:1 DGS-NTA(Ni) High Lateral Mobility lipids_rigid 16:0 DGS-NTA(Ni) Low Lateral Mobility protein His-Tagged Protein protein->lipids_fluid:h Faster on-rate Stable multivalent binding protein->lipids_rigid:h Slower on-rate Binding in ordered domains

Conceptual model of binding kinetics influenced by lipid mobility.

Quantitative Data Comparison

To date, no studies have been published that offer a direct, side-by-side quantitative comparison of binding affinities and kinetics for a given His-tagged protein with 18:1 DGS-NTA(Ni) versus 16:0 DGS-NTA(Ni). Researchers are encouraged to perform their own comparative experiments using the protocols outlined below. The following table serves as a template for recording such empirical data.

Parameter18:1 DGS-NTA(Ni)16:0 DGS-NTA(Ni)Method
Binding Affinity (Kd) e.g., X nMe.g., Y nMFluorescence Quenching / SPR
Association Rate (ka) e.g., X M-1s-1e.g., Y M-1s-1Surface Plasmon Resonance (SPR)
Dissociation Rate (kd) e.g., X s-1e.g., Y s-1Surface Plasmon Resonance (SPR)
Binding Capacity (Bmax) e.g., X RUe.g., Y RUSurface Plasmon Resonance (SPR)

Experimental Protocols for Comparative Analysis

To empirically determine the optimal DGS-NTA(Ni) lipid for a specific application, we provide detailed methodologies for key experiments.

start Start liposome_prep Liposome (B1194612) Preparation (with 18:1 or 16:0 DGS-NTA) start->liposome_prep protein_prep His-Tagged Protein Purification start->protein_prep binding_assay Binding Incubation (Protein + Liposomes) liposome_prep->binding_assay protein_prep->binding_assay separation Separation of Bound from Unbound Protein binding_assay->separation quantification Quantification of Bound Protein separation->quantification end End quantification->end

General workflow for liposome-based protein binding assays.
Protocol 1: Liposome Co-Pelleting Assay (Semi-Quantitative)

This method provides a straightforward way to visually compare the amount of protein bound to each type of liposome.[7][8]

1. Materials:

  • 18:1 DGS-NTA(Ni) and 16:0 DGS-NTA(Ni)

  • Backbone lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform

  • Binding Buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.5)

  • Purified His-tagged protein of interest

  • Ultracentrifuge with a rotor for pelleting liposomes (e.g., TLA-100)

  • SDS-PAGE materials and Coomassie stain

2. Liposome Preparation:

  • In separate glass vials, prepare lipid mixtures by combining the backbone lipid (e.g., DOPC) with either 18:1 DGS-NTA(Ni) or 16:0 DGS-NTA(Ni) at a desired molar ratio (e.g., 95:5) in chloroform.

  • Dry the lipid mixtures under a gentle stream of nitrogen gas to form a thin film on the vial wall.

  • Further dry the films under vacuum for at least 2 hours to remove residual solvent.

  • Rehydrate the lipid films in Binding Buffer to a final lipid concentration of 2 mM by vortexing.

  • To create unilamellar vesicles, subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

3. Binding Reaction:

  • In separate microcentrifuge tubes, combine a fixed amount of your His-tagged protein (e.g., 2 µM) with a fixed concentration of liposomes (e.g., 1 mM). Prepare a control tube with protein but no liposomes.

  • Incubate the mixtures at room temperature for 30 minutes with gentle agitation.

4. Separation and Quantification:

  • Pellet the liposomes by ultracentrifugation at ~100,000 x g for 30 minutes at 20°C.

  • Carefully collect the supernatant (containing unbound protein) from each tube.

  • Wash the pellet by gently resuspending it in fresh Binding Buffer and repeating the centrifugation step.

  • After removing the final supernatant, resuspend the liposome pellet (containing bound protein) in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and visualize with Coomassie staining. A higher intensity of the protein band in the pellet fraction for one lipid type over the other indicates stronger binding.

Protocol 2: Fluorescence Quenching Assay (Quantitative)

This assay allows for the determination of the binding affinity (Kd) by measuring the quenching of a fluorescently labeled protein upon binding to liposomes containing a quencher lipid.[9]

1. Additional Materials:

  • Fluorescently labeled His-tagged protein (e.g., GFP-fusion or labeled with a fluorophore like Alexa Fluor 488).

  • Quencher lipid (e.g., N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, NBD-PE).

  • Spectrofluorometer or plate reader.

2. Liposome Preparation:

  • Follow the liposome preparation steps from Protocol 1, but include the quencher lipid (e.g., 2 mol% NBD-PE) in the initial lipid mixture along with the backbone lipid and the DGS-NTA(Ni) lipid.

3. Binding and Measurement:

  • In a fluorescence cuvette or a 96-well black plate, add a fixed concentration of the fluorescently labeled His-tagged protein (e.g., 100 nM) in Binding Buffer.

  • Measure the initial fluorescence intensity (F0).

  • Titrate increasing concentrations of the quencher-containing liposomes (either 18:1 or 16:0 DGS-NTA(Ni) formulation) into the protein solution.

  • After each addition, allow the system to equilibrate for 2-5 minutes and measure the fluorescence intensity (F).

4. Data Analysis:

  • Calculate the fractional change in fluorescence (ΔF/F0) for each liposome concentration.

  • Plot the change in fluorescence against the total lipid concentration.

  • Fit the resulting binding curve to a one-site binding model to determine the dissociation constant (Kd).

Protocol 3: Surface Plasmon Resonance (SPR) (Kinetic Analysis)

SPR provides real-time data on the association and dissociation of proteins, allowing for the determination of kinetic rate constants (ka and kd).[10][11][12]

1. Materials:

  • SPR instrument (e.g., Biacore).

  • L1 sensor chip (for capturing liposomes).

  • SPR running buffer (e.g., HBS-N: 10 mM HEPES, 150 mM NaCl, pH 7.4).

2. Experimental Procedure:

  • Prepare liposomes containing either 18:1 or 16:0 DGS-NTA(Ni) as described in Protocol 1.

  • Immobilize the liposomes onto the L1 sensor chip surface according to the instrument manufacturer's instructions. This creates a lipid bilayer on the chip.

  • Inject a series of concentrations of the His-tagged protein over the chip surface and monitor the binding response (measured in Resonance Units, RU).

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the protein.

  • Regenerate the surface if necessary (e.g., with an injection of EDTA to strip the Ni2+ and release the protein).

3. Data Analysis:

  • The resulting sensorgrams (plots of RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion and Recommendations

The choice between 18:1 DGS-NTA(Ni) and 16:0 DGS-NTA(Ni) is not merely a matter of preference but a critical experimental parameter that should be tailored to the research question.

  • For applications requiring rapid, stable, and high-avidity immobilization of proteins on a fluid membrane surface, 18:1 DGS-NTA(Ni) is likely the superior choice. Its inherent fluidity facilitates the multivalent binding that strengthens protein attachment.

  • For studies focused on protein interactions within ordered membrane domains, or to investigate the influence of membrane rigidity on protein binding, 16:0 DGS-NTA(Ni) is the appropriate tool. It allows for the creation of less fluid bilayers that can mimic specific cellular membrane environments.

Ultimately, the empirical data generated through the protocols provided in this guide will offer the most definitive answer for any specific protein-lipid system. By carefully considering the biophysical properties of these lipids, researchers can better design their experiments and interpret their results with greater confidence.

References

A Comparative Analysis of 18:1 DGS-NTA(Ni) and DOGS-NTA for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise assembly of proteins on lipid bilayers is fundamental for studying a myriad of biological processes. This guide provides a detailed comparison of two key reagents in this field: 18:1 DGS-NTA(Ni) and its non-chelated counterpart, often referred to as 18:1 DGS-NTA or simply DOGS-NTA. Understanding their distinct properties and applications is crucial for successful experimental design and data interpretation.

At a Glance: Key Differences and Primary Applications

The core distinction between 18:1 DGS-NTA(Ni) and DOGS-NTA lies in the presence of a chelated nickel ion. 18:1 DGS-NTA(Ni) is a nickel-chelating lipid with a high affinity for histidine-tags (His-tags) on recombinant proteins, making it ready for immediate use in protein immobilization.[1] In contrast, 18:1 DGS-NTA (or DOGS-NTA) is the amphiphile without the nickel ion and therefore cannot bind to His-tagged proteins until it is charged with nickel. This fundamental difference dictates their primary applications and experimental workflows.

Table 1: Comparison of 18:1 DGS-NTA(Ni) and DOGS-NTA

Feature18:1 DGS-NTA(Ni)DOGS-NTA (18:1 DGS-NTA)
Synonyms 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), DOGS NTA (Ni)1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (ammonium salt)
Key Characteristic Contains a chelated nickel (Ni²⁺) ionLacks a chelated nickel ion
Primary Function Directly binds to His-tagged proteins for immobilization on lipid structuresRequires incubation with a nickel salt (e.g., NiCl₂) to become functional for His-tag binding
Form Available as a liquid in chloroform (B151607) or as a powderTypically available as a powder
Molecular Weight ~1057.00 g/mol Varies based on the salt form (e.g., ammonium (B1175870) salt)
Storage Temperature -20°C-20°C
Common Applications Preparation of liposomes and supported lipid bilayers for direct binding of His-tagged proteins, protein and peptide binding studies, antigen delivery.[1][2]Used in the preparation of liposomes and lipid bilayers where nickel chelation is a desired experimental step; studies of procoagulant binding.

Experimental Performance and Considerations

The choice between the pre-chelated and non-chelated forms of DGS-NTA depends on the specific experimental requirements.

  • 18:1 DGS-NTA(Ni): This lipid offers convenience and consistency, as the nickel is already incorporated, ensuring a uniform capacity for binding His-tagged proteins. This is advantageous for experiments requiring reproducible surface densities of immobilized proteins. It is widely used in the formation of liposomes, nanodiscs, and supported lipid bilayers for studying protein-protein and protein-lipid interactions at the membrane interface.[3][4]

  • DOGS-NTA (18:1 DGS-NTA): The non-chelated form provides greater experimental flexibility. Researchers can control the timing and extent of nickel incorporation. This can be useful for control experiments to assess non-specific binding or to introduce other divalent cations. However, it requires an additional step of incubating the lipid structure with a nickel salt, which must be carefully optimized to ensure complete and uniform chelation.

Experimental Protocols: A Practical Overview

Below are generalized protocols for the preparation of liposomes and supported lipid bilayers using these lipids, based on methodologies cited in the literature.

Preparation of Small Unilamellar Vesicles (SUVs)

This protocol outlines the creation of small unilamellar vesicles, a common starting point for many biophysical assays.

G cluster_0 Lipid Preparation cluster_1 Hydration and Vesicle Formation A 1. Mix lipids (e.g., DOPC and DGS-NTA(Ni)) in chloroform B 2. Evaporate solvent under nitrogen stream to form a thin lipid film A->B C 3. Further dry under vacuum to remove residual solvent B->C D 4. Hydrate lipid film with buffer (e.g., HEPES, KCl) C->D E 5. Vortex to resuspend the lipid mixture D->E F 6. Perform multiple freeze-thaw cycles E->F G 7. Extrude through a polycarbonate membrane (e.g., 100 nm) to form SUVs F->G

Workflow for Small Unilamellar Vesicle (SUV) Preparation.
Immobilization of His-Tagged Proteins on a Supported Lipid Bilayer (SLB)

This workflow illustrates the subsequent use of SUVs to form a planar bilayer on a solid support for protein binding studies.

G cluster_0 SLB Formation cluster_1 Protein Immobilization A 1. Prepare SUVs containing DGS-NTA(Ni) B 2. Clean a glass coverslip (e.g., with piranha solution or plasma cleaning) A->B C 3. Incubate the cleaned coverslip with the SUV solution B->C D 4. Vesicles rupture and fuse to form a continuous lipid bilayer C->D E 5. Wash the SLB to remove excess vesicles D->E F 6. Incubate the SLB with a solution of His-tagged protein E->F G 7. The His-tag on the protein binds to the Ni-NTA group on the bilayer F->G H 8. Wash to remove unbound protein G->H

Workflow for Protein Immobilization on a Supported Lipid Bilayer.

Signaling Pathway Illustration: Generic Receptor Clustering

The immobilization of proteins on a lipid bilayer is often the first step in reconstituting signaling pathways. The following diagram illustrates a generic pathway where the binding of a His-tagged receptor to a DGS-NTA(Ni) functionalized membrane leads to clustering and downstream signaling.

G cluster_0 Membrane Surface Membrane Lipid Bilayer with 18:1 DGS-NTA(Ni) Receptor His-Tagged Receptor Receptor->Membrane Immobilization via His-tag:Ni-NTA Ligand Ligand Receptor_Bound Ligand-Bound Receptor Ligand->Receptor_Bound Binding Cluster Receptor Cluster Receptor_Bound->Cluster Clustering Adaptor Adaptor Protein Cluster->Adaptor Recruitment Downstream Downstream Signaling Adaptor->Downstream Activation

Generic Signaling Pathway Initiated by Protein Immobilization.

Conclusion

Both 18:1 DGS-NTA(Ni) and DOGS-NTA are invaluable tools for in vitro reconstitution of biological systems on lipid membranes. The choice between them hinges on the specific needs of the experiment. For straightforward, reproducible immobilization of His-tagged proteins, the pre-chelated 18:1 DGS-NTA(Ni) is the superior choice, offering convenience and reliability. For experiments requiring finer control over the chelation state or the use of other metal ions, the non-chelated DOGS-NTA provides essential flexibility. By understanding the properties and appropriate applications of each, researchers can more effectively design and execute experiments to probe the complex world of protein-membrane interactions.

References

Beyond the Nickel Standard: A Comparative Guide to Protein Immobilization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable immobilization of proteins is a cornerstone of numerous applications, from biosensors and immunoassays to drug discovery and biocatalysis. The widely used 18:1 DGS-NTA(Ni) method, which relies on the affinity of polyhistidine-tagged proteins to a nickel-chelated lipid, has been a workhorse in the field. However, the demand for enhanced stability, controlled orientation, and greater versatility has spurred the development of a diverse array of alternative immobilization strategies. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal technique for your research needs.

At a Glance: Comparing Protein Immobilization Alternatives

The choice of an immobilization method hinges on a balance of factors including the nature of the protein, the substrate, and the specific requirements of the downstream application. The following table summarizes key quantitative parameters for various alternatives to the 18:1 DGS-NTA(Ni) system.

Immobilization MethodPrincipleTypical Binding CapacityStabilityOrientation ControlKey AdvantagesKey Disadvantages
18:1 DGS-NTA(Ni) Non-covalent (Affinity)Variable (e.g., ~10 mg/mL for resin)[1][2]Moderate (Reversible, sensitive to chelators)Oriented (via His-tag)Well-established, mild conditionsPotential for metal ion leaching, non-specific binding[2]
Strep-Tactin® / Strep-tag® Non-covalent (Affinity)Lower than Ni-NTA for some proteins[1]High (pM affinity with Twin-Strep-tag®)[3]Oriented (via Strep-tag®)High specificity, gentle elution[1]Lower binding capacity for some proteins compared to Ni-NTA[1]
Covalent (Amine/Thiol Coupling) CovalentHighHigh (Irreversible)RandomStrong, stable linkageCan lead to loss of protein activity due to random orientation[4]
Click Chemistry Covalent (Bioorthogonal)HighHigh (Irreversible)Site-specific (with unnatural amino acids)Highly specific, rapid, bioorthogonalRequires protein modification with azide (B81097) or alkyne groups
SNAP-tag® Covalent (Enzymatic)HighHigh (Irreversible)Site-specificCovalent and specific labelingRequires a fusion tag, substrate can be costly
Sortase A Ligation Covalent (Enzymatic)VariableHigh (Irreversible)Site-specific (N- or C-terminal)Site-specific ligation under mild conditions[5]Requires specific recognition sequences on both protein and substrate
SpyTag/SpyCatcher Covalent (Spontaneous)HighHigh (Irreversible)Site-specificSpontaneous, irreversible covalent bond formation[6][7]Requires fusion of SpyTag and SpyCatcher domains

In-Depth Analysis of Immobilization Chemistries

Covalent Immobilization: Forging a Permanent Link

Covalent methods create a stable, irreversible bond between the protein and the surface, which is ideal for applications requiring high stability and longevity.

1. Amine and Thiol Coupling: These classic methods utilize reactive groups on the protein surface (primary amines in lysine (B10760008) residues or thiols in cysteine residues) to form covalent bonds with an activated surface. While straightforward, the random nature of this coupling can lead to a heterogeneous population of immobilized proteins with varying orientations, potentially obscuring active sites and reducing overall activity.[4]

2. Click Chemistry: This powerful and versatile strategy involves the bioorthogonal reaction between an azide and an alkyne. By genetically introducing an unnatural amino acid containing one of these functionalities into a specific site on the protein, a highly controlled and oriented immobilization can be achieved. The reaction is typically fast and proceeds under mild, biocompatible conditions.

3. Enzymatic Ligation: SNAP-tag® and Sortase A:

  • SNAP-tag® is a self-labeling protein tag that reacts specifically and covalently with benzylguanine derivatives. By functionalizing a surface with benzylguanine, SNAP-tagged proteins can be irreversibly immobilized with high specificity.

  • Sortase A , a bacterial transpeptidase, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine (B1666218).[8] It then catalyzes the formation of a new peptide bond with an N-terminal glycine nucleophile. This allows for the site-specific ligation of proteins to surfaces functionalized with oligoglycine peptides.[5][8]

Affinity-Based Immobilization: The Power of Specific Recognition

Non-covalent, affinity-based methods offer the advantage of controlled orientation and often milder immobilization conditions, preserving protein structure and function.

1. Strep-Tactin® / Strep-tag® System: This system is based on the high-affinity interaction between the Strep-tag®II or the Twin-Strep-tag® and the engineered streptavidin, Strep-Tactin®. The binding is highly specific, resulting in very low non-specific binding and high purity of the immobilized protein.[1] Elution is achieved under gentle conditions using biotin (B1667282) or its derivatives.[1][3]

2. SpyTag/SpyCatcher System: This unique system involves two protein domains, SpyTag and SpyCatcher, which, upon mixing, spontaneously form an irreversible isopeptide bond.[6][7] By fusing the protein of interest to one domain and functionalizing the surface with the other, a stable and site-specific covalent immobilization is achieved without the need for external enzymes or cofactors.

Experimental Workflows and Protocols

To facilitate the implementation of these techniques, we provide detailed diagrams of the experimental workflows and summarized protocols for key methods.

General Protein Immobilization and Analysis Workflow

The following diagram illustrates a typical workflow for immobilizing a protein and subsequently analyzing its function.

G cluster_prep Preparation cluster_immob Immobilization cluster_analysis Analysis protein_prep Protein Expression & Purification immobilization Protein Immobilization protein_prep->immobilization surface_prep Surface Functionalization surface_prep->immobilization washing Washing immobilization->washing blocking Blocking washing->blocking activity_assay Activity/Binding Assay blocking->activity_assay detection Detection & Data Analysis activity_assay->detection

Caption: General workflow for protein immobilization and analysis.

Click Chemistry Immobilization Workflow

This diagram outlines the steps involved in immobilizing a protein using click chemistry.

G cluster_protein_mod Protein Modification cluster_surface_prep Surface Preparation cluster_ligation Click Reaction protein_expression Express Protein with Unnatural Amino Acid (Azide or Alkyne) click_reaction Incubate Protein with Functionalized Surface protein_expression->click_reaction surface_functionalization Functionalize Surface with Complementary Group (Alkyne or Azide) surface_functionalization->click_reaction washing washing click_reaction->washing Wash to remove unbound protein analysis analysis washing->analysis Proceed to analysis

Caption: Workflow for site-specific protein immobilization via click chemistry.

SpyTag/SpyCatcher Immobilization Workflow

The following diagram illustrates the straightforward nature of protein immobilization using the SpyTag/SpyCatcher system.

G cluster_components Component Preparation cluster_reaction Spontaneous Ligation protein_fusion Express Protein of Interest fused to SpyTag incubation Incubate SpyTagged Protein with SpyCatcher Surface protein_fusion->incubation surface_fusion Immobilize SpyCatcher on Surface surface_fusion->incubation washing washing incubation->washing Wash to remove unbound protein analysis analysis washing->analysis Proceed to analysis

Caption: Workflow for protein immobilization using the SpyTag/SpyCatcher system.

Detailed Experimental Protocols

Protocol 1: Covalent Immobilization via Amine Coupling

  • Surface Activation:

    • Treat the substrate (e.g., glass slide) with a 2% (v/v) solution of 3-aminopropyltriethoxysilane (B1664141) (APTES) in acetone (B3395972) for 1 minute.

    • Rinse with acetone and deionized water, then dry with nitrogen.

    • Activate the amine-functionalized surface with a 2.5% (v/v) solution of glutaraldehyde (B144438) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

    • Rinse thoroughly with PBS.

  • Protein Immobilization:

    • Incubate the activated surface with the protein solution (0.1-1 mg/mL in PBS, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Blocking and Washing:

    • Wash the surface extensively with PBS containing 0.05% Tween 20 (PBST) to remove non-covalently bound protein.

    • Block any remaining active sites by incubating with a blocking buffer (e.g., 1 M ethanolamine (B43304) or 1% bovine serum albumin in PBS) for 1 hour at room temperature.

    • Wash again with PBST and PBS before use.

Protocol 2: Strep-Tactin® Affinity Immobilization

  • Column Equilibration:

    • If using a column format, equilibrate the Strep-Tactin® resin with 2 column volumes of wash buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).

  • Protein Loading:

    • Apply the cleared cell lysate or purified protein solution containing the Strep-tagged protein to the equilibrated resin.

    • Allow the solution to enter the resin bed by gravity flow or gentle pressure.

  • Washing:

    • Wash the resin with 5-10 column volumes of wash buffer to remove unbound proteins.

  • Elution (for purification) or Direct Use (for immobilization):

    • For immobilization, the protein-bound resin can be used directly in subsequent applications.

    • For purification, elute the bound protein with wash buffer containing 2.5 mM desthiobiotin.

Protocol 3: SNAP-tag® Covalent Immobilization

  • Surface Preparation:

    • Functionalize the surface with a benzylguanine (BG) derivative.

  • Protein Solution Preparation:

    • Prepare a solution of the SNAP-tag® fusion protein in a suitable buffer (e.g., PBS) containing at least 1 mM DTT.

  • Immobilization Reaction:

    • Incubate the BG-functionalized surface with the SNAP-tag® protein solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the surface thoroughly with a suitable wash buffer (e.g., PBST) to remove non-specifically bound protein.

    • The surface with the covalently immobilized protein is now ready for use.

Conclusion

The landscape of protein immobilization has evolved significantly beyond the traditional 18:1 DGS-NTA(Ni) method. Covalent strategies offer unparalleled stability, with techniques like click chemistry and enzymatic ligation providing exquisite control over protein orientation. Affinity-based alternatives, such as the Strep-Tactin® and SpyTag/SpyCatcher systems, provide highly specific and often milder immobilization conditions that are crucial for preserving the function of delicate proteins. By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each method presented in this guide, researchers can make informed decisions to advance their scientific and developmental goals.

References

A Comparative Guide to Confirming Protein Orientation on DGS-NTA(Ni) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing liposomes as delivery vehicles or model membrane systems, ensuring the correct orientation of surface-bound proteins is paramount for functionality. DGS-NTA(Ni) liposomes offer a popular method for the controlled immobilization of histidine-tagged (His-tagged) proteins. This guide provides a comparative analysis of methods to confirm protein orientation on DGS-NTA(Ni) liposomes versus other techniques, supported by experimental data and detailed protocols.

Comparison of Protein Immobilization and Orientation Confirmation Methods

The choice of method for protein immobilization and orientation confirmation depends on the specific protein, the experimental goals, and the available resources. While DGS-NTA(Ni) liposomes provide a straightforward approach for attaching His-tagged proteins, a combination of techniques is often necessary to rigorously confirm their orientation.

MethodPrincipleAdvantagesDisadvantagesTypical Quantitative Readout
DGS-NTA(Ni) Immobilization His-tagged proteins bind to nickel-NTA groups on the liposome (B1194612) surface.[1][2]Site-specific attachment, uniform orientation for terminally tagged proteins, reversible binding.[1]Requires a His-tag which may affect protein function, potential for protein crowding, non-specific binding can occur.[3][4][5]Protein density on liposomes (e.g., molecules per liposome), binding affinity (Kd).[1][6]
Fluorescence Protease Protection (FPP) Assay A fluorescently tagged protein is exposed to a protease. If the tag is externally oriented, the fluorescence is quenched upon protease addition.[7]Direct assessment of orientation, relatively simple and fast.[7][8]Requires a fluorescently tagged protein and a protease cleavage site, protease may disrupt liposome integrity.Percentage of fluorescence decrease.
Fluorescence Quenching Assay A fluorophore on the protein is quenched by a membrane-impermeable quencher. Quenching indicates an external location of the fluorophore.[9][10]High sensitivity, provides quantitative data on the proportion of accessible proteins.[10]Requires site-specific labeling with a fluorophore, potential for non-specific quenching.Percentage of fluorescence quenching.[10]
Förster Resonance Energy Transfer (FRET) Measures the distance between a donor fluorophore on the protein and an acceptor on the liposome surface to infer orientation.[11][12]Provides distance information, can be used to study dynamic conformational changes.[13]Requires dual labeling, complex data analysis, distance-dependent.[12][14]FRET efficiency.[11]
Covalent Immobilization Proteins are attached to the liposome surface via stable covalent bonds (e.g., maleimide-thiol chemistry).Stable and irreversible attachment.Can lead to random orientation if not site-specifically directed, may denature the protein.Surface protein concentration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein immobilization on DGS-NTA(Ni) liposomes, derived from experimental studies.

ParameterValueExperimental SystemReference
Binding Capacity ~25 µg of rGFP / mg of total phospholipid5 mol% DGS-NTA(Ni) liposomes and His-tagged recombinant Green Fluorescent Protein (rGFP).[2]
Protein Density Over 600 molecules of mTFP per liposome100 nm liposomes with 20% DGS-NTA(Ni) and monomeric Teal Fluorescent Protein (mTFP).[6]
Theoretical Binding Sites >17,000 Ni-NTA groups per liposome100 nm liposome with 20% DGS-NTA(Ni).[6]
Apparent Binding Affinity (Kd) ~3 µMDrp1 protein binding to liposomes containing 10 mol% DGS-NTA(Ni).[3]

Experimental Protocols and Visualizations

Detailed methodologies for key experiments are provided below, accompanied by Graphviz diagrams illustrating the workflows.

DGS-NTA(Ni) Liposome Preparation and Protein Immobilization

This protocol describes the formation of DGS-NTA(Ni) liposomes and the subsequent attachment of a His-tagged protein.

Experimental Protocol:

  • Lipid Film Formation: A mixture of a primary phospholipid (e.g., DOPC) and a DGS-NTA(Ni) lipid (e.g., 5-20 mol%) are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline) by gentle agitation, forming multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form unilamellar liposomes of a uniform size.

  • Protein Incubation: The purified His-tagged protein is added to the liposome suspension and incubated (e.g., for 1 hour at room temperature) to allow for binding of the His-tag to the Ni-NTA groups on the liposome surface.

  • Removal of Unbound Protein: Unbound protein is separated from the proteoliposomes by a suitable method such as size exclusion chromatography or centrifugation.

DGS_NTA_Liposome_Preparation cluster_prep Liposome Preparation cluster_immobilization Protein Immobilization Lipid Film 1. Lipid Film Formation (DOPC + DGS-NTA(Ni)) Hydration 2. Hydration (forms MLVs) Lipid Film->Hydration Extrusion 3. Extrusion (forms Unilamellar Liposomes) Hydration->Extrusion Protein Incubation 4. Incubation with His-tagged Protein Extrusion->Protein Incubation Purification 5. Removal of Unbound Protein Protein Incubation->Purification Proteoliposomes Proteoliposomes Purification->Proteoliposomes

DGS-NTA(Ni) Liposome and Proteoliposome Preparation Workflow.
Fluorescence Protease Protection (FPP) Assay

This assay determines the orientation of a fluorescently-tagged protein on the liposome surface.

Experimental Protocol:

  • Proteoliposome Preparation: Prepare proteoliposomes with a fluorescently-labeled protein (e.g., GFP-fusion protein) attached to DGS-NTA(Ni) liposomes.

  • Baseline Fluorescence Measurement: Measure the initial fluorescence intensity (F_initial) of the proteoliposome solution.

  • Protease Addition: Add a protease (e.g., trypsin) that cannot permeate the liposome membrane to the solution.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time. A decrease in fluorescence indicates that the fluorescent tag is on the exterior of the liposome and accessible to the protease.

  • Liposome Lysis (Optional Control): Add a detergent (e.g., Triton X-100) to solubilize the liposomes and expose all fluorescent tags to the protease, resulting in maximum quenching (F_final).

  • Calculation: The percentage of externally oriented protein can be estimated from the change in fluorescence.

FPP_Assay Proteoliposomes Proteoliposomes with Fluorescently-Tagged Protein Measure_Initial_F Measure Initial Fluorescence (F_initial) Proteoliposomes->Measure_Initial_F Add_Protease Add Protease Measure_Initial_F->Add_Protease Monitor_F Monitor Fluorescence Add_Protease->Monitor_F Fluorescence_Decrease Fluorescence Decreases Monitor_F->Fluorescence_Decrease External Tag No_Change Fluorescence Stable Monitor_F->No_Change Internal Tag

Workflow for the Fluorescence Protease Protection (FPP) Assay.
Fluorescence Quenching Assay

This method uses a membrane-impermeable quencher to determine the accessibility of a fluorescent label on the protein.

Experimental Protocol:

  • Fluorophore Labeling: Site-specifically label the protein of interest with a suitable fluorophore.

  • Proteoliposome Preparation: Prepare proteoliposomes with the fluorophore-labeled protein.

  • Baseline Fluorescence: Measure the initial fluorescence intensity (F_initial) of the proteoliposome solution.

  • Quencher Addition: Add a membrane-impermeable fluorescence quencher (e.g., potassium iodide).

  • Fluorescence Measurement: Measure the fluorescence intensity after quencher addition (F_quenched). A decrease in fluorescence indicates the fluorophore is on the outer surface.

  • Detergent Lysis: Add a detergent to disrupt the liposomes and allow the quencher to access all fluorophores, resulting in a final fluorescence measurement (F_final).

  • Orientation Calculation: The fraction of externally oriented proteins is calculated as: (F_initial - F_quenched) / (F_initial - F_final).

Fluorescence_Quenching_Assay Start Start with Labeled Proteoliposomes Measure_Initial_F 1. Measure Initial Fluorescence (F_initial) Start->Measure_Initial_F Add_Quencher 2. Add Membrane-Impermeable Quencher Measure_Initial_F->Add_Quencher Measure_Quenched_F 3. Measure Fluorescence (F_quenched) Add_Quencher->Measure_Quenched_F Add_Detergent 4. Add Detergent to Lyse Liposomes Measure_Quenched_F->Add_Detergent Measure_Final_F 5. Measure Final Fluorescence (F_final) Add_Detergent->Measure_Final_F Calculate Calculate Orientation Measure_Final_F->Calculate

Fluorescence Quenching Assay Workflow.

Conclusion

Confirming the correct orientation of proteins on DGS-NTA(Ni) liposomes is a critical step in many research and development applications. While the DGS-NTA(Ni) system provides a powerful tool for oriented immobilization of His-tagged proteins, its effectiveness should be validated using orthogonal methods. The choice of confirmation assay will depend on the specific protein and available resources. A combination of a primary immobilization technique like the DGS-NTA(Ni) system, followed by a robust confirmation assay such as the Fluorescence Protease Protection or Fluorescence Quenching assay, will provide the highest confidence in the orientation of proteins on the liposome surface. This comprehensive approach ensures the reliability and reproducibility of downstream applications.

References

A Researcher's Guide to Assessing Protein Binding Affinity to 18:1 DGS-NTA(Ni) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of proteins to lipid membranes is crucial for elucidating biological mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of methodologies for assessing the binding of histidine-tagged proteins to liposomes functionalized with 18:1 DGS-NTA(Ni), alongside alternative approaches.

This publication offers an objective comparison of performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs. We delve into the specifics of the widely used nickel-nitrilotriacetic acid (Ni-NTA) chelation system and explore the robust alternative of biotin-streptavidin interactions.

Performance Comparison: 18:1 DGS-NTA(Ni) vs. Biotinylated Lipids

The choice between utilizing 18:1 DGS-NTA(Ni) and a biotinylated lipid system for protein immobilization on liposomal surfaces depends on several factors, including the nature of the protein, the required binding strength, and experimental conditions.

18:1 DGS-NTA(Ni) is a chelating lipid that allows for the reversible immobilization of proteins carrying a polyhistidine tag (His-tag) through coordination with a nickel ion. This system is widely used due to the commonality of His-tags in recombinant protein expression.

Biotinylated lipids , in conjunction with streptavidin, offer an alternative with exceptionally high affinity and stability. This system relies on the strong, non-covalent interaction between biotin (B1667282) and streptavidin. A common approach involves incorporating a biotinylated lipid into the liposome (B1194612) and then using streptavidin as a bridge to bind a biotinylated protein of interest.

Below is a summary of quantitative data for protein binding to liposomes using these systems.

ProteinLipid SystemMolar % of Functional LipidMeasurement TechniqueDissociation Constant (Kd)Reference
Superfolder GFP (SfGFP)18:1 DGS-NTA(Ni) in DOPC20%Steady-State Fluorescence247 ± 45 nM[1]
Dynamin-related protein 1 (Drp1)18:1 DGS-NTA(Ni) in DOPC10%Proximity-based Labeling (PLiMAP)~3 µM (apparent affinity)[2]
Recombinant GFP (rGFP)DOGS-NTA(Ni) in EPC5%Gel Permeation ChromatographyNot explicitly calculated, but near-complete binding at 1:40 protein to lipid molar ratio[3]
Anti-transferrin receptor mAbBiotin-DSPE/StreptavidinNot specifiedCell Uptake AssayNot a direct Kd measurement, but demonstrated effective targeting[4]
Apolipoprotein A-IBiotinylated Phospholipid/StreptavidinTrace amountsBiotin-Capture Lipid Affinity (BCLA) AssayComparable to other methods (specific value not provided in abstract)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation for specific research applications.

Protocol 1: Liposome Preparation with 18:1 DGS-NTA(Ni)

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18:1 DGS-NTA(Ni) for protein binding studies.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired background lipid

  • 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt) (18:1 DGS-NTA(Ni))

  • Chloroform (B151607)

  • Desired buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, combine the desired amounts of DOPC and 18:1 DGS-NTA(Ni) (e.g., a 9:1 molar ratio) dissolved in chloroform.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add the desired buffer to the flask to achieve the final desired total lipid concentration (e.g., 1-5 mg/mL). Hydrate the lipid film by vortexing for 30 minutes at a temperature above the phase transition temperature of the lipids.

  • Freeze-Thaw Cycles: Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.

  • Extrusion: Equilibrate the mini-extruder and polycarbonate membrane to the desired temperature. Extrude the lipid suspension through the membrane 11-21 times to form LUVs of a defined size.

  • Characterization: Characterize the liposome size distribution and concentration using dynamic light scattering (DLS) and a phosphate (B84403) assay, respectively.

Protocol 2: Liposome Binding Assay using Fluorescence Microscopy

This protocol provides a method to qualitatively and semi-quantitatively assess protein binding to functionalized liposomes.

Materials:

  • Functionalized liposomes (prepared as in Protocol 1 or 3)

  • His-tagged protein of interest

  • Fluorescently labeled control protein (e.g., GFP-His)

  • Microscopy slides and coverslips

  • Fluorescence microscope

Procedure:

  • Incubation: Mix the functionalized liposomes with the His-tagged protein of interest in a microcentrifuge tube. As a control, incubate liposomes with a non-binding protein or buffer alone.

  • Binding: Allow the mixture to incubate at room temperature for 30-60 minutes to facilitate protein binding.

  • Microscopy: Pipette a small volume of the liposome-protein mixture onto a microscope slide and cover with a coverslip.

  • Imaging: Visualize the liposomes using fluorescence microscopy. If the protein is fluorescently tagged, co-localization of the protein's fluorescence with the liposomes indicates binding.

  • Quantification (Optional): Image analysis software can be used to quantify the fluorescence intensity associated with the liposomes, providing a semi-quantitative measure of binding.

Protocol 3: Preparation of Biotinylated Liposomes and Streptavidin Coupling

This protocol outlines the preparation of biotinylated liposomes and subsequent coupling to streptavidin for protein immobilization.

Materials:

  • Background lipid (e.g., DOPC)

  • Biotinylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000])

  • Streptavidin

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Liposome Preparation: Prepare biotinylated liposomes following the steps outlined in Protocol 1, substituting the 18:1 DGS-NTA(Ni) with the biotinylated lipid at the desired molar ratio (e.g., 1-5 mol%).

  • Streptavidin Incubation: Add streptavidin to the biotinylated liposome suspension at a molar ratio that ensures saturation of the biotin binding sites. Incubate for 30 minutes at room temperature with gentle agitation.

  • Removal of Unbound Streptavidin: Separate the streptavidin-coated liposomes from unbound streptavidin using size exclusion chromatography or centrifugation.

  • Protein Immobilization: The streptavidin-coated liposomes are now ready for the immobilization of biotinylated proteins.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing protein-liposome binding and a representative membrane-associated signaling pathway.

Experimental_Workflow cluster_prep Liposome Preparation cluster_binding Protein Binding cluster_analysis Binding Analysis cluster_output Output lipid_mix 1. Lipid Mixture (e.g., DOPC + DGS-NTA(Ni)) film_formation 2. Thin Film Formation lipid_mix->film_formation hydration 3. Hydration film_formation->hydration extrusion 4. Extrusion (LUVs) hydration->extrusion incubation 5. Incubation extrusion->incubation protein His-tagged Protein protein->incubation spr SPR incubation->spr itc ITC incubation->itc assay Liposome Binding Assay incubation->assay kd Kd, kon, koff spr->kd thermo ΔH, ΔS, Stoichiometry itc->thermo qualitative Binding/No Binding assay->qualitative

Caption: Workflow for assessing protein binding to functionalized liposomes.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation

Caption: Simplified EGFR signaling pathway at the cell membrane.

References

Cross-Validation of 18:1 DGS-NTA(Ni) Results with Other Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 18:1 DGS-NTA(Ni) for protein immobilization and interaction analysis, understanding its performance relative to other biophysical techniques is crucial for robust and reliable data. This guide provides an objective comparison of results obtained using 18:1 DGS-NTA(Ni)-functionalized liposomes with those from alternative methods, supported by experimental data and detailed protocols.

Introduction to 18:1 DGS-NTA(Ni)

1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), or 18:1 DGS-NTA(Ni), is a chelating lipid highly effective for immobilizing histidine-tagged (His-tagged) recombinant proteins to lipid bilayers, such as liposomes and supported lipid bilayers. This approach is widely used in structural biology and for studying protein-protein and protein-lipid interactions. The high affinity of the nickel-nitrilotriacetic acid (Ni-NTA) headgroup for His-tags facilitates the creation of functionalized surfaces for various downstream applications.

Comparative Analysis: A Case Study

A key aspect of validating any experimental technique is the cross-verification of its results with established methods. A study by Jackson et al. (2011) on the interaction between the clathrin adaptor CALM (Clathrin Assembly Lymphoid Myeloid leukemia protein) and SNARE proteins provides a direct comparison between Isothermal Titration Calorimetry (ITC) and a liposome-based Surface Plasmon Resonance (SPR) assay using 18:1 DGS-NTA(Ni).[1]

Data Presentation: CALM ANTH Domain and SNARE Protein Interaction

The binding affinities (Kd) for the interaction between the ANTH domain of CALM and various SNARE proteins were determined using both ITC and a liposome-based SPR assay. The results are summarized in the table below.

Interacting ProteinsIsothermal Titration Calorimetry (ITC) Kd (μM)Liposome-based SPR with 18:1 DGS-NTA(Ni)
CALMANTH + VAMP248 ± 4Interaction Observed
CALMANTH + VAMP346 ± 7Interaction Observed
CALMANTH + VAMP817 ± 1Interaction Observed

Data sourced from Jackson et al., 2011.[1] The SPR experiments confirmed the interactions but the publication did not provide specific Kd values from this method, instead using it to confirm the binding observed with ITC.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental outcomes.

Liposome-Based Surface Plasmon Resonance (SPR) with 18:1 DGS-NTA(Ni)

This technique immobilizes His-tagged proteins onto a liposome-coated sensor chip to study their interactions with an analyte in real-time.

Experimental Workflow:

cluster_0 Liposome Preparation cluster_1 SPR Experiment prep_lipids Mix Lipids (e.g., PC, PE, 5% DGS-NTA(Ni)) dry_film Dry to a thin film prep_lipids->dry_film rehydrate Rehydrate in buffer dry_film->rehydrate extrude Extrude through filter (e.g., 100 nm) rehydrate->extrude immobilize_lipo Immobilize liposomes on L1 sensor chip extrude->immobilize_lipo immobilize_prot Inject His-tagged protein for capture immobilize_lipo->immobilize_prot inject_analyte Inject analyte (e.g., CALM ANTH) immobilize_prot->inject_analyte measure_ru Measure Response Unit (RU) change over time inject_analyte->measure_ru regenerate Regenerate surface measure_ru->regenerate

Caption: Workflow for Liposome-Based SPR with 18:1 DGS-NTA(Ni).

Methodology:

  • Liposome Preparation : Liposomes were prepared with a composition of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) at an 80:20 ratio. For protein immobilization, 5% of the PC was replaced with 18:1 DGS-NTA(Ni).[1]

  • Liposome Immobilization : The prepared liposomes were injected over an L1 sensor chip in a BIAcore 3000 SPR biosensor at a flow rate of 10 µl/min for 5 minutes to form a lipid bilayer on the chip surface.[1]

  • Protein Capture : The His-tagged SNARE protein (e.g., GST-VAMP8) was injected over the liposome-coated surface, where it was captured by the DGS-NTA(Ni) lipids.

  • Interaction Analysis : The analyte, the CALM ANTH domain, was then flowed over the surface, and the binding interaction was monitored in real-time.[1]

  • Controls : Flow cells with liposomes lacking DGS-NTA(Ni) were used as controls to account for non-specific binding.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 ITC Experiment prep_cell Prepare protein in cell (e.g., 0.15 mM GST-SNARE) equilibrate Equilibrate instrument prep_syringe Prepare ligand in syringe (e.g., 2 mM CALMANTH) titrate Titrate ligand into cell in small injections equilibrate->titrate measure_heat Measure heat change after each injection titrate->measure_heat plot_data Plot heat change vs. molar ratio measure_heat->plot_data fit_curve Fit data to binding model to determine Kd, n, ΔH plot_data->fit_curve

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:

  • Sample Preparation : All proteins were purified by gel filtration into a buffer containing 100 mM HEPES (pH 7.4), 150 mM NaCl, and 4 mM DTT. SNARE proteins were used with a GST-tag to improve solubility.[1]

  • ITC Measurement : Experiments were conducted on a VPiTC machine. 1.4 ml of the GST-SNARE protein at a concentration of 0.15 mM was placed in the sample cell. The His6MycCALMANTH domain at 2 mM was titrated into the cell in 37 injections of 4–8 μL.[1]

  • Data Analysis : The heat of dilution was subtracted from the raw data, and the resulting titration curves were fitted using ORIGIN software to determine the stoichiometry (n), equilibrium association constant (KA, which is the inverse of Kd), and enthalpy of binding (ΔH).[1]

Other Relevant Techniques

While a direct quantitative comparison was not found in the initial search for all techniques, 18:1 DGS-NTA(Ni) is also compatible with other modern biophysical methods.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in frequency and dissipation of an oscillating quartz crystal sensor to characterize thin films and molecular interactions at surfaces. It can be used with a supported lipid bilayer containing 18:1 DGS-NTA(Ni) to study the binding of His-tagged proteins and their subsequent interactions. This technique provides information on the mass, thickness, and viscoelastic properties of the adsorbed layers.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can be used to quantify protein-lipid and protein-protein interactions in solution. Liposomes containing 18:1 DGS-NTA(Ni) can be used to present a His-tagged protein, and its interaction with a fluorescently labeled partner can be measured. MST is known for its low sample consumption and ability to perform measurements in complex biological liquids.[2][3][4]

Conclusion

References

A Comparative Guide to NTA-Functionalized Lipids for Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible and oriented immobilization of histidine-tagged (His-tagged) proteins onto lipid bilayers is a cornerstone of various biotechnological and therapeutic applications, from targeted drug delivery to the development of advanced biosensors. Nitrilotriacetic acid (NTA)-functionalized lipids are instrumental in this process, chelating nickel ions (Ni²⁺) that in turn bind with high specificity to the polyhistidine tag of a target protein. However, the performance of these systems is critically dependent on the choice of the NTA-lipid. This guide provides an objective comparison of different NTA-functionalized lipids, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific needs.

Performance Comparison of NTA-Functionalized Lipids

The efficacy of NTA-functionalized lipids is primarily determined by their protein binding affinity and the stability of the resulting protein-liposome complex. These parameters are significantly influenced by the number of NTA moieties per lipid molecule.

Key Performance Indicators

The selection of an NTA-lipid should be guided by several key performance indicators:

  • Binding Affinity (Kd): A lower dissociation constant (Kd) indicates a stronger and more stable interaction between the NTA-lipid and the His-tagged protein.

  • Protein Retention: The ability of the liposome (B1194612) to retain the bound protein, especially in the presence of competing molecules or in biological fluids like serum, is crucial for in vivo applications.

  • Effect on Liposome Properties: The incorporation of NTA-lipids should not adversely affect the physicochemical properties of the liposomes, such as their size, charge (zeta potential), and overall stability.

The following tables summarize the quantitative performance of commonly used mono-NTA and tris-NTA lipids.

Table 1: Comparison of Binding Affinities and Protein Retention

NTA-Lipid TypeStructureReported Affinity (Kd)Protein Retention in Serum/PlasmaKey Findings
Mono-NTA Single NTA group per lipid~10 µM[1]Low; protein dissociates in the presence of plasma[1]Suitable for in vitro screening but not for in vivo applications where long-term protein retention is required.[1]
Tris-NTA Three NTA groups per lipid~0.2 nM to 3 nM[1]High; proteins are more tightly associated in the presence of serum and plasma compared to mono-NTA lipids.[1]The multivalent interaction significantly increases binding affinity and stability, making it suitable for in vivo applications.[1]

Table 2: Influence of NTA-Lipid Incorporation on Liposome Characteristics

NTA-LipidMolar Percentage in LiposomeAverage Liposome Diameter (nm)Zeta Potential (mV)Reference
Control (No NTA-lipid)0%130 - 200Not specified[2]
Mono-NTA-DOGSUp to 3%Similar to controlSimilar to control[1]
Tris-NTA-LYS-DODUp to 3%Similar to controlSimilar to control[1]
Tris-NTA-DAP-DODUp to 3%Similar to controlSimilar to control[1]

Data from multiple studies indicates that the incorporation of up to 3 mol% of NTA-lipids does not significantly alter the diameter or surface charge of the liposomes.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of NTA-functionalized lipid performance.

Liposome Preparation and Characterization

This protocol describes the preparation of NTA-functionalized liposomes using the lipid film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., DSPC)

  • Cholesterol

  • NTA-functionalized lipid (e.g., Mono-NTA-DOGS, Tris-NTA-DAP-DOD)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES buffer)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a 55:45 molar ratio of DSPC to cholesterol with a specific mol% of NTA-lipid) in chloroform in a round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[3][4]

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking.[4] The temperature should be above the transition temperature of the primary lipid.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a mini-extruder.[3]

  • Characterization:

    • Measure the size distribution and zeta potential of the prepared liposomes using a Dynamic Light Scattering (DLS) instrument.[3]

Protein-Liposome Association Assay

This protocol quantifies the amount of His-tagged protein associated with the NTA-functionalized liposomes.

Materials:

  • NTA-functionalized liposomes

  • His-tagged protein of interest

  • Binding buffer (e.g., HEPES buffer)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)[1]

  • Protein quantification assay (e.g., Bradford assay or fluorescence measurement if the protein is fluorescent)

Procedure:

  • Incubation:

    • Incubate the NTA-functionalized liposomes with the His-tagged protein at room temperature.[1] The molar ratio of surface NTA to the His-tagged protein can be varied (e.g., 1:1).[1]

  • Separation of Free and Bound Protein:

    • Pass the incubation mixture through a pre-equilibrated size exclusion chromatography column.[1] Liposomes, being larger, will elute first, followed by the smaller, unbound protein.

  • Quantification:

    • Collect fractions and quantify the amount of protein and lipid in each fraction. Protein can be quantified using a Bradford assay or by measuring its intrinsic fluorescence. Lipids can be quantified using a phosphate (B84403) assay or by including a fluorescently labeled lipid in the formulation.

    • The amount of protein associated with the liposomes is determined by quantifying the protein in the liposome-containing fractions.

Visualizing the Process: Experimental Workflow and Binding Principles

Diagrams created using Graphviz illustrate the key processes involved in utilizing NTA-functionalized lipids.

Experimental_Workflow cluster_prep Liposome Preparation cluster_binding Protein Binding cluster_analysis Analysis Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Characterization (DLS) Characterization (DLS) Extrusion->Characterization (DLS) NTA-Liposomes NTA-Liposomes Incubation Incubation NTA-Liposomes->Incubation His-tagged Protein His-tagged Protein His-tagged Protein->Incubation Protein-Liposome Complex Protein-Liposome Complex Incubation->Protein-Liposome Complex Size Exclusion Chromatography Size Exclusion Chromatography Protein-Liposome Complex->Size Exclusion Chromatography Quantification Quantification Size Exclusion Chromatography->Quantification

Caption: Experimental workflow for preparing and analyzing protein-liposome complexes.

Binding_Mechanism cluster_mono Mono-NTA Interaction cluster_tris Tris-NTA Interaction (Multivalent) M_NTA Mono-NTA M_His His-tag M_NTA->M_His Weaker, Reversible Binding T_NTA1 NTA T_His His-tag T_NTA1->T_His T_NTA2 NTA T_NTA2->T_His T_NTA3 NTA T_NTA3->T_His label_tris Stronger, More Stable Binding

Caption: Comparison of mono- and tris-NTA binding to a His-tagged protein.

Conclusion

The choice between different NTA-functionalized lipids significantly impacts the performance of protein-liposome systems. For applications requiring high stability and prolonged protein retention, particularly in complex biological environments, multivalent lipids such as tris-NTA are demonstrably superior to their mono-NTA counterparts.[1][2] The incorporation of these lipids at low molar ratios does not significantly compromise the physical characteristics of the liposomes.[1] By utilizing the detailed protocols and understanding the performance data presented in this guide, researchers can make informed decisions to optimize their experimental outcomes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.